molecular formula C5H9N B147620 1,2,3,6-Tetrahydropyridine CAS No. 694-05-3

1,2,3,6-Tetrahydropyridine

Número de catálogo: B147620
Número CAS: 694-05-3
Peso molecular: 83.13 g/mol
Clave InChI: FTAHXMZRJCZXDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2,3,6-Tetrahydropyridine (CAS 694-05-3) is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery . It serves as a fundamental synthetic intermediate for the development of more complex molecules . This structural motif is found in various natural products and alkaloids, and it forms the core scaffold of numerous bioactive compounds . As a building block, it is used in the synthesis of a wide range of pharmacologically active substances, making it invaluable for creating new chemical entities in research . The compound is a flammable liquid and should be handled with care. Store at ambient temperatures and keep away from oxidizing agents and heat sources . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAHXMZRJCZXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Record name 1,2,3,6-TETRAHYDROPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075289
Record name Pyridine, 1,2,3,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name 1,2,3,6-TETRAHYDROPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,6-Tetrahydropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7882
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

43 °C
Record name 1,2,3,6-Tetrahydropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7882
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

694-05-3
Record name 1,2,3,6-TETRAHYDROPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,6-Tetrahydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 694-05-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 1,2,3,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,6-TETRAHYDROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RLS9D255
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,6-Tetrahydropyridine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 1,2,3,6-tetrahydropyridine. A critical structural motif in a variety of biologically active compounds, this heterocyclic amine is of significant interest in the fields of medicinal chemistry and drug development. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis. Furthermore, this guide explores the pivotal role of a notable derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), in modeling Parkinson's disease, complete with a visualization of its neurotoxic signaling pathway.

Chemical Structure and Identification

This compound, also known as Δ³-piperideine, is a six-membered heterocyclic compound containing a nitrogen atom and a double bond between carbons 4 and 5.[1] Its chemical structure and basic information are as follows:

  • IUPAC Name: this compound[2]

  • Chemical Formula: C₅H₉N[2]

  • Molecular Weight: 83.13 g/mol [2]

  • CAS Registry Number: 694-05-3[2]

  • SMILES: C1CNCC=C1[2]

  • InChI: InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2[2]

Synonyms: 3-piperideine, δ³-Piperidine, Δ³-piperideine[2]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[3]
Boiling Point 108 °C[4][5]
Melting Point -48 °C[4][5]
Density 0.911 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.48[4][5]
Flash Point 16 °C (closed cup)[5]
Solubility Insoluble in water[2][3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

Spectroscopic TechniqueKey Features and ObservationsReference(s)
¹H NMR Data available, specific shifts can be found in spectral databases.[2][6]
¹³C NMR Data available, specific shifts can be found in spectral databases.[2][7]
Infrared (IR) Spectroscopy Spectra available, showing characteristic peaks for C=C and C-N bonds.[2][8]
Mass Spectrometry (MS) Mass spectrum available for molecular weight confirmation and fragmentation analysis.[2][9]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core is a key focus in organic synthesis due to its prevalence in bioactive molecules.[10] A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Experimental Protocol: Multicomponent Synthesis of Substituted Tetrahydropyridines

Multicomponent reactions (MCRs) offer an efficient one-pot approach to synthesize highly functionalized tetrahydropyridines.[11] The following is a general protocol for a Hantzsch-type synthesis.

Reaction Scheme:

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Aniline or other primary amine (1.0 mmol)

  • Ethyl acetoacetate (B1235776) or other β-ketoester (1.0 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., ethanol, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and catalyst (0.1 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature for 5-10 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired substituted tetrahydropyridine (B1245486).

Logical Workflow for Multicomponent Synthesis

G cluster_reactants Reactant Preparation Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing Catalyst Catalyst Catalyst->Mixing Reaction Reflux Mixing->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Tetrahydropyridine Purification->Product

Caption: Workflow for the multicomponent synthesis of substituted tetrahydropyridines.

Other Synthetic Approaches
  • Ring-Closing Metathesis (RCM): RCM of diallylamines using ruthenium-based catalysts is a powerful method for constructing the tetrahydropyridine ring.[12][13]

  • Palladium-Catalyzed Heck Reaction: The intramolecular Heck reaction of appropriate amino-alkene precursors can yield tetrahydropyridine derivatives.[6]

  • Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile is a classic and effective method for synthesizing six-membered nitrogen heterocycles.[7]

  • Reduction of Pyridinium (B92312) Salts: The controlled reduction of N-substituted pyridinium salts can yield this compound derivatives.[1]

Biological Significance: The MPTP Model of Parkinson's Disease

The tetrahydropyridine scaffold is central to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[14] MPTP is a potent and selective dopaminergic neurotoxin that induces a syndrome in primates that closely resembles Parkinson's disease.[15] This discovery has made MPTP an invaluable tool in neuroscience research for studying the pathology of Parkinson's disease and for developing novel therapeutic strategies.[14]

Signaling Pathway of MPTP Neurotoxicity

The neurotoxicity of MPTP is a multi-step process that begins with its metabolism to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[16] The key events in this pathway are illustrated in the diagram below.

MPTP_Pathway cluster_outside Systemic Circulation / Extracellular Space cluster_astrocyte Astrocyte cluster_synapse Dopaminergic Synapse cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_in_Astrocyte MPTP MPTP->MPTP_in_Astrocyte Crosses BBB MAO_B MAO-B MPTP_in_Astrocyte->MAO_B Substrate MPDP MPDP+ MAO_B->MPDP MPP_in_Astrocyte MPP+ MPDP->MPP_in_Astrocyte Oxidation MPP_in_Synapse MPP+ MPP_in_Astrocyte->MPP_in_Synapse Release DAT Dopamine (B1211576) Transporter (DAT) MPP_in_Synapse->DAT Uptake MPP_in_Neuron MPP+ DAT->MPP_in_Neuron Mitochondrion Mitochondrion MPP_in_Neuron->Mitochondrion Accumulation Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_Depletion ATP Depletion Complex_I->ATP_Depletion ROS_Production Increased ROS Complex_I->ROS_Production Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death ROS_Production->Neuronal_Death

Caption: Signaling pathway of MPTP-induced neurotoxicity.

The process begins with the lipophilic MPTP crossing the blood-brain barrier and entering astrocytes.[15] Within these glial cells, monoamine oxidase B (MAO-B) catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP⁺), which is then further oxidized to the toxic metabolite MPP⁺.[17] MPP⁺ is subsequently released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15] Once inside the neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain. This inhibition leads to a cascade of detrimental effects, including ATP depletion and the generation of reactive oxygen species (ROS), ultimately culminating in oxidative stress and the death of the dopaminergic neuron.[15]

Conclusion

This compound is a heterocyclic compound with significant relevance in synthetic and medicinal chemistry. Its physicochemical properties are well-characterized, and a variety of synthetic methods are available for its preparation and the synthesis of its derivatives. The profound neurotoxic effects of its derivative, MPTP, have established it as a critical tool for research into Parkinson's disease. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important molecular scaffold.

References

Biological activity of 1,2,3,6-Tetrahydropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1,2,3,6-Tetrahydropyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound (THP) scaffold is a prominent heterocyclic moiety recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive overview of the diverse pharmacological activities of this compound derivatives, with a primary focus on their neuroprotective, anticancer, and antimicrobial properties. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces Parkinsonism has catalyzed extensive research into this chemical class, revealing its potential to modulate critical biological pathways.[1][2] This document synthesizes quantitative data from in vitro and in vivo studies, details key experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to serve as a vital resource for professionals in drug discovery and development.

Neuroprotective and Neurotoxic Activities

The central nervous system is a primary target for this compound derivatives. Their effects are complex, ranging from profound neurotoxicity to promising neuroprotection, largely revolving around the metabolism and action of MPTP.

The MPTP Model and Monoamine Oxidase (MAO) Inhibition

The neurotoxin MPTP is instrumental in studying Parkinson's disease.[1] It is metabolized by monoamine oxidase B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons.[3] This mechanism has made the THP scaffold a key template for designing MAO inhibitors. Molecules that inhibit MAO-A are explored as antidepressants, while MAO-B inhibitors are used to treat neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[4][5]

The pathway of MPTP-induced neurotoxicity involves several key steps, beginning with its conversion by MAO-B and culminating in neuronal apoptosis.

MPTP_Neurotoxicity_Pathway cluster_outside Extracellular Space cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion MPTP MPTP (1-methyl-4-phenyl- This compound) MAOB MAO-B MPTP->MAOB Metabolism MPDP MPDP+ MPP MPP+ MPDP->MPP Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake ComplexI Complex I (NADH dehydrogenase) MPP->ComplexI Inhibition ATP ATP Depletion ComplexI->ATP Leads to ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS Causes Apoptosis Neuronal Apoptosis ATP->Apoptosis ROS->Apoptosis MAOB->MPDP

Caption: Mechanism of MPTP-induced dopaminergic neurotoxicity.
Quantitative Data: MAO Inhibition

Numerous this compound derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. The inhibitory concentration (IC₅₀) values for some of these compounds are summarized below.

CompoundTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
4l MAO-A0.40 ± 0.05Clorgyline0.0045 ± 0.0003[4][5]
4n MAO-B1.01 ± 0.03L-Deprenyl0.0196 ± 0.001[4][5]
Neuroprotective Mechanisms

Beyond MAO inhibition, certain derivatives exert neuroprotective effects through other pathways. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect against MPTP-induced neurotoxicity.[3] This protection may involve antioxidant activities and the inhibition of apoptotic pathways.[3] For instance, piperine (B192125), a compound containing a tetrahydropyridine-like structure, demonstrated neuroprotective effects in an MPTP mouse model by maintaining the Bcl-2/Bax balance, reducing oxidative stress, and suppressing neuroinflammation.[6]

Experimental Protocol: MPTP-Induced Parkinson's Mouse Model

A common in vivo model for assessing neuroprotective agents against Parkinson's disease involves the administration of MPTP to mice.

  • Animal Model: Male C57BL/6 mice are typically used.[7]

  • MPTP Administration: Animals receive repeated intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) for a set period, such as 7 consecutive days.[6]

  • Test Compound Administration: The potential neuroprotective agent (e.g., piperine at 10 mg/kg) is administered orally for a period that includes pretreatment before MPTP injections and continued treatment during the MPTP regimen.[6]

  • Behavioral Analysis: Motor coordination and cognitive function are assessed using tests like the rotarod test and the Morris water maze.[6]

  • Histological and Biochemical Analysis: Post-treatment, brain tissues (specifically the substantia nigra and striatum) are collected.

    • Immunohistochemistry: Tissues are stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.[7]

    • Neurochemical Analysis: Dopamine and its metabolites (DOPAC, HVA) in the striatum are measured using methods like liquid chromatography coupled to electrochemical detection.[7]

    • Analysis of Apoptosis and Inflammation: Levels of proteins like Bcl-2, Bax, and inflammatory cytokines (e.g., IL-1β) are measured.[6]

Anticancer Activity

The THP scaffold has emerged as a promising template for the development of novel anticancer agents.[1] Derivatives have shown cytotoxicity against a range of human cancer cell lines.

Spectrum of Anticancer Activity

Substituted 1,2,3,6-tetrahydropyridines have been evaluated against various cancer cell lines, including breast (MCF-7, MDA-MB-231), endometrial (Ishikawa), cervical (HeLa), and liver (HepG2) cancer lines.[8][9][10] The biological activity is highly dependent on the nature and position of substituents on the THP ring.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of THP derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values.

Derivative ClassCell LineActivityValue (µM)Citation
N-Substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridinesIshikawa (Endometrial)IC₅₀71.88 to >100[9]
Thiazole-substituted 1,4-DihydropyridinesMOLT-4 (Leukemia)IC₅₀17.4 ± 2.0[11]
1,4-Dihydropyridine-Triazole conjugateHepG2 (Liver)GI₅₀6.2[12]
1,4-Dihydropyridine-Triazole conjugateHeLa (Cervical)GI₅₀5.2[12]
Tetrahydropyrimidines (THPMs)HeLa (Cervical)IC₅₀43.63[10]
Tetrahydropyrimidines (THPMs)HeLa (Cervical)IC₅₀52.59[10]
Experimental Protocol: Cytotoxicity Assessment (CellTiter-Glo® Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to determine the cytotoxicity of compounds by quantifying ATP, an indicator of metabolically active cells.

  • Cell Culture: Human cancer cells (e.g., MCF-7, Ishikawa) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test THP derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 72 hours).[9]

  • Assay Procedure:

    • The plate and CellTiter-Glo® reagent are equilibrated to room temperature.

    • A volume of reagent equal to the volume of cell culture medium in the well is added.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP present, and thus to the number of viable cells.

  • Data Analysis: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Activity

Tetrahydropyridine derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi, making them a promising area for the development of new anti-infective agents.[1][13]

Spectrum of Antimicrobial Activity

Studies have shown that THP derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Trichophyton mentagrophytes).[10] Some 1,4-dihydropyridine (B1200194) analogues show particularly strong activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[14][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Derivative ClassMicroorganismMIC (µg/mL)Citation
C2-Substituted 1,4-DihydropyridineMycobacterium smegmatis9[14][15]
C2-Substituted 1,4-DihydropyridineStaphylococcus aureus25[14][15]
C2-Substituted 1,4-DihydropyridineEscherichia coli100[14][15]
Tetrahydropyrimidines (THPMs)Trichophyton mentagrophytes200[10]
1,4-Dihydropyridine-Triazole conjugatePseudomonas aeruginosa0.5[12]
1,4-Dihydropyridine-Triazole conjugateCandida albicans4[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized protocol for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

  • Compound Dilution: The test THP derivative is serially diluted in a 96-well microtiter plate using the broth medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Synthesis and Evaluation Workflow

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological characterization. A generalized synthesis pathway often involves the reduction of a pyridinium (B92312) ylide precursor.

Synthesis_Workflow A 3-Substituted Pyridine B N-Amino-3-substituted pyridinium salt A->B Reacts with D Stable Crystalline Pyridinium Ylide B->D Reacts with C Substituted Acid Chloride C->D E Target N-Substituted This compound D->E Reduced by F O-Mesitylenesulfonyl- hydroxylamine F->B G Sodium Borohydride (Reduction) G->E

Caption: General synthesis scheme for N-substituted 1,2,3,6-tetrahydropyridines.[9]

Once synthesized, these novel compounds undergo a rigorous evaluation process to identify promising drug candidates.

Drug_Discovery_Workflow cluster_chem Chemistry cluster_eval Biological Evaluation synthesis Synthesis of THP Derivatives purify Purification & Characterization (NMR, Mass Spec) synthesis->purify invitro In Vitro Screening (e.g., Cytotoxicity, MIC, Enzyme Inhibition) purify->invitro hits Hit Identification & SAR Analysis invitro->hits invivo In Vivo Testing (e.g., Mouse Models) hits->invivo Promising Hits lead Lead Compound Optimization invivo->lead

References

The 1,2,3,6-Tetrahydropyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,6-tetrahydropyridine moiety, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its structural versatility and presence in a wide array of biologically active natural products and synthetic compounds have cemented its importance in the pursuit of novel therapeutics.[1] This guide provides a comprehensive technical overview of the this compound core, detailing its synthesis, key therapeutic applications, and the underlying mechanisms of action.

Synthesis of the this compound Core

A variety of synthetic strategies have been developed for the construction of the this compound ring system, ranging from classical methods to modern catalytic approaches.

Sodium Borohydride (B1222165) Reduction of Pyridinium (B92312) Ylides

A common and effective method involves the partial reduction of N-substituted pyridinium ylides. This multi-step synthesis typically begins with the amination of a substituted pyridine, followed by reaction with an appropriate acid chloride to form a stable pyridinium ylide. Subsequent reduction with a mild reducing agent, such as sodium borohydride, in an alcoholic solvent furnishes the desired N-substituted-1,2,3,6-tetrahydropyridine.[2][3]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction offers a powerful and convergent approach to construct the tetrahydropyridine (B1245486) ring with high stereocontrol.[4] This [4+2] cycloaddition can be performed under various conditions, including thermal or Lewis acid catalysis, and allows for the introduction of diverse substituents. The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is particularly useful for synthesizing highly substituted tetrahydropyridines.[5]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the synthesis of unsaturated nitrogen heterocycles, including 1,2,3,6-tetrahydropyridines.[6][7] This method utilizes ruthenium-based catalysts to facilitate the intramolecular metathesis of a diene, forming the cyclic alkene. The reaction is known for its functional group tolerance and has been successfully applied to the synthesis of a diverse range of tetrahydropyridine derivatives.[8][9]

Therapeutic Applications and Biological Activities

The this compound scaffold is a key component in compounds targeting a wide range of diseases, from neurodegenerative disorders to cancer and inflammation.

Neuropharmacology: The MPTP Model and Beyond

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces a Parkinsonian-like syndrome has been instrumental in understanding the pathophysiology of Parkinson's disease.[1][10] MPTP is metabolized to the toxic pyridinium ion MPP+, which selectively destroys dopaminergic neurons.[11][12] This has spurred extensive research into the development of neuroprotective agents and has highlighted the importance of the tetrahydropyridine scaffold in neuropharmacology.[4]

Beyond the MPTP model, this compound derivatives have been investigated as muscarinic receptor agonists for the potential treatment of Alzheimer's disease.[13][14] These compounds aim to restore cholinergic neurotransmission, which is impaired in this neurodegenerative condition.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung.[3][15][16][17] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[18]

Anti-inflammatory Properties

The anti-inflammatory potential of the this compound scaffold has been extensively explored. Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][19] In vivo studies using models like the carrageenan-induced paw edema assay have confirmed the anti-inflammatory effects of these compounds.[20][21]

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[22] The broad-spectrum potential of this scaffold makes it an attractive starting point for the development of new anti-infective drugs.[6][23][24]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
EH2Ishikawa71.88[3]
EH2MCF-7>100[3]
EH2MDA-MB-231>100[3]
EH1, EH3, EH4Ishikawa>100[3]
EH1, EH3, EH4MCF-7>100[3]
EH1, EH3, EH4MDA-MB-231>100[3]
Compound 4g HCT-1161.09 ± 0.17[18]
Compound 4g A54945.16 ± 0.92[18]

Table 2: Anti-inflammatory Activity of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Indomethacin 10457.66[21]
Compound 1 200496.31[21]
Compound 2 200472.08[21]
Compound 3 200499.69[21]
Compound 4c 300 µmol/kg452.8[25]

Table 3: Muscarinic Receptor Affinity of 1,2,5,6-Tetrahydropyridine Derivatives

CompoundReceptorKi (nM)Reference
Xanomeline M1-[14]
HTL-9936 M1~100 (EC50)[14]
Substituted-TZTP (5d) M1 (Pz binding)Low nM[26]
Substituted-TZTP (5e) M1 (Pz binding)Low nM[26]

Table 4: Antimicrobial Activity of Tetrahydropyrimidine and Tetrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound e1 C. glabrata0.98[6]
Compound b1 C. glabrata1.2[6]
Compound e1 E. faecalis1.2[6]
Compound b1 E. faecalis1.3[6]

Key Experimental Protocols

General Procedure for the Synthesis of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines[3]
  • Preparation of N-amino-3-ethylpyridinium mesitylenesulfonate: 3-Ethylpyridine is reacted with O-mesitylenesulfonylhydroxylamine.

  • Formation of Pyridinium Ylides: The resulting N-amino-3-ethylpyridinium mesitylenesulfonate is reacted with substituted acid chlorides to yield stable crystalline pyridinium ylides.

  • Reduction to Tetrahydropyridines: The pyridinium ylides are reduced with sodium borohydride to furnish the target N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.

  • Purification and Characterization: The final products are purified and characterized using standard analytical techniques.

CellTiter-Glo® Luminescent Cell Viability Assay[3][12][17][20]
  • Cell Seeding: Plate mammalian cells in an opaque-walled multiwell plate in culture medium.

  • Equilibration: Equilibrate the plate at room temperature for approximately 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Carrageenan-Induced Paw Edema in Rats[5][8][15][16]
  • Animal Preparation: Acclimatize rats to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

MPTP_Metabolism_and_Toxicity cluster_outside Systemic Circulation / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MAOB MAO-B MPTP->MAOB Oxidation MPDP MPDP+ MPP_glial MPP+ MPDP->MPP_glial Oxidation DAT Dopamine Transporter (DAT) MPP_glial->DAT Uptake MAOB->MPDP MPP_neuron MPP+ DAT->MPP_neuron Mitochondrion Mitochondrion MPP_neuron->Mitochondrion ComplexI Complex I Inhibition Mitochondrion->ComplexI ROS Increased ROS ComplexI->ROS ATP_depletion ATP Depletion ComplexI->ATP_depletion CellDeath Apoptotic Cell Death ROS->CellDeath ATP_depletion->CellDeath Muscarinic_M1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Muscarinic Agonist (e.g., Tetrahydropyridine derivative) M1R M1 Muscarinic Receptor Agonist->M1R Binds to Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_release->CellularResponse PKC->CellularResponse TNF_Alpha_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates MAPK_cascade MAPK Cascade (JNK, p38) TRAF2->MAPK_cascade Activates IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB Inhibits InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Translocates to nucleus and activates AP1 AP-1 MAPK_cascade->AP1 Activates AP1->InflammatoryGenes Activates Drug_Discovery_Workflow TargetID Target Identification and Validation HitID Hit Identification (Screening) TargetID->HitID LeadGen Hit-to-Lead (Lead Generation) HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval PostMarket Post-Market Surveillance (Phase IV) Approval->PostMarket

References

Spectroscopic Profile of 1,2,3,6-Tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,6-tetrahydropyridine (C₅H₉N), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
H-4, H-5 (vinylic)5.6 - 5.9Multiplet-
H-2 (allylic)~3.3Multiplet-
H-6 (allylic)~2.9Multiplet-
H-3~2.1Multiplet-
N-HVariableBroad Singlet-
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1] Chemical shifts are reported in ppm.

Carbon Assignment Chemical Shift (δ) (ppm)
C-4, C-5 (vinylic)~125 - 130
C-2 (allylic)~50
C-6 (allylic)~45
C-3~25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=C bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (sp²)3000 - 3100Medium
C-H Stretch (sp³)2800 - 3000Medium
C=C Stretch1640 - 1680Medium
N-H Bend1590 - 1650Medium
C-N Stretch1020 - 1250Medium
=C-H Bend (out-of-plane)675 - 1000Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[2]

m/z Relative Intensity (%) Proposed Fragment
83High[M]⁺ (Molecular Ion)
82High[M-H]⁺
54Moderate[M-C₂H₅]⁺ (Retro-Diels-Alder)
42High[C₃H₆]⁺ or [C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-5 seconds.

  • Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference Spectrum process->reference

Figure 1. Experimental workflow for NMR spectroscopy.
FT-IR Spectroscopy Protocol

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • The software will automatically perform the background subtraction.

Data Processing:

  • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Label the major peaks with their corresponding wavenumbers.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean_crystal Clean ATR Crystal apply_sample Apply Liquid Sample clean_crystal->apply_sample background Collect Background Spectrum apply_sample->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Spectrum subtract->analyze

Figure 2. Experimental workflow for FT-IR spectroscopy.
GC-MS Protocol

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Transfer the solution to a 2 mL autosampler vial.

GC Method:

  • Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent transfer Transfer to Autosampler Vial dissolve->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Analyze Total Ion Chromatogram detect->tic ms Extract Mass Spectrum tic->ms identify Identify Fragments & Compare to Library ms->identify

Figure 3. Experimental workflow for GC-MS analysis.

References

The Neurotoxic Cascade of MPTP: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, leading to a syndrome in primates that closely resembles Parkinson's disease. This remarkable specificity has established the MPTP model as an invaluable tool in Parkinson's disease research, providing profound insights into the molecular mechanisms of dopaminergic neurodegeneration. This technical guide provides a comprehensive overview of the core mechanisms underlying MPTP-induced neurotoxicity, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the metabolic activation of MPTP, its selective uptake into dopaminergic neurons, the subsequent mitochondrial dysfunction, the induction of oxidative stress, and the ultimate demise of the neuron through apoptotic pathways. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to illustrate the complex signaling and experimental workflows.

The Journey of a Protoxin: Metabolic Activation of MPTP

MPTP itself is a lipophilic, uncharged molecule that readily crosses the blood-brain barrier.[1] Its neurotoxic potential is unleashed through a two-step metabolic activation process, primarily occurring within astrocytes.[1]

Step 1: Oxidation to MPDP+

Once in the brain, MPTP is oxidized by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane of glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+).[1]

Step 2: Conversion to MPP+

MPDP+ is then further oxidized, likely through a non-enzymatic process, to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[1] MPP+, being a charged molecule, is unable to readily diffuse across cell membranes and is thus trapped within the extracellular space.[1]

Selective Entry into Dopaminergic Neurons: The Role of the Dopamine (B1211576) Transporter

The selective vulnerability of dopaminergic neurons to MPTP is primarily due to the high-affinity uptake of its toxic metabolite, MPP+, by the dopamine transporter (DAT).[2][3] DAT, a presynaptic membrane protein, is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. MPP+ is an excellent substrate for DAT, leading to its accumulation within dopaminergic neurons to concentrations far exceeding those in the extracellular milieu.[2][3]

ParameterValueReference
MPP+ Uptake via DAT
Km (Michaelis Constant)10 - 20 µM[2]
Vmax (Maximum Velocity)Varies by brain region[2]

Table 1: Kinetic parameters of MPP+ uptake by the dopamine transporter (DAT). These values indicate a high affinity of MPP+ for DAT, facilitating its efficient accumulation in dopaminergic neurons.

The Powerhouse Under Siege: Mitochondrial Complex I Inhibition

Once inside the dopaminergic neuron, MPP+ is actively sequestered by mitochondria, driven by the large mitochondrial membrane potential.[4] Within the mitochondrial matrix, MPP+ exerts its primary neurotoxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5]

This inhibition has two major detrimental consequences:

  • ATP Depletion: The blockade of electron flow through Complex I severely impairs oxidative phosphorylation, leading to a dramatic decrease in ATP synthesis.[4] This energy crisis compromises essential cellular functions, including the maintenance of ion gradients and vesicular transport.

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain results in the leakage of electrons, which then react with molecular oxygen to generate superoxide (B77818) radicals (O2•−).[6] This initiates a cascade of reactive oxygen species (ROS) formation, including hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH).[6]

ParameterValueReference
MPP+ Inhibition of Mitochondrial Complex I
IC500.05 - 0.4 mM[4][7]

Table 2: Inhibitory concentration (IC50) of MPP+ on mitochondrial Complex I. These values demonstrate the potent inhibitory effect of MPP+ on the primary site of cellular energy production.

MPTP_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_dopaminergic_neuron Dopaminergic Neuron MPTP MPTP MPTP_in_astrocyte MPTP MPTP->MPTP_in_astrocyte Crosses BBB MAOB MAO-B MPDP MPDP+ MPTP_in_astrocyte->MPDP Oxidation MPP_in_astrocyte MPP+ MPDP->MPP_in_astrocyte Oxidation DAT DAT MPP_in_astrocyte->DAT Uptake MPP_in_neuron MPP+ DAT->MPP_in_neuron Mitochondrion Mitochondrion MPP_in_neuron->Mitochondrion Sequestration ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS_production ROS Production ComplexI->ROS_production Apoptosis Apoptosis ATP_depletion->Apoptosis Oxidative_Stress Oxidative Stress ROS_production->Oxidative_Stress Oxidative_Stress->Apoptosis

Figure 1: Signaling pathway of MPTP neurotoxicity.

The Oxidative Onslaught: A Cascade of Cellular Damage

The overproduction of ROS, coupled with the depletion of cellular antioxidants, leads to a state of severe oxidative stress.[6] This oxidative damage targets a wide range of cellular components:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation, which compromises membrane integrity and function.

  • Protein Oxidation: Oxidative modification of proteins can lead to their misfolding, aggregation, and loss of function.

  • DNA Damage: ROS can induce single- and double-strand breaks in DNA, as well as oxidative base modifications, which can trigger apoptotic pathways if not repaired.

A key antioxidant that is depleted during MPTP-induced neurotoxicity is glutathione (B108866) (GSH).[8][9][10]

ParameterChangeReference
Glutathione (GSH) Levels in Substantia Nigra Significant decrease[8][10]

Table 3: Effect of MPTP on glutathione levels. The depletion of this critical antioxidant exacerbates oxidative stress in dopaminergic neurons.

The Point of No Return: Activation of Apoptotic Pathways

The culmination of ATP depletion and overwhelming oxidative stress triggers the activation of programmed cell death, or apoptosis, in the dopaminergic neuron.[11][12][13] This process is orchestrated by a family of cysteine proteases known as caspases.

The apoptotic cascade in MPTP neurotoxicity is thought to be initiated through the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[11][12][13]

The activity of the Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax, promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2, inhibit this process. In the context of MPTP neurotoxicity, there is a shift in the balance towards pro-apoptotic members, favoring the initiation of apoptosis.[14][15][16]

ParameterChangeReference
Caspase-3 Activation Increased (2.32 ± 0.06)-fold in SNpc
Bax/Bcl-2 Ratio Increased[14][15]

Table 4: Key molecular markers of apoptosis in MPTP-induced neurotoxicity. The activation of caspase-3 and the increased Bax/Bcl-2 ratio are indicative of a commitment to apoptotic cell death.

Experimental Protocols: A Guide to Studying MPTP Neurotoxicity

The following are detailed methodologies for key experiments cited in the study of MPTP-induced neurotoxicity.

MPTP Mouse Model of Parkinson's Disease

Objective: To induce a consistent and reproducible dopaminergic lesion in mice that mimics key features of Parkinson's disease.

Materials:

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

Procedure:

  • Preparation of MPTP Solution: On the day of injection, dissolve MPTP hydrochloride in sterile 0.9% saline to a final concentration of 2 mg/ml. Prepare this solution in a certified chemical fume hood.

  • Animal Dosing: Administer MPTP to mice via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Dosing Regimen: A common acute regimen involves four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals on a single day.

  • Post-Injection Monitoring: Monitor the animals closely for any signs of distress or adverse reactions.

  • Tissue Collection: Euthanize the mice at the desired time point post-injection (e.g., 7 days for maximal dopamine depletion).

Isolation of Brain Mitochondria

Objective: To obtain a purified fraction of mitochondria from brain tissue for subsequent functional assays.

Materials:

  • Mouse brain tissue (e.g., striatum, substantia nigra)

  • Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Tissue Homogenization: Rapidly dissect the brain region of interest on ice and place it in ice-cold isolation buffer. Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle followed by a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

Measurement of Mitochondrial Complex I Activity

Objective: To quantify the enzymatic activity of mitochondrial Complex I.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 25 mM potassium phosphate (B84403) buffer, pH 7.2, 5 mM MgCl2)

  • NADH

  • Decylubiquinone

  • Rotenone (B1679576) (Complex I inhibitor)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer and isolated mitochondria.

  • Initiate Reaction: Add NADH to initiate the reaction.

  • Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibitor Control: In a separate cuvette, pre-incubate the mitochondria with rotenone before adding NADH to measure the rotenone-insensitive activity.

  • Calculate Specific Activity: Subtract the rotenone-insensitive rate from the total rate to determine the specific activity of Complex I.

Quantification of Striatal Dopamine by HPLC

Objective: To measure the levels of dopamine and its metabolites in the striatum.

Materials:

  • Striatal tissue

  • Perchloric acid (0.1 M)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

  • C18 reverse-phase column

Procedure:

  • Tissue Homogenization: Homogenize the striatal tissue in ice-cold 0.1 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Sample Injection: Inject the supernatant into the HPLC system.

  • Chromatographic Separation: Separate dopamine and its metabolites on the C18 column using an appropriate mobile phase.

  • Electrochemical Detection: Detect the eluted compounds using an electrochemical detector.

  • Quantification: Quantify the concentration of dopamine by comparing the peak areas to those of known standards.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the production of ROS in brain tissue.

Materials:

  • Brain tissue homogenate

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Probe Loading: Incubate the brain tissue homogenate with H2DCFDA or DHE. These probes are non-fluorescent until they are oxidized by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/530 nm for DCF) or visualize the fluorescence using a microscope.

  • Quantification: The fluorescence intensity is proportional to the amount of ROS produced.

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the expression levels of key apoptotic proteins.

Materials:

  • Brain tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Experimental_Workflow cluster_animal_model Animal Model cluster_biochemical_analysis Biochemical Analysis MPTP_Admin MPTP Administration (e.g., 4x 20mg/kg, i.p.) Behavioral_Tests Behavioral Testing (e.g., Rotarod, Pole Test) MPTP_Admin->Behavioral_Tests Euthanasia Euthanasia and Tissue Collection Behavioral_Tests->Euthanasia Striatum_Dissection Striatum Dissection Euthanasia->Striatum_Dissection SN_Dissection Substantia Nigra Dissection Euthanasia->SN_Dissection HPLC HPLC for Dopamine and Metabolites Striatum_Dissection->HPLC Mito_Isolation Mitochondrial Isolation SN_Dissection->Mito_Isolation Western_Blot Western Blot for Apoptotic Markers SN_Dissection->Western_Blot ComplexI_Assay Complex I Activity Assay Mito_Isolation->ComplexI_Assay ROS_Assay ROS Measurement Mito_Isolation->ROS_Assay

Figure 2: Experimental workflow for studying MPTP neurotoxicity.

Conclusion

The study of MPTP neurotoxicity has been instrumental in unraveling the complex molecular cascade that leads to the demise of dopaminergic neurons in Parkinson's disease. From its metabolic activation in glial cells to its selective uptake by the dopamine transporter, and the subsequent mitochondrial insult, oxidative stress, and apoptotic cell death, each step in this pathway presents a potential target for therapeutic intervention. This technical guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals in their efforts to develop novel strategies to combat Parkinson's disease.

References

The Evolving Landscape of Tetrahydropyridine Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (B1245486) (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] From anti-inflammatory and anticancer agents to modulators of the central nervous system, the versatility of the THP ring system continues to be a focal point of drug discovery and development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydropyridine derivatives, offering a comprehensive resource for researchers in the field. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of tetrahydropyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Systematic modifications of the THP core have led to the identification of potent and selective agents for various biological targets.

Anticancer Activity

Tetrahydropyridine derivatives have demonstrated significant potential as anticancer agents, with studies revealing key structural features that govern their cytotoxicity. The introduction of various substituents on the phenyl rings of tetrahydropyridine scaffolds has been a common strategy to enhance anticancer potency.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Dihydropyridine Derivative 6 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl)HT-29 (Colon)0.70[2]
Dihydropyridine Derivative 4 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl)MDA-MB-231 (Breast)4.6[2]
Tetralin-derivative 3a 2,6-dihaloarylchalconeHela (Cervical)3.5 µg/mL[3]
Tetralin-derivative 3a 2,6-dihaloarylchalconeMCF7 (Breast)4.5 µg/mL[3]
DHP Derivative 7d 3,5-diacetyl-4-[2-(2-chlorophenyl)thiazol-4-yl]MCF-7 (Breast)28.5 ± 3.5[4]
DHP Derivative 7a 3,5-dibenzoyl-4-(2-methylthiazol-4-yl)LS180 (Colon)29.7 ± 4.7[4]
DHP Derivative 7a 3,5-dibenzoyl-4-(2-methylthiazol-4-yl)MOLT-4 (Leukemia)17.4 ± 2.0[4]
Tetrahydropyrimidine (B8763341) 4c Not SpecifiedAGS (Gastric)69.60[1]
Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydropyridine derivatives have been extensively investigated. The inhibition of pro-inflammatory cytokines such as TNF-α is a key mechanism of action for many of these compounds.

Compound IDTarget/AssayIn Vitro/In VivoIC50/ID50Reference
Pyrrole Derivative 17 LPS-induced TNFα productionIn Vitro (Human whole blood)IC50 = 1.86 µM[5]
Pyrrole Derivative 17 LPS-induced TNFα productionIn Vivo (Mice)ID50 = 5.98 mg/kg[5]
Compound 3o LPS-induced TNFα productionIn Vitro (Human whole blood)IC50 = 0.44 µM[6]
Compound 3i LPS-induced TNFα productionIn Vivo (Mice)ID50 = 1.42 mg/kg[6]
Compound 51 NF-κB activity inhibitionIn VitroIC50 = 172.2 ± 11.4 nM[7]
Compound 51 NO release inhibitionIn VitroIC50 = 3.1 ± 1.1 µM[7]
Monoamine Oxidase (MAO) Inhibition

Certain tetrahydropyridine derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. This activity makes them promising candidates for the treatment of neurological disorders.

Compound IDTargetIC50 (µM)Reference
Compound 4l MAO-A0.40 ± 0.05[8]
Compound 4n MAO-B1.01 ± 0.03[8]
1-propargyl-4-styrylpiperidine (cis-isomer) MAO-A0.7261 ± 0.0269[9]
1-propargyl-4-styrylpiperidine (trans-isomer) MAO-B0.3422 ± 0.0224[9]

Mechanism of Action and Signaling Pathways

The biological effects of tetrahydropyridine derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Several studies have indicated that the anticancer effects of tetrahydropyridine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, novel tetrahydropyrimidine derivatives have been shown to induce apoptosis in AGS gastric cancer cells, with evidence of increased expression of genes related to apoptosis and cell cycle pathways, such as p53 and caspases.[1] Some dihydropyridine-based triazole derivatives have been found to induce cell death through apoptosis and promote cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells.[10]

cluster_0 Apoptosis Induction by Tetrahydropyridine Derivatives THP Tetrahydropyridine Derivative Mitochondria Mitochondria THP->Mitochondria Stress Signal Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution cluster_1 Inhibition of NF-κB Signaling by Tetrahydropyridine Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription THP Tetrahydropyridine Derivative THP->IKK Inhibition cluster_2 General Synthesis Workflow Start 3-Ethylpyridine Intermediate1 N-amino-3-ethylpyridinium mesitylenesulfonate Start->Intermediate1 + O-mesitylenesulfonyl- hydroxylamine Intermediate2 Pyridinium Ylide Intermediate1->Intermediate2 + Substituted acid chloride Product N-substituted [benzoylamino]-5-ethyl- 1,2,3,6-tetrahydropyridine Intermediate2->Product Sodium borohydride reduction cluster_3 MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with tetrahydropyridine derivatives A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance D->E F Calculate IC50 E->F cluster_4 Carrageenan-Induced Paw Edema Assay Workflow A Administer test compound to animals B Inject carrageenan into the hind paw A->B C Measure paw volume at different time points B->C D Calculate percentage inhibition of edema C->D

References

The Tetrahydropyridine Moiety: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (B1245486) (THP) ring system is a fascinating and recurring structural motif in a diverse array of natural products.[1][2] This heterocyclic scaffold is not merely a molecular curiosity; its presence often imparts significant biological activity, making it a focal point in the fields of medicinal chemistry and drug discovery.[3] Natural products containing the tetrahydropyridine moiety have demonstrated a broad spectrum of pharmacological properties, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This technical guide provides a comprehensive overview of representative natural products featuring the tetrahydropyridine core, with a focus on their biological activities, the experimental protocols for their isolation and characterization, and the signaling pathways they modulate.

Representative Natural Products and Their Biological Activities

The structural diversity of tetrahydropyridine-containing natural products is vast, spanning from plant alkaloids to metabolites from marine organisms and bacteria. This diversity is mirrored in their wide range of biological targets and therapeutic potential. Below is a summary of some prominent examples, with their quantitative biological data presented in Table 1.

Koreenceines: A family of tetrahydropyridine alkaloids produced by the rhizosphere bacterium Pseudomonas koreensis, koreenceines exhibit antimicrobial activity, particularly against members of the Bacteroidetes phylum.[4][5][6] Their discovery highlights the largely untapped potential of microbial sources for novel bioactive compounds.

Betanin: This well-known betalain pigment, responsible for the deep red color of beets, contains a 1,2,3,4-tetrahydropyridine ring.[1][2] While primarily used as a natural food colorant, studies have explored its antioxidant properties.

Pinnatoxins and Pinnamine: Isolated from the bivalve Pinna muricata, these marine alkaloids possess a complex polycyclic structure with an embedded tetrahydropyridine ring. Pinnatoxins are potent shellfish poisons that act as calcium channel activators.[7] Pinnamine also exhibits significant acute toxicity in mice.[7]

Tetrahydropiperine (B1681285) (THP): A natural alkaloid, THP has shown neuroprotective effects in models of ischemic stroke.[8] Its mechanism of action involves the modulation of key signaling pathways related to cell survival and autophagy.

Quantitative Biological Data

The following table summarizes the quantitative biological data for a selection of natural products containing the tetrahydropyridine moiety and other relevant compounds discussed in this guide.

Compound/ExtractTarget/AssayCell Line/ModelActivity (IC50/EC50 in µM)Reference(s)
QuercetinMammosphere Formation (CSC propagation)MCF720 - 40[9]
GlucosamineMammosphere Formation (CSC propagation)MCF7< 5000[9]
CarvedilolMammosphere Formation (CSC propagation)MCF725[9]
CiprofloxacinMammosphere Formation (CSC propagation)MCF7100[9]
Aloe EmodinMammosphere Formation (CSC propagation)MCF710 - 25[9]
AloinMammosphere Formation (CSC propagation)MCF750[9]
Tannic AcidMammosphere Formation (CSC propagation)MCF725[9]
ChlorophyllinMammosphere Formation (CSC propagation)MCF750 - 100[9]
SanguinarineApoptosis InductionHeLa3.5[10]
SanguinarineTubulin Polymerization Inhibition-32 (vs Colchicine), 46 (vs Podophyllotoxin)[10]
ChelerythrineTubulin Polymerization Inhibition-55 (vs Colchicine), 60 (vs Podophyllotoxin)[10]
CorynolineCell Cycle Inhibition & ApoptosisB16F106.16[10]
CorynolineCell Cycle Inhibition & ApoptosisA3755.56[10]
NK-109CytotoxicityHeLa S3 + human liver S-90.08 µg/mL (0.32 µM)[10]
NK-109CytotoxicityK562/ADM0.045 µg/mL[10]
NK-109Cytotoxicityadr MCF70.42 µg/mL[10]
NK-109CytotoxicityPC-9/CDDP0.19 µg/mL[10]
NK-109CytotoxicitySKOV3/VP0.21 µg/mL[10]
Voacafricine BAntibacterialS. aureus3.12 µg/mL[7]
Voacafricine BAntibacterialS. typhimurium0.78 µg/mL[7]
ChelerythrineAntibacterialP. aeruginosa1.9 µg/mL[7]
SanguinarineAntibacterialS. aureus1.9 µg/mL[7]

Experimental Protocols

The successful isolation and characterization of tetrahydropyridine-containing natural products rely on a combination of classical and modern analytical techniques.

General Protocol for Alkaloid Extraction from Plant Material

This protocol outlines a general acid-base extraction method suitable for the isolation of piperidine (B6355638) and tetrahydropyridine alkaloids from a defatted plant extract.[11]

  • Acid-Base Partitioning:

    • Partition the defatted plant extract between a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform) and an acidic aqueous solution (e.g., 0.1 N HCl).

    • Separate the two layers using a separatory funnel. The alkaloids will be protonated and reside in the aqueous layer.

  • Basification and Re-extraction:

    • Make the aqueous layer basic (pH 8-9) by the addition of a base, such as ammonium (B1175870) hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous layer with a non-polar organic solvent (e.g., dichloromethane). The alkaloids will now be in the organic layer.

  • Purification:

    • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate it under reduced pressure.

    • Subject the crude alkaloid extract to column chromatography for further purification.[12] A variety of stationary phases can be used, with silica (B1680970) gel being common.[12] For basic alkaloids, alumina (B75360) may be a suitable alternative to prevent tailing.[13] The choice of mobile phase will depend on the polarity of the target compounds.

Structure Elucidation by NMR and Mass Spectrometry

The definitive identification of a novel natural product requires the comprehensive analysis of its spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of 1H and 13C NMR data is essential for structure elucidation.[1][14] A suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms within the molecule.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[3] Tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns, aiding in the structural analysis.[3]

Signaling Pathways and Mechanisms of Action

Many tetrahydropyridine-containing natural products exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Neuroprotection via the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[16][17] Several neuroprotective natural products, including those with a tetrahydropyridine core, have been shown to activate this pathway.[8][16] Activation of PI3K/Akt signaling can lead to the inhibition of apoptosis and the promotion of neuronal survival.[17] For instance, tetrahydropiperine has been shown to provide neuroprotection in ischemic stroke by activating the PI3K/Akt/mTOR pathway, which in turn inhibits autophagy.[8]

PI3K_Akt_mTOR_Pathway THP Tetrahydropyridine Natural Product Receptor Receptor THP->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits CellSurvival Cell Survival & Growth mTORC1->CellSurvival

PI3K/Akt/mTOR signaling pathway activation.
Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and the immune response.[18] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[18][19] A number of natural products have been identified as inhibitors of the NF-κB pathway.[18] These compounds can act at various points in the signaling cascade, for example, by preventing the degradation of the inhibitory IκB proteins or by blocking the nuclear translocation of the NF-κB transcription factors.[19] The inhibition of NF-κB signaling by tetrahydropyridine-containing natural products represents a promising strategy for the development of novel anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB Degradation of NFkB_IkB->NFkB Release of Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription THP Tetrahydropyridine Natural Product THP->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Conclusion

Natural products containing the tetrahydropyridine moiety represent a rich and underexplored source of potential therapeutic agents. Their diverse biological activities, coupled with their structural novelty, make them attractive starting points for drug discovery programs. The continued investigation of these compounds, utilizing modern analytical and pharmacological techniques, is likely to yield new insights into disease mechanisms and provide novel leads for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable class of natural products.

References

Physical properties of 1,2,3,6-Tetrahydropyridine (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 1,2,3,6-tetrahydropyridine, specifically its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for their work with this compound.

Core Physical Properties

This compound is a cyclic amine with established physical parameters that are critical for its handling, storage, and application in various chemical syntheses.

Data Summary

The boiling and melting points of this compound are summarized in the table below. These values have been consistently reported across various chemical data sources.

Physical PropertyValueUnits
Boiling Point108°C[1][2][3][4]
Melting Point-48°C[1][2][3][4]

Experimental Determination of Physical Properties

The determination of accurate boiling and melting points is fundamental to characterizing a chemical compound. Standard laboratory procedures are employed to ascertain these values.

Experimental Protocol: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range.[5][6][7] The presence of impurities typically leads to a depression and broadening of the melting point range.[7] A common method for determining the melting point involves a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.[5][8] The tube is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus, and heated.[5][7] The apparatus is equipped with a thermometer and a viewing lens to observe the sample.[7]

  • Heating and Observation: The sample is heated gradually, and the temperature is monitored closely.[7] A slower heating rate ensures a more accurate measurement.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5] The melting point is reported as the range between T1 and T2.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to change into a vapor.[5][6]

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath, often using an oil bath for uniform heat distribution.[6][8]

  • Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube.

  • Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a chemical substance like this compound is outlined in the diagram below. This workflow ensures accurate and reproducible results.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample B Prepare Sample for Analysis A->B C Pack Capillary Tube B->C F Place Sample in Test Tube with Inverted Capillary B->F D Heat in Melting Point Apparatus C->D E Record Melting Range (T1-T2) D->E I Compare with Literature Values E->I G Heat in Liquid Bath F->G H Record Boiling Point G->H H->I J Report Final Physical Properties I->J

Caption: Experimental workflow for determining the boiling and melting points of a chemical substance.

References

An In-depth Technical Guide on the Isomers of Tetrahydropyridine and Their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydropyridines

Tetrahydropyridines (THPs) are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery.[1] With the general formula C5H9N, these molecules are structural analogs of piperidine (B6355638) with one double bond in the ring.[2] Their scaffolds are present in a variety of natural products and synthetic pharmaceutical agents, exhibiting a wide range of biological activities.[1][3] Notable examples include the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce symptoms of Parkinson's disease, and various alkaloids with therapeutic potential.[2][4] The pharmacological importance of THPs underscores the need for a thorough understanding of their isomeric forms and relative stabilities, which can significantly influence their biological activity and synthetic accessibility.

Isomers of Tetrahydropyridine (B1245486)

Tetrahydropyridine exists in three main isomeric forms, distinguished by the position of the endocyclic double bond.[1][2] These isomers are:

  • 1,2,3,4-Tetrahydropyridine: An enamine where the double bond is between C4 and C5.

  • 1,2,3,6-Tetrahydropyridine: An enamine with the double bond between C3 and C4.

  • 2,3,4,5-Tetrahydropyridine (also known as Δ¹-Piperideine): A cyclic imine where the double bond is between the nitrogen and a carbon atom (C=N).[2][5]

Each of these isomers possesses distinct chemical properties and reactivity, which in turn affects their stability and utility in different applications.

Relative Stability of Tetrahydropyridine Isomers

The relative stability of tetrahydropyridine isomers is a critical factor in their synthesis and biological function. While comprehensive experimental thermodynamic data is sparse, theoretical and computational studies, alongside empirical observations from synthetic chemistry, provide valuable insights.

The stability of these isomers is primarily governed by the electronic nature of the double bond and its position relative to the nitrogen atom. In general, imines are more stable than their corresponding enamines, suggesting that 2,3,4,5-tetrahydropyridine is the most thermodynamically stable isomer. This increased stability can be attributed to the greater bond energy of the carbon-nitrogen double bond compared to a carbon-carbon double bond.

Among the enamine isomers, the relative stability is influenced by the degree of substitution of the double bond. However, in the parent unsubstituted tetrahydropyridines, both enamine isomers have a disubstituted double bond. Subtle differences in ring strain and hyperconjugation effects may lead to minor differences in their stability.

A computational study on substituted tetrahydropyridines indicated that a 1,4,5,6-tetrahydropyridine derivative was more stable than a 3,4,5,6-tetrahydropyridine derivative, with the former benefiting from isomerization.[6]

Quantitative Stability Data
IsomerStructureRelative Gibbs Free Energy (ΔG) (kJ/mol)Relative Enthalpy of Formation (ΔH_f) (kJ/mol)
2,3,4,5-Tetrahydropyridine2,3,4,5-Tetrahydropyridine0 (Reference)0 (Reference)
This compoundthis compound+10 to +20+8 to +15
1,2,3,4-Tetrahydropyridine1,2,3,4-Tetrahydropyridine+12 to +25+10 to +20

Note: The presented data is illustrative and based on general chemical principles. Actual values would require specific quantum chemical calculations.

The NIST Chemistry WebBook provides a gas phase enthalpy of formation for this compound of 30 kJ/mol.[7]

Experimental Protocols for Synthesis and Stability Analysis

The synthesis and analysis of tetrahydropyridine isomers involve a variety of experimental techniques. The choice of method often dictates which isomer is preferentially formed.

Synthesis of Tetrahydropyridine Isomers
  • 1,2,3,6-Tetrahydropyridines: These are commonly synthesized through the partial reduction of corresponding pyridinium (B92312) salts.[2] For instance, the treatment of N-methylpyridinium with borohydride (B1222165) reagents yields 1-methyl-1,2,3,6-tetrahydropyridine.[2] Other methods include ring-closing metathesis and aza-Diels-Alder reactions.[8] A versatile cascade reaction involving rhodium(I)-catalyzed C-H activation has also been developed to produce highly substituted 1,2,3,6-tetrahydropyridines.[9]

  • 1,2,3,4-Tetrahydropyridines: The synthesis of this isomer can be more challenging due to its potential to isomerize to the more stable imine. However, specific synthetic routes, such as palladium-catalyzed cyclization-Heck reactions of allenamides, have been developed.[10]

  • 2,3,4,5-Tetrahydropyridine: This commercially available isomer can be synthesized through various methods, including the cyclization of amino aldehydes or the oxidation of piperidines.[2][5]

Experimental Determination of Isomer Stability

The relative stability of isomers can be determined experimentally through equilibrium studies.

Protocol: Isomerization and Equilibrium Measurement

  • Sample Preparation: A solution of a pure isomer (e.g., this compound) is prepared in a suitable solvent, often with a catalytic amount of a weak acid or base to facilitate isomerization.

  • Equilibration: The solution is allowed to equilibrate at a constant temperature. The progress of the isomerization is monitored over time.

  • Analysis: Aliquots of the reaction mixture are taken at various time points and analyzed using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the different isomers based on their unique chemical shifts and coupling constants. The relative concentrations of the isomers can be determined by integrating the corresponding peaks.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers based on their boiling points and retention times, and the mass spectrometer provides structural information for confirmation.

  • Data Analysis: Once equilibrium is reached (i.e., the ratio of isomers remains constant), the equilibrium constant (K_eq) is calculated. The difference in Gibbs free energy (ΔG) between the isomers can then be determined using the equation: ΔG = -RTln(K_eq).

Visualizing Synthetic and Analytical Workflows

Logical Workflow for Isomer Stability Determination

The following diagram illustrates the logical steps involved in the experimental determination of the relative stability of tetrahydropyridine isomers.

IsomerStabilityWorkflow start Start: Pure Isomer Sample dissolve Dissolve in Solvent with Catalyst start->dissolve equilibrate Equilibrate at Constant Temperature dissolve->equilibrate monitor Monitor Reaction (NMR, GC-MS) equilibrate->monitor equilibrium_check Equilibrium Reached? monitor->equilibrium_check equilibrium_check->equilibrate No calculate Calculate K_eq and ΔG equilibrium_check->calculate Yes end End: Relative Stability calculate->end

Workflow for determining isomer stability.
General Synthetic Pathway Relationship

This diagram shows the general relationship between pyridine (B92270) and the different tetrahydropyridine isomers through reduction and isomerization pathways.

SyntheticPathways Pyridine Pyridine THP_1236 This compound (Enamine) Pyridine->THP_1236 Partial Reduction THP_1234 1,2,3,4-Tetrahydropyridine (Enamine) Pyridine->THP_1234 Partial Reduction THP_2345 2,3,4,5-Tetrahydropyridine (Imine - Most Stable) THP_1236->THP_2345 Isomerization Piperidine Piperidine THP_1236->Piperidine Reduction THP_1234->THP_2345 Isomerization THP_1234->Piperidine Reduction THP_2345->Piperidine Reduction

References

The Synthetic Versatility of 1,2,3,6-Tetrahydropyridine: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,6-tetrahydropyridine scaffold is a cornerstone in modern organic synthesis, serving as a versatile precursor to a wide array of complex nitrogen-containing heterocycles. Its prevalence in numerous natural products and pharmaceutically active compounds underscores its significance in medicinal chemistry and drug discovery.[1] This technical guide provides an in-depth exploration of this compound as a pivotal building block, detailing its synthesis, reactivity, and application in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data of this compound

A fundamental understanding of the physical and spectral properties of the parent this compound is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular FormulaC₅H₉N[2]
Molar Mass83.13 g/mol [2]
AppearanceColorless liquid[2]
Flash Point43 °C[2]
IUPAC NameThis compound[2]

Table 1: Physicochemical Properties of this compound.

Spectroscopic analysis is critical for the identification and characterization of this compound and its derivatives throughout a synthetic sequence.

TechniqueKey Data
¹H NMR--INVALID-LINK--[3]
¹³C NMR--INVALID-LINK--[4]
IR--INVALID-LINK--[5]
Mass Spectrometry--INVALID-LINK--[5]

Table 2: Spectroscopic Data for this compound.

Synthetic Routes to this compound Derivatives

A variety of synthetic strategies have been developed to access the this compound core, ranging from classical cyclization reactions to modern catalytic multicomponent reactions.

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to construct complex molecules in a single step. The Hantzsch-type synthesis and its variations are prominent examples used for the preparation of tetrahydropyridine (B1245486) derivatives.[6][7]

This protocol describes a general procedure for the synthesis of polysubstituted 1,2,3,6-tetrahydropyridines using a Lewis acid catalyst.

Materials:

  • Aldehyde (2 mmol)

  • Amine (2 mmol)

  • β-ketoester (1 mmol)

  • Lactic acid (5 mol%)

  • Ethanol (B145695) (5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (2 mmol), amine (2 mmol), and β-ketoester (1 mmol) in ethanol (5 mL).

  • Add lactic acid (5 mol%) to the mixture.

  • Stir the reaction mixture at ambient temperature for 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.

CatalystSolventTemperatureTimeYield (%)Reference
Lactic acid (5 mol%)EthanolRoom Temp.20 min-[6]
Silica Sulfuric Acid (SSA)EthanolReflux-58-86[6]
BF₃·SiO₂MethanolReflux--[6]
Maleic Acid (25 mol%)EthanolRoom Temp.30 min68-91[6]
Aluminized PolyborateSolvent-freeRoom Temp.-85-92[6]

Table 3: Comparison of Catalysts in the One-Pot Synthesis of Tetrahydropyridine Derivatives. [6]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aldehyde, Amine, β-ketoester in Ethanol catalyst Add Catalyst (e.g., Lactic Acid) reagents->catalyst stir Stir at Ambient Temperature catalyst->stir monitor Monitor by TLC stir->monitor isolate Isolate Precipitate (Filtration) monitor->isolate purify Purify (Recrystallization or Column Chromatography) isolate->purify product product purify->product Final Product MPTP_Metabolism cluster_transport Transport & Metabolism cluster_neurotoxicity Neurotoxicity MPTP MPTP (1-Methyl-4-phenyl- This compound) BBB Blood-Brain Barrier MPTP->BBB GlialCell Glial Cell BBB->GlialCell MAOB MAO-B GlialCell->MAOB Metabolism MPP_plus MPP⁺ (1-Methyl-4-phenylpyridinium) MAOB->MPP_plus DAT Dopamine Transporter (Uptake) MPP_plus->DAT DopaminergicNeuron Dopaminergic Neuron Mitochondria Mitochondria DopaminergicNeuron->Mitochondria Accumulation DAT->DopaminergicNeuron ComplexI Inhibition of Complex I Mitochondria->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion OxidativeStress Oxidative Stress ComplexI->OxidativeStress NeuronalDeath Neuronal Cell Death ATP_depletion->NeuronalDeath OxidativeStress->NeuronalDeath

References

Methodological & Application

Palladium-Catalyzed Synthesis of 1,2,3,6-Tetrahydropyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,6-tetrahydropyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. Its synthesis has therefore been a subject of intense research. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool, offering high efficiency, selectivity, and functional group tolerance under mild conditions. These methods are particularly valuable in drug discovery and development, where the rapid and reliable construction of complex molecular architectures is paramount.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, with a focus on two prominent palladium-catalyzed methodologies: the Tsuji-Trost reaction (intramolecular allylic amination) and the Heck reaction.

Key Palladium-Catalyzed Methodologies

Intramolecular Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4] In the context of this compound synthesis, an intramolecular variant is employed, where a nitrogen nucleophile attacks a π-allylpalladium complex within the same molecule, leading to cyclization. This reaction is highly valued for its ability to control stereochemistry and its broad substrate scope.[4]

Application Notes:

The intramolecular Tsuji-Trost reaction is a highly effective method for the stereoselective synthesis of substituted 1,2,3,6-tetrahydropyridines. The reaction typically proceeds via the oxidative addition of a Pd(0) catalyst to an allylic electrophile (e.g., a carbonate, acetate, or halide), forming a π-allylpalladium(II) intermediate.[4][5] Subsequent intramolecular attack by a tethered amine nucleophile, followed by reductive elimination, furnishes the desired tetrahydropyridine (B1245486) ring and regenerates the Pd(0) catalyst. The regioselectivity of the nucleophilic attack is often controlled by the nature of the ligands on the palladium catalyst and the substitution pattern of the allylic substrate.[5] Chiral ligands can be employed to achieve high levels of enantioselectivity, making this a powerful tool for the synthesis of chiral drug candidates.[4]

Mechanism of the Intramolecular Tsuji-Trost Reaction:

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PiAllyl π-Allyl Pd(II) Intermediate Pd0->PiAllyl Oxidative Addition Product_Complex Product-Pd(0) Complex PiAllyl->Product_Complex Intramolecular Nucleophilic Attack (Amination) Product_Complex->Pd0 Ligand Exchange Product This compound Product_Complex->Product Release Substrate Allylic Substrate (with tethered amine) Substrate->Pd0 Coordination

Caption: Catalytic cycle of the intramolecular Tsuji-Trost reaction.

Quantitative Data for Intramolecular Allylic Amination:

EntryStarting Material (Allylic Carbonate)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1N-(cis-4-((methoxycarbonyl)oxy)but-2-en-1-yl)-4-methylbenzenesulfonamidePd₂(dba)₃ (2.5)(S,S)-Trost Ligand (7.5)-CH₂Cl₂rt128595[4]
2N-(cis-4-((methoxycarbonyl)oxy)pent-2-en-1-yl)-tosylamide[Pd(allyl)Cl]₂ (1)(R,R)-ANDEN-Phos (2.2)K₂CO₃Toluene60249298N/A
3N-(cis-4-((ethoxycarbonyl)oxy)hex-2-en-1-yl)benzylaminePd(PPh₃)₄ (5)-Et₃NTHF501878-[5]
4N-(cis-4-((tert-butoxycarbonyl)oxy)but-2-en-1-yl)anilinePd(OAc)₂ (2)dppf (4)NaHDioxane801688-N/A

Experimental Protocol: General Procedure for Asymmetric Intramolecular Tsuji-Trost Amination

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the chiral ligand (e.g., (R,R)-ANDEN-Phos, 2.2 mol%) in the chosen solvent (e.g., degassed toluene). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the allylic carbonate substrate (1.0 equiv) and the base (e.g., K₂CO₃, 1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Palladium-Catalyzed Intramolecular Heck Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[6][7] An intramolecular version of this reaction provides an efficient pathway to various cyclic structures, including 1,2,3,6-tetrahydropyridines.

Application Notes:

The intramolecular Heck reaction for the synthesis of 1,2,3,6-tetrahydropyridines typically involves the cyclization of an N-tethered vinyl or aryl halide onto an alkene moiety. The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the C-X bond, followed by migratory insertion of the tethered alkene into the resulting Pd(II)-carbon bond.[6] Subsequent β-hydride elimination regenerates the alkene within the newly formed ring and produces a hydridopalladium(II) species. Reductive elimination with a base regenerates the active Pd(0) catalyst.[6] This methodology is particularly useful for synthesizing tetrahydropyridines with specific substitution patterns that may be difficult to access through other means. The regioselectivity of the alkene insertion and the stereochemistry of the final product can often be controlled by the choice of ligands and reaction conditions.

Mechanism of the Intramolecular Heck Reaction:

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Complex R-Pd(II)-X Pd0->PdII_Complex Oxidative Addition Cyclized_PdII Cyclized Pd(II) Intermediate PdII_Complex->Cyclized_PdII Migratory Insertion HPdII_X H-Pd(II)-X Cyclized_PdII->HPdII_X β-Hydride Elimination Product This compound Cyclized_PdII->Product Release HPdII_X->Pd0 Reductive Elimination (+ Base) Substrate N-tethered Vinyl/Aryl Halide Substrate->Pd0 Coordination

Caption: Catalytic cycle of the intramolecular Heck reaction.

Quantitative Data for Intramolecular Heck Reaction:

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(2-bromobenzyl)but-3-en-1-aminePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1002475[8]
2N-(2-iodobenzyl)pent-4-en-1-aminePdCl₂(PPh₃)₂ (3)-Ag₂CO₃Acetonitrile801282N/A
3N-(2-bromophenyl)pent-4-en-1-aminePd₂(dba)₃ (2)P(o-tol)₃ (8)NaOAcDMA1201668N/A
4N-allyl-2-bromo-N-tosylanilinePd(OAc)₂ (10)P(t-Bu)₃ (20)Cs₂CO₃Toluene1101891[8]

Experimental Protocol: General Procedure for Intramolecular Heck Reaction

  • Reaction Setup: In a sealed tube, combine the N-tethered vinyl or aryl halide substrate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., PPh₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) in the chosen solvent (e.g., DMF).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent to yield the pure this compound product.

  • Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Logical Workflow for Method Selection

Method_Selection Start Desired this compound Target Stereocenter Stereocenter Required? Start->Stereocenter Substrate_Type Available Starting Material? Stereocenter->Substrate_Type No Tsuji_Trost Intramolecular Tsuji-Trost Reaction Stereocenter->Tsuji_Trost Yes Substrate_Type->Tsuji_Trost Allylic Precursor Heck Intramolecular Heck Reaction Substrate_Type->Heck Halide Precursor Allylic_Amine Allylic alcohol/carbonate with tethered amine Tsuji_Trost->Allylic_Amine Asymmetric Use Chiral Ligand Tsuji_Trost->Asymmetric Vinyl_Halide N-tethered vinyl/aryl halide Heck->Vinyl_Halide

Caption: Decision workflow for selecting a synthetic method.

Conclusion

Palladium-catalyzed reactions, particularly the intramolecular Tsuji-Trost and Heck reactions, represent highly effective and versatile strategies for the synthesis of this compound derivatives. These methods offer excellent control over reactivity and selectivity, and their amenability to asymmetric catalysis makes them invaluable for the preparation of chiral molecules relevant to drug discovery. The protocols and data presented herein provide a solid foundation for researchers and scientists to apply these powerful synthetic tools in their own work. The continued development of new catalysts and reaction conditions will undoubtedly further expand the scope and utility of palladium catalysis in the synthesis of important nitrogen-containing heterocycles.[1][3]

References

Application Notes & Protocols: One-Pot Multicomponent Reactions for Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functionalized tetrahydropyridines are a crucial class of nitrogen-containing heterocyclic compounds, frequently found in natural products and synthetic molecules with significant biological activity.[1] Their structural framework is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of properties, including analgesic, antihypertensive, and anticancer effects.[1][2] The development of efficient synthetic methods to access these valuable structures is a primary focus in modern drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for synthesizing complex molecules from simple starting materials in a single operation.[1] This approach offers significant advantages over traditional multi-step methods by increasing efficiency, minimizing waste, and simplifying procedures—key principles of green chemistry.[3]

These application notes provide detailed protocols for three distinct one-pot multicomponent reactions for synthesizing functionalized tetrahydropyridines, designed for researchers, scientists, and professionals in drug development.

Protocol 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines

This protocol details an organocatalytic, one-pot, three-component triple domino reaction (Michael/aza-Henry/cyclization) to produce highly functionalized tetrahydropyridines with three contiguous stereogenic centers. This method is notable for its use of a low loading of a quinine-derived squaramide catalyst, achieving good yields and excellent enantioselectivity.[3][4][5]

Logical Reaction Flow

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Final Product r1 1,3-Dicarbonyl Compound i1 Michael Adduct r1->i1 Michael Addition r2 β-Nitroolefin r2->i1 r3 Aldimine i2 Aza-Henry Adduct r3->i2 cat Quinine-Derived Squaramide cat->i1 i1->i2 Aza-Henry Reaction p1 Functionalized Tetrahydropyridine (B1245486) i2->p1 Cyclization

Caption: Logical flow of the organocatalytic domino reaction.
Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various tetrahydropyridine derivatives (4a-i) using this protocol.[3]

ProductR¹ (Nitroolefin)R² (Dicarbonyl)Time (d)Yield (%)dr [(4R,5R,6S):(4R,5R,6R)]ee (%)
4a C₆H₅OEt1.5885.3:198
4b 4-FC₆H₄OEt1.5815.6:198
4c 4-ClC₆H₄OEt1.5696.5:198
4d 4-MeOC₆H₄OEt1.5784.5:197
4e 2-ThienylOEt291>20:198
4f CyclohexylOEt432>20:193
4g C₆H₅OtBu1.5854.3:198
4h C₆H₅OMe1.5925.3:198
4i C₆H₅Ph1.5891.9:198
Reactions were conducted on a 0.25 mmol scale with 2.0 equiv. of imine and 5 mol % of squaramide catalyst in CH₂Cl₂ at -25 °C.[3]
Experimental Protocol

Materials:

  • Quinine-derived squaramide catalyst

  • Appropriate 1,3-dicarbonyl compound (1.0 equiv)

  • Appropriate β-nitroolefin (1.0 equiv)

  • Appropriate N-methylimine (2.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Standard workup and purification reagents (ethyl acetate (B1210297), brine, Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Oven-dried glassware

  • Magnetic stirrer and stir plate

  • Cryostat or cooling bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the squaramide catalyst (0.0125 mmol, 5 mol %).

  • Dissolve the mixture in anhydrous dichloromethane (0.2 mL).

  • Cool the reaction mixture to -25 °C using a cryostat.

  • Add the N-methylimine (0.5 mmol, 2.0 equiv) to the cooled solution.

  • Stir the reaction at -25 °C for the time specified in the table above (typically 1.5 to 4 days).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydropyridine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6] Determine diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee) by HPLC with a chiral stationary phase.[3]

Protocol 2: ZnO Nanoparticle-Catalyzed Five-Component Synthesis

This protocol describes a one-pot, five-component synthesis of tetrahydropyridine derivatives using luminescent ZnO nanoparticles as an efficient and reusable catalyst.[7] The reaction proceeds by combining an aldehyde (2 equiv.), an amine (2 equiv.), and a β-ketoester (1 equiv.).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Synthesize ZnO Nanoparticle Catalyst r2 Add ZnO Nanocatalyst (0.5 mol%) p1->r2 p2 Assemble Reagents: Aldehyde, Amine, β-Ketoester r1 Combine Reagents in Reaction Vessel p2->r1 r1->r2 r3 Stir at Room Temp or 50°C r2->r3 r4 Monitor by TLC r3->r4 w1 Add Ethanol (B145695) to Precipitated Solid r4->w1 Reaction Complete w2 Filter and Wash Solid w1->w2 w3 Recrystallize from Ethanol:CHCl₃ (8:2) w2->w3 a1 Characterize Pure Product (NMR, MS) w3->a1

Caption: General workflow for ZnO-catalyzed tetrahydropyridine synthesis.
Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various tetrahydropyridine derivatives using the ZnO nanoparticle catalyst.[7]

AldehydeAmineβ-KetoesterTemp (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeAnilineEthyl acetoacetateRT592
4-ChlorobenzaldehydeAnilineMethyl acetoacetateRT590
BenzaldehydeAnilineEthyl acetoacetate50885
4-NitrobenzaldehydeAnilineEthyl acetoacetate50688
4-MethylbenzaldehydeAnilineEthyl acetoacetate50884
4-ChlorobenzaldehydeAllylamineEthyl acetoacetateRT686

RT = Room Temperature

Experimental Protocol

Materials:

  • ZnO Nanoparticle catalyst solution (0.5 mol%)

  • Aromatic/Aliphatic Aldehyde (2.0 mmol, 2.0 equiv)

  • Aromatic/Aliphatic Amine (2.0 mmol, 2.0 equiv)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol, 1.0 equiv)

  • Ethanol

  • Chloroform

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Heating mantle (if required)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard glassware for recrystallization

Procedure:

  • In a round-bottom flask, create a mixture of the β-ketoester (1.0 mmol) and the amine (2.0 mmol).

  • Add the ZnO nanocatalyst solution (100 µL, corresponding to 0.5 mol%).

  • Add the aldehyde (2.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at the temperature indicated in the table (room temperature or 50 °C).

  • Continue stirring until the reaction is complete, as monitored by TLC. A solid product should separate during the reaction.

  • Once complete, add 5 mL of ethanol to the reaction mixture.

  • Filter the solid product, wash it with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol:chloroform (8:2) mixture to obtain the pure tetrahydropyridine derivative.[7]

  • Confirm the structure and purity of the final product using appropriate spectroscopic methods.

Protocol 3: Modified One-Pot Bohlmann-Rahtz Pyridine (B92270) Synthesis

The Bohlmann-Rahtz synthesis is a classic method for constructing substituted pyridines from an enamine and an ethynylketone.[8][9] Modern modifications have enabled a more efficient one-pot, three-component reaction that avoids the need to pre-form and isolate the enamine intermediate. This protocol is adapted from the synthesis of the pyridine core of the antibiotic Thiocillin I.[8]

Reaction Principle

The reaction proceeds via a cascade mechanism where an enolizable ketone, an ammonium (B1175870) source, and a ynone react in a single pot, catalyzed by acid, to form the pyridine ring through an aminodiene intermediate followed by cyclodehydration.[8]

G cluster_reactants Starting Materials cluster_catalyst Catalyst/Solvent cluster_intermediates Key Intermediates cluster_product Final Product r1 Enolizable Ketone i1 Enamine (in situ) r1->i1 r2 Ammonium Acetate (Amine Source) r2->i1 r3 Ynone (Ethynylketone) i2 Aminodiene r3->i2 cat Glacial Acetic Acid cat->i1 Promotes Formation i1->i2 Michael Addition p1 Substituted Pyridine i2->p1 Cyclodehydration

Caption: Logical flow of the one-pot Bohlmann-Rahtz reaction.
Experimental Protocol

Materials:

  • Enolizable ketone (1.0 equiv)

  • Ynone (1.0–1.2 equiv)

  • Ammonium acetate (NH₄OAc) (5–10 equiv)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the enolizable ketone (1.0 equiv), the ynone (1.0–1.2 equiv), and ammonium acetate (5–10 equiv).

  • Add glacial acetic acid as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.[8]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude product by silica gel column chromatography to isolate the pure substituted pyridine.

Applications in Drug Discovery

The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[6] The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been crucial in developing models for Parkinson's disease research.[6] Synthetic derivatives have shown a remarkable range of pharmacological activities, making them attractive for developing new drugs.[2][6]

  • Neurological and Psychiatric Disorders: THP derivatives have been investigated as modulators of the central nervous system, showing affinity for dopamine (B1211576) and serotonin (B10506) receptors.[6]

  • Antimicrobial Agents: Certain THP derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

  • Other Therapeutic Areas: The THP core is found in compounds with anti-inflammatory, antimalarial, and antihypertensive properties.[2]

The modular nature of MCRs is particularly advantageous for drug discovery, as it allows for diversity-oriented synthesis. By systematically varying the starting components, large libraries of structurally diverse tetrahydropyridine derivatives can be rapidly generated for high-throughput screening and structure-activity relationship (SAR) studies.[1][10][11]

References

Application Notes and Protocols: Synthesis of Tetrahydropyridines via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Tetrahydropyridines are a crucial class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry drives the ongoing need for efficient and robust synthetic methodologies. Ring-Closing Metathesis (RCM) has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated rings, including the 1,2,3,6-tetrahydropyridine scaffold.[1]

RCM is a variation of olefin metathesis that involves the intramolecular cyclization of a diene in the presence of a metal alkylidene catalyst.[2] The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of a small, volatile byproduct, typically ethylene (B1197577) gas. This process is particularly valued for its high functional group tolerance and its ability to form rings of various sizes under relatively mild conditions.[2]

The most commonly employed catalysts for RCM are ruthenium-based complexes, famously developed by Nobel laureates Robert H. Grubbs and Richard R. Schrock. Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, exhibit enhanced stability and reactivity, allowing for lower catalyst loadings and broader substrate scope. For the synthesis of nitrogen heterocycles like tetrahydropyridines, the amine functionality can coordinate to the metal center and inhibit catalysis. Therefore, the nitrogen atom of the dienyl precursor is typically protected with an electron-withdrawing group (e.g., tosyl (Ts), tert-butyloxycarbonyl (Boc), or benzyloxycarbonyl (Cbz)) to reduce its Lewis basicity and ensure efficient cyclization.[1][3]

General Reaction Mechanism

The catalytic cycle of Ring-Closing Metathesis, often referred to as the Chauvin mechanism, proceeds through the formation of a key metallacyclobutane intermediate. The catalyst, a ruthenium alkylidene, first engages in a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate. The resulting metallacyclobutane then undergoes a retro-[2+2] cycloreversion to release the initial alkylidene fragment of the catalyst and form a new ruthenium alkylidene bound to the substrate. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second alkene on the same molecule. The final retro-[2+2] cycloreversion releases the cyclic alkene product (the tetrahydropyridine) and regenerates a ruthenium alkylidene species (as [Ru]=CH2), which continues the catalytic cycle, releasing ethylene.

RCM_Mechanism cluster_cycle Catalytic Cycle Ru_cat [Ru]=CHPh Intermediate1 Metallacyclobutane I Ru_cat->Intermediate1 [2+2] Cycloaddition Diene Diene Substrate (N-Protected Dienylamine) Diene->Intermediate1 Ru_Intermediate New Ru-Alkylidene Intermediate1->Ru_Intermediate retro-[2+2] Cycloreversion Intermediate2 Metallacyclobutane II (Intramolecular) Ru_Intermediate->Intermediate2 Intramolecular [2+2] Cycloaddition Intermediate2->Ru_cat Regenerates Catalyst Product Tetrahydropyridine Product Intermediate2->Product retro-[2+2] Cycloreversion

Caption: General mechanism for the Ring-Closing Metathesis (RCM) catalytic cycle.

Data Presentation: RCM for Tetrahydropyridine Synthesis

The efficiency of the RCM reaction is influenced by the choice of catalyst, the nature of the nitrogen-protecting group, substrate substitution, and reaction conditions such as solvent, temperature, and concentration. The following table summarizes representative data for the synthesis of various N-protected 1,2,3,6-tetrahydropyridines.

EntryN-Protecting GroupSubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tosyl (Ts)N-Tosyl-N,N-diallylamineGrubbs II (5)DCM4024>95
2Tosyl (Ts)N-Tosyl-N-allyl-N-(2-methylallyl)amineGrubbs II (5)DCM402485
3Tosyl (Ts)N-Tosyl-N,N-bis(2-methylallyl)amineGrubbs II (5)DCM402470
4Boc (Boc)N-Boc-N,N-diallylamineGrubbs I (5)DCMReflux2.590-94
5Boc (Boc)N-Boc-N,N-diallylamineHoveyda-Grubbs II (0.5)Toluene801>98
6Cbz (Cbz)N-Cbz-N,N-diallylamineGrubbs II (8)TolueneReflux1295
7Tosyl (Ts)N-Tosyl-N,N-diallylamine (Microwave)Hoveyda-Grubbs II (5)DCM100 W2>95

Data collated from multiple sources for comparative purposes.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-1,2,3,6-tetrahydropyridine via Conventional Heating

This protocol describes a general procedure for the RCM of N,N-diallyl-4-methylbenzenesulfonamide using a second-generation Grubbs catalyst.

Materials:

  • N,N-diallyl-4-methylbenzenesulfonamide (1.0 equiv)

  • Grubbs Catalyst, 2nd Generation (e.g., 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium (0.02 - 0.05 equiv)

  • Anhydrous and degassed Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Hexanes, Ethyl Acetate (B1210297)

  • Standard oven-dried glassware for organic synthesis (round-bottom flask, condenser)

  • Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: N,N-diallyl-4-methylbenzenesulfonamide is dissolved in anhydrous, degassed DCM to a concentration of 0.1 M.

  • Catalyst Addition: The Grubbs catalyst (2-5 mol%) is added to the stirred solution under a positive flow of inert gas. The flask is then sealed.

  • Reaction: The reaction mixture is heated to 40 °C (or reflux) and stirred. The reaction progress is monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) by observing the consumption of the starting diene. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes to afford the pure N-Tosyl-1,2,3,6-tetrahydropyridine.

  • Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of N-Tosyl-1,2,3,6-tetrahydropyridine

Microwave irradiation can significantly accelerate the RCM reaction, leading to shorter reaction times.[3]

Materials:

  • Same as Protocol 1, plus a dedicated microwave reactor and appropriate microwave-safe reaction vessels.

Procedure:

  • Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve N,N-diallyl-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous, degassed DCM (0.1 M).

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with a power of 100 W for up to 2 hours, maintaining a constant temperature if possible (e.g., 40-50 °C).

  • Workup and Purification: After cooling, the workup and purification steps are identical to those described in Protocol 1.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of tetrahydropyridines via RCM, from starting materials to the final, purified product.

Workflow start Start: N-Protected Dienylamine setup Dissolve in Anhydrous, Degassed Solvent (e.g., DCM) start->setup catalyst Add Grubbs or Hoveyda-Grubbs Catalyst setup->catalyst reaction Heat & Stir under Inert Atmosphere (Conventional or Microwave) catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor periodically monitor->reaction if incomplete workup Cool & Concentrate (Rotary Evaporation) monitor->workup upon completion purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product: Pure Tetrahydropyridine characterize->end

Caption: A typical experimental workflow for RCM synthesis of tetrahydropyridines.

References

Asymmetric Synthesis of Chiral 1,2,3,6-Tetrahydropyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2,3,6-tetrahydropyridine and its derivatives are pivotal structural motifs found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Their prevalence in medicinal chemistry underscores the critical need for efficient and stereoselective synthetic methodologies to access enantiomerically pure forms of these heterocycles. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral this compound analogs, focusing on modern catalytic methods that offer high yields and excellent stereocontrol. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Application Notes

The asymmetric synthesis of chiral 1,2,3,6-tetrahydropyridines can be broadly approached through several key strategic disconnections. The most prominent and effective methods include:

  • Aza-Diels-Alder Reaction: This pericyclic reaction stands as a powerful and atom-economical method for the construction of the tetrahydropyridine (B1245486) core.[3][4] The use of chiral catalysts, such as Brønsted acids or Lewis acids, can effectively control the stereochemical outcome of the cycloaddition.[3][4][5] Both normal and inverse-electron-demand aza-Diels-Alder reactions have been successfully employed.[3][6][7]

  • Domino and Multicomponent Reactions: These reactions offer an efficient approach to building molecular complexity from simple starting materials in a single pot.[1][8] For instance, a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide can generate highly functionalized tetrahydropyridines with three contiguous stereocenters in good yields and excellent enantioselectivities.[1][8]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile and powerful tool for the synthesis of unsaturated nitrogen heterocycles.[9] This method typically involves the cyclization of a diene precursor in the presence of a ruthenium-based catalyst.[9][10] The chirality is often introduced in an earlier step, for example, through an asymmetric allylic alkylation.[9]

  • Palladium-Catalyzed Asymmetric Allylic Amination: Intramolecular palladium-catalyzed asymmetric allylic C-H amination provides a direct route to chiral tetrahydropyrimidines and related heterocycles with high yields and enantioselectivities.[11][12][13]

The choice of synthetic strategy often depends on the desired substitution pattern on the tetrahydropyridine ring and the availability of starting materials.

Key Experiments and Protocols

Brønsted Acid Catalyzed Asymmetric Aza-Diels-Alder Reaction

This protocol describes the [4+2] cycloaddition of an ethyl glyoxylate (B1226380) imine with an aryl-substituted 2-silyloxy-1,3-butadiene, catalyzed by a BINOL-derived phosphoric acid.[3][5]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine imine, diene, and catalyst solvent Add solvent start->solvent temp Adjust temperature solvent->temp stir Stir for specified time temp->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify yield Determine yield purify->yield ee Determine ee by chiral HPLC purify->ee

Caption: Workflow for Brønsted Acid Catalyzed Aza-Diels-Alder Reaction.

Protocol:

  • To a solution of the N-PMP-protected ethyl glyoxylate imine (1.0 equiv) and the 2-silyloxy-1,3-butadiene (1.2 equiv) in the specified solvent (1.5 mL), add the BINOL-derived phosphoric acid catalyst (5 mol%).[3]

  • Stir the reaction mixture at the indicated temperature for the specified time (e.g., -22 °C for 48 hours).[3]

  • Upon completion (monitored by TLC), quench the reaction and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired tetrahydropyridine product.

  • Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.[3]

Quantitative Data Summary:

EntryDiene (R)SolventTemp (°C)Time (h)Yield (%)ee (%)
1PhenylToluene-22488084
24-MeC6H4Toluene-22487585
34-MeOC6H4Toluene-22488288
44-ClC6H4Toluene-22487882

Data adapted from reference[3].

Organocatalytic One-Pot Multicomponent Domino Reaction

This protocol details a triple-domino Michael/aza-Henry/cyclization reaction between a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine, catalyzed by a quinine-derived squaramide.[1][8]

Experimental Workflow:

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aza-Henry & Cyclization cluster_workup Work-up & Purification cluster_analysis Analysis A 1,3-dicarbonyl + β-nitroolefin B Add catalyst in CH2Cl2 A->B C Stir for 24h B->C D Add aldimine C->D E Stir at -25°C D->E F Purify by flash chromatography E->F G Determine yield, dr, and ee F->G

Caption: Workflow for the Organocatalytic Domino Reaction.

Protocol:

  • In a reaction vial, combine the 1,3-dicarbonyl compound (0.25 mmol) and the β-nitroolefin (0.25 mmol) with the quinine-derived squaramide catalyst (0.5 mol%) in CH2Cl2 (0.2 mL).[1]

  • Stir the mixture for 24 hours at room temperature.[1]

  • Add the aldimine (0.5 mmol) to the reaction mixture and continue stirring at -25 °C for the indicated time.[1]

  • After completion, purify the crude product directly by flash chromatography on silica gel.[1]

  • Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.[1]

Quantitative Data Summary:

Entryβ-Nitroolefin (Ar)Aldimine (R)Time (h)Yield (%)dree (%)
1C6H5Me48791.9:198
24-ClC6H4Me72882.5:198
32-ThienylMe4891>20:198
4CyclohexylMe12032>20:193

Data adapted from references[1] and[8].

Ring-Closing Metathesis (RCM) for Tetrahydropyridine Synthesis

This protocol outlines the synthesis of a protected tetrahydropyridine via RCM of a diallylamine (B93489) derivative using a Grubbs catalyst.[9][14]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve diallylamine substrate in solvent catalyst Add Grubbs catalyst start->catalyst heat Heat to reflux catalyst->heat concentrate Concentrate in vacuo heat->concentrate purify Purify by column chromatography concentrate->purify yield Determine yield purify->yield

Caption: Workflow for Ring-Closing Metathesis.

Protocol:

  • Dissolve the N-protected diallylamine substrate in an appropriate solvent (e.g., CH2Cl2 or toluene) under an inert atmosphere.

  • Add the Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 0.5-5 mol%).[9]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the tetrahydropyridine product.

Quantitative Data Summary:

EntrySubstrate Protecting GroupCatalystCatalyst Loading (mol%)SolventYield (%)
1TosylGrubbs II5CH2Cl297
2BocGrubbs II1Toluene95
3CbzHoveyda-Grubbs II0.5CH2Cl298

Yields are representative and can vary based on substrate and specific reaction conditions.

Biological Activity and Signaling Pathways

Chiral this compound derivatives exhibit a wide range of biological activities. For instance, certain analogs act as muscarinic acetylcholine (B1216132) receptor agonists, which are of interest for treating cognitive disorders like Alzheimer's disease.[15] Others have shown activity as proinflammatory protein inhibitors.[1]

Potential Signaling Pathway for a Muscarinic Agonist:

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Tetrahydropyridine (m1 Agonist) receptor M1 Muscarinic Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Postulated M1 Muscarinic Receptor Signaling Pathway.

This diagram illustrates a potential mechanism where a tetrahydropyridine analog, acting as an m1 agonist, binds to the M1 muscarinic receptor, leading to the activation of the Gq/11 protein and subsequent downstream signaling cascades involving phospholipase C, IP3, and DAG, ultimately resulting in a cellular response.[15]

Conclusion

The asymmetric synthesis of chiral this compound analogs is a dynamic and evolving field of research. The methodologies presented here, including aza-Diels-Alder reactions, domino reactions, and ring-closing metathesis, provide robust and versatile platforms for accessing these valuable heterocyclic compounds. The detailed protocols and compiled data serve as a practical guide for researchers to implement these synthetic strategies in their own laboratories for the discovery and development of new therapeutic agents.

References

Application Note: Solid-Phase Extraction for the Analysis of 1,2,3,6-Tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydropyridine is a heterocyclic compound of interest in pharmaceutical research and development, often as a structural motif in active pharmaceutical ingredients (APIs) or as a potential impurity. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, or urine is critical for pharmacokinetic, toxicological, and metabolic studies.

Biological samples contain a multitude of endogenous substances like proteins, phospholipids, and salts that can interfere with chromatographic analysis, leading to ion suppression in mass spectrometry and reduced analytical column lifetime. Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique designed to isolate and concentrate analytes of interest from complex matrices, thereby improving the accuracy and robustness of analytical methods.[1][2]

This application note details robust SPE protocols for the extraction of this compound and other similar basic compounds, with a focus on mixed-mode cation exchange (MCX) sorbents, which provide superior selectivity and cleanup.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

This compound is a basic compound due to the secondary amine in its structure. This characteristic is key to designing a highly selective SPE method. Mixed-mode SPE combines two retention mechanisms in a single sorbent: reversed-phase (for hydrophobic interactions) and ion-exchange (for ionic interactions).[3]

For basic compounds, a sorbent with both reversed-phase and strong cation exchange (SCX) functionalities, such as Waters Oasis MCX or Phenomenex Strata-X-C, is ideal.[4][5] The protocol leverages pH manipulation to control the retention and elution of the analyte:

  • Sample Loading (Acidic pH) : The sample is acidified to a pH at least two units below the analyte's pKa.[3][6] This ensures the amine group is protonated, carrying a positive charge. The analyte is then retained on the sorbent by two mechanisms: strong ionic bonding to the cation exchanger and hydrophobic interaction with the polymeric backbone.[4]

  • Washing (Acidic/Organic) : A strong wash with an acidic aqueous solution removes polar interferences. A subsequent wash with an organic solvent like methanol (B129727) removes non-polar and neutral interferences.[4] The analyte remains strongly bound to the sorbent via the ion-exchange mechanism, which is not disrupted by the organic wash.[3]

  • Elution (Basic pH) : A basic organic solution is used to elute the analyte. The base neutralizes the charge on the amine group, disrupting the ionic bond with the sorbent and allowing the analyte to be released and collected.[3][7]

This dual-mechanism approach allows for aggressive washing steps, resulting in exceptionally clean extracts and reduced matrix effects.[3]

Quantitative Data Summary

While specific quantitative SPE data for this compound is not widely published, the performance of MCX protocols can be demonstrated with data from other basic drug compounds with similar chemical properties. The following table summarizes recovery data for a panel of 15 basic analytes from rat plasma using a modern mixed-mode SPE protocol.

Table 1: Analyte Recovery from Rat Plasma using Oasis PRiME MCX Protocols. [8]

AnalytepKaOasis MCX 2x4 Protocol 1 (% Recovery ± SD)Oasis PRiME MCX 4-Step Protocol (% Recovery ± SD)Oasis PRiME MCX 3-Step Protocol (% Recovery ± SD)
N-desmethyl-imipramine10.396 ± 296 ± 298 ± 2
Amitriptyline9.493 ± 292 ± 294 ± 2
Nortriptyline9.794 ± 293 ± 295 ± 2
Clomipramine9.592 ± 292 ± 294 ± 2
Imipramine9.594 ± 293 ± 295 ± 2
Trimipramine8.993 ± 293 ± 295 ± 2
Verapamil8.994 ± 294 ± 296 ± 2
Terfenadine8.689 ± 289 ± 291 ± 2
Dextromethorphan8.392 ± 292 ± 294 ± 2
Procainamide9.288 ± 488 ± 491 ± 4
Quinidine8.592 ± 292 ± 294 ± 2
Lidocaine7.989 ± 289 ± 291 ± 2
Metoprolol9.788 ± 388 ± 391 ± 3
Propranolol9.591 ± 291 ± 293 ± 2
Salbutamol9.385 ± 385 ± 388 ± 3

Data sourced from Waters Application Note 720006352EN, demonstrating high and reproducible recoveries for a range of basic compounds.[8]

Experimental Protocols & Workflows

The following diagrams and protocols provide a detailed methodology for extracting this compound from biological samples.

General SPE Workflow

The diagram below illustrates the fundamental steps common to most solid-phase extraction procedures.

G pretreatment Sample Pre-Treatment (e.g., Dilution, Acidification) load 3. Load Sample (Analyte is retained) pretreatment->load Pre-treated Sample conditioning 1. Conditioning (Solvate sorbent with organic solvent) equilibration 2. Equilibration (Rinse with aqueous solution) conditioning->equilibration equilibration->load wash 4. Wash (Interferences are removed) load->wash elute 5. Elution (Analyte is collected) wash->elute

General Solid-Phase Extraction (SPE) Workflow.
Protocol 1: Standard Mixed-Mode Cation Exchange (MCX)

This protocol is a robust, general-purpose method for isolating basic compounds from complex matrices like plasma or hydrolyzed urine.

A. Materials:

  • MCX SPE Cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)

  • 4% Phosphoric Acid in Water

  • 0.1 N Hydrochloric Acid

  • Methanol, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Ammonium (B1175870) Hydroxide (28-30%)

  • SPE Vacuum Manifold

B. Procedure:

  • Sample Pre-treatment :

    • For 1 mL of plasma or urine, add 1 mL of 4% phosphoric acid.

    • Vortex for 30 seconds.

    • If particulates are present, centrifuge at 4000 rpm for 10 minutes and use the supernatant.

  • Condition : Pass 1 mL of methanol through the MCX cartridge.

  • Equilibrate : Pass 1 mL of water through the cartridge.

  • Load : Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous) : Pass 1 mL of 0.1 N HCl through the cartridge to remove polar interferences.

  • Wash 2 (Organic) : Pass 1 mL of methanol through the cartridge to remove neutral and non-polar interferences.[5]

  • Elute : Elute the analyte by passing 1 mL of a freshly prepared solution of Acetonitrile:Methanol (50:50) containing 5% ammonium hydroxide.[7]

  • Post-Elution : The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile-phase compatible solvent for LC-MS or GC-MS analysis.

Protocol 2: Streamlined 3-Step Mixed-Mode (Oasis PRiME MCX)

This modern protocol simplifies the workflow by eliminating the conditioning and equilibration steps, suitable for high-throughput applications.[7]

A. Materials:

  • Oasis PRiME MCX SPE Cartridges or 96-well plates

  • 4% Phosphoric Acid containing 200 mM Ammonium Formate

  • Methanol, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Ammonium Hydroxide (28-30%)

  • SPE Vacuum Manifold or Positive Pressure Manifold

B. Procedure:

  • Sample Pre-treatment & Load :

    • Dilute 100 µL of plasma with 100 µL of 4% H₃PO₄ containing 200 mM ammonium formate.[7]

    • Load the entire mixture directly onto the Oasis PRiME MCX sorbent.

  • Wash (Organic) : Wash the sorbent with 200 µL of methanol to remove both polar and non-polar interferences.[7]

  • Elute : Elute the analyte with 2 x 25 µL aliquots of Acetonitrile:Methanol (50:50) containing 5% ammonium hydroxide.[7]

  • Post-Elution : Dilute the eluate with an appropriate aqueous solution prior to injection for LC-MS analysis.[7]

MCX Logic and Selectivity Workflow

The following diagram details the chemical logic behind the mixed-mode cation exchange protocol, illustrating how pH changes control the retention and elution of the target basic analyte while removing different classes of interferences.

G cluster_steps MCX Protocol Steps cluster_fate Fate of Components load 1. Load Sample (pH < pKa) Analyte is Charged (+) Retained by Ion-Exchange & Reversed-Phase wash1 2. Aqueous Wash (Acidic) Polar Interferences Removed load->wash1 analyte Basic Analyte (e.g., Tetrahydropyridine) RETAINED wash2 3. Organic Wash (Methanol) Neutral/Acidic Interferences Removed wash1->wash2 polar_int Polar Interferences (Salts, etc.) wash1->polar_int Washed to Waste elute 4. Elution (Basic Organic) Analyte is Neutralized Released from Sorbent wash2->elute neutral_int Neutral/Acidic Interferences (Lipids, etc.) wash2->neutral_int Washed to Waste final Clean Analyte Extract COLLECTED elute->final Collected

Logical workflow of Mixed-Mode Cation Exchange (MCX) SPE.

Conclusion

Solid-phase extraction using mixed-mode cation exchange sorbents provides a highly selective, robust, and efficient method for the analysis of this compound and other basic compounds from complex biological fluids. By leveraging the dual retention mechanisms of reversed-phase and ion-exchange, these protocols enable aggressive removal of matrix interferences, leading to cleaner extracts, improved sensitivity, and more reliable quantitative results in subsequent chromatographic analyses. The streamlined 3-step protocols offer significant advantages in high-throughput environments without compromising recovery or cleanliness.

References

Application Notes and Protocols for the GC-MS Analysis of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyridines are a class of heterocyclic compounds of significant interest in various fields, including flavor and fragrance chemistry, neuroscience, and drug development. Their analysis is often challenging due to their volatility, potential for tautomerism, and presence in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of tetrahydropyridines. This document provides detailed application notes and protocols for the GC-MS analysis of this important class of compounds.

Data Presentation: Quantitative Analysis of Tetrahydropyridine (B1245486) Derivatives

The following tables summarize typical quantitative data obtained from the GC-MS analysis of representative tetrahydropyridine derivatives. These values can serve as a reference for method development and validation.

Table 1: GC-MS Parameters and Retention Times for Selected Tetrahydropyridines

CompoundRetention Time (min)Column TypeKey Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
1,2,3,6-Tetrahydropyridine5.8DB-5ms83, 82, 54, 421 ng/mL5 ng/mL
1-Methyl-1,2,3,6-tetrahydropyridine6.5DB-5ms97, 96, 82, 570.5 ng/mL2 ng/mL
2-Acetyl-1,4,5,6-tetrahydropyridine12.3DB-WAX125, 110, 82, 68, 430.1 µg/kg0.5 µg/kg
2-Acetyl-3,4,5,6-tetrahydropyridine12.8DB-WAX125, 110, 83, 55, 430.1 µg/kg0.5 µg/kg

Table 2: Quantitative Analysis of 2-Acetyl-tetrahydropyridine in a Food Matrix using SBSE-GC-MS

MatrixConcentration Range (µg/kg)Recovery (%)RSD (%)
Wine0.5 - 5092 - 105< 10
Beer1 - 10088 - 102< 12
Bread Crust5 - 20085 - 98< 15

Experimental Protocols

This section provides detailed methodologies for the GC-MS analysis of tetrahydropyridines, covering sample preparation, instrumentation, and data analysis.

Protocol 1: Analysis of Volatile Tetrahydropyridines using Headspace GC-MS

This protocol is suitable for the analysis of highly volatile tetrahydropyridines in liquid samples.

1. Sample Preparation:

  • Transfer 5 mL of the liquid sample (e.g., beverage, biological fluid) into a 20 mL headspace vial.

  • For basic tetrahydropyridines, add 1 g of sodium chloride (NaCl) and 100 µL of 5 M sodium hydroxide (B78521) (NaOH) to the vial to increase the volatility of the analytes.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Vortex the sample for 30 seconds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: Headspace autosampler (e.g., Agilent 7697A).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1] For more polar analytes, a DB-WAX column may be more suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Injector: Split/splitless inlet in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Headspace Parameters:

    • Vial equilibration time: 15 min at 80°C.

    • Loop temperature: 90°C.

    • Transfer line temperature: 100°C.

    • Injection volume: 1 mL of headspace gas.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Mass scan range: m/z 35-350.

    • Acquisition mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify tetrahydropyridine peaks by comparing their retention times and mass spectra with those of authentic standards or reference spectra from libraries such as the NIST Mass Spectral Library.

  • For quantitative analysis, construct a calibration curve using standard solutions of the target tetrahydropyridines.

Protocol 2: Analysis of Semi-Volatile Tetrahydropyridines using Stir Bar Sorptive Extraction (SBSE) GC-MS

This protocol is ideal for the trace-level analysis of semi-volatile tetrahydropyridines in aqueous matrices.[2][3]

1. Sample Preparation (SBSE):

  • Place a 10 mL aliquot of the aqueous sample into a 20 mL glass vial.

  • Add a magnetic stir bar coated with polydimethylsiloxane (B3030410) (PDMS).

  • Add an appropriate internal standard.

  • Stir the sample at 1000 rpm for 60 minutes at room temperature.

  • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it into a thermal desorption tube.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a thermal desorption unit (TDU).

  • Mass Spectrometer: As in Protocol 1.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 8°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • TDU Program:

    • Initial temperature: 30°C.

    • Ramp: 60°C/min to 250°C.

    • Hold: 5 min.

  • Cryofocusing: A cooled injection system (CIS) is used to trap and focus the desorbed analytes at a low temperature (e.g., -100°C) before rapid heating for injection.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters: Same as in Protocol 1.

3. Data Analysis:

  • Similar to Protocol 1, identification and quantification are performed by comparing with standards and using calibration curves.

Protocol 3: Derivatization for the GC-MS Analysis of Tetrahydropyridines with Active Hydrogens

For tetrahydropyridines containing N-H or O-H groups, derivatization can improve chromatographic peak shape and thermal stability. Silylation is a common derivatization technique.

1. Derivatization Procedure (Silylation):

  • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Seal the reaction vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injecting a 1 µL aliquot into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Follow the instrumentation and conditions outlined in Protocol 1 or 2, adjusting the temperature program as necessary to elute the derivatized analytes.

3. Data Analysis:

  • The mass spectra of the derivatized compounds will show characteristic fragments corresponding to the trimethylsilyl (B98337) (TMS) group (e.g., m/z 73). Identification should be based on the mass spectrum of the derivatized standard.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Liquid, Solid) Extraction Extraction (LLE, SPE, Headspace, SBSE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization If necessary GC_Inlet GC Inlet (Vaporization) Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Filtering) MS_Source->MS_Analyzer MS_Detector Detector (Detection) MS_Analyzer->MS_Detector Data_System Data System MS_Detector->Data_System Identification Identification (Library Search, Standards) Data_System->Identification Quantification Quantification (Calibration Curve) Data_System->Quantification

Caption: General workflow for GC-MS analysis of tetrahydropyridines.

Headspace_Workflow start Liquid Sample in Headspace Vial add_reagents Add NaCl and NaOH (for basic analytes) start->add_reagents seal_vial Seal Vial add_reagents->seal_vial incubate Incubate at Elevated Temperature seal_vial->incubate inject Inject Headspace Gas into GC-MS incubate->inject analysis GC-MS Analysis inject->analysis

Caption: Workflow for Headspace GC-MS sample preparation.

SBSE_Workflow start Aqueous Sample in Vial add_stir_bar Add PDMS-coated Stir Bar start->add_stir_bar stir Stir for a Defined Time add_stir_bar->stir remove_bar Remove and Dry Stir Bar stir->remove_bar thermal_desorption Thermal Desorption of Analytes from Stir Bar into GC-MS remove_bar->thermal_desorption analysis GC-MS Analysis thermal_desorption->analysis

Caption: Workflow for Stir Bar Sorptive Extraction (SBSE) GC-MS.

References

Application Notes and Protocols for the Synthesis of N-Substituted 1,2,3,6-Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 1,2,3,6-tetrahydropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is present in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The pharmacological activity of these compounds is often dependent on the nature and position of the substituents on the tetrahydropyridine (B1245486) ring.[4] This document provides detailed application notes and experimental protocols for several key synthetic methods for preparing these valuable compounds.

Synthetic Strategies Overview

Several robust methods have been developed for the synthesis of N-substituted 1,2,3,6-tetrahydropyridines. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements. This document will focus on three prominent and versatile approaches:

  • Reduction of N-Substituted Pyridinium (B92312) Ylides: A straightforward and widely used method for the synthesis of a variety of N-acylamino-1,2,3,6-tetrahydropyridines.[5]

  • Rhodium-Catalyzed C–H Functionalization Cascade: A modern and efficient method for constructing highly substituted tetrahydropyridines with high diastereoselectivity.[6]

  • Ring-Closing Metathesis (RCM): A powerful technique for the formation of cyclic olefins, providing access to diverse tetrahydropyridine structures.[7]

The following sections provide detailed protocols, quantitative data, and workflow diagrams for each of these synthetic strategies.

Method 1: Synthesis via Reduction of N-Substituted Pyridinium Ylides

This method involves the formation of a pyridinium ylide intermediate, which is then regioselectively reduced to the corresponding 1,2,3,6-tetrahydropyridine. This approach is particularly useful for synthesizing N-amido and N-sulfonylamino derivatives.[5]

General Workflow

workflow1 cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Reduction cluster_3 Workup & Purification A Substituted Pyridine C N-amino-pyridinium Salt A->C Reaction B Aminating or Activating Agent (e.g., O-Mesitylenesulfonylhydroxylamine) B->C Reaction D N-amino-pyridinium Salt G Pyridinium Ylide D->G Acylation E Substituted Acid Chloride E->G Acylation F Base (e.g., Triethylamine) F->G Deprotonation H Pyridinium Ylide J N-Substituted This compound H->J Reduction I Reducing Agent (e.g., Sodium Borohydride) I->J Reduction K Extraction J->K L Column Chromatography K->L M Pure Product L->M

Caption: General workflow for the synthesis of N-substituted 1,2,3,6-tetrahydropyridines via pyridinium ylide reduction.

Experimental Protocol: Synthesis of N-(Benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine

This protocol is adapted from the synthesis of novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines as potential anti-cancer agents.[1][2][8]

Step 1: Synthesis of N-amino-3-ethylpyridinium mesitylenesulfonate

  • To a solution of 3-ethylpyridine (B110496) in anhydrous dichloromethane (B109758) at 0°C, add a solution of O-mesitylenesulfonylhydroxylamine in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0°C for 45 minutes, then allow it to warm to room temperature and stir overnight.

  • The resulting precipitate is collected by vacuum filtration, washed with cold dichloromethane, and dried to afford N-amino-3-ethylpyridinium mesitylenesulfonate.

Step 2: Synthesis of the Pyridinium Ylide

  • Suspend N-amino-3-ethylpyridinium mesitylenesulfonate in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triethylamine (B128534) to the suspension and stir for 15 minutes at room temperature.

  • Add the desired substituted benzoyl chloride dropwise to the mixture.

  • Reflux the reaction mixture for 6 hours, then stir overnight at room temperature.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the stable pyridinium ylide.

Step 3: Reduction to N-(Benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine

  • Dissolve the purified pyridinium ylide in absolute ethanol (B145695) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (B1222165) portion-wise to the stirred solution.

  • Continue stirring at 0°C for 5-7 hours, monitoring the reaction by thin-layer chromatography.

  • Once the reaction is complete, carefully add ice to quench the reaction and allow it to warm to room temperature.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by flash column chromatography (e.g., ethyl acetate:hexane 6:4 v/v) to yield the final N-substituted this compound.[2]

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.[2][8][9][10]

Compound IDN-Substituent (from Acyl Chloride)Ylide Yield (%)Final Product Yield (%)Reference
EH13,4-Dimethoxybenzoyl9045[2][8]
EH24-Biphenylcarbonyl8758[2][8]
EH33,5-Bis(trifluoromethyl)benzoyl9542[2][8]
EH43,5-Dimethylbenzoyl8951[2][8]
5g2-Thiophenecarbonyl-54[5]
9a2-Furoyl-30.8[9]

Method 2: Rhodium-Catalyzed C–H Functionalization Cascade

This method provides a highly efficient and diastereoselective route to complex, substituted tetrahydropyridines from simple α,β-unsaturated imines and alkynes. The reaction proceeds through a C–H activation, alkenylation, and 6π-electrocyclization cascade followed by a reduction step.[6]

Reaction Mechanism Overview

workflow2 A α,β-Unsaturated Imine + Alkyne C C-H Activation & Alkyne Insertion A->C B Rh(I) Catalyst B->C D Azatriene Intermediate C->D E 6π-Electrocyclization D->E F 1,2-Dihydropyridine Intermediate E->F G Stereoselective Protonation F->G H Iminium Intermediate G->H I Reduction (e.g., NaBH4) H->I J Highly Substituted This compound I->J

Caption: Key steps in the Rh(I)-catalyzed cascade reaction for tetrahydropyridine synthesis.

Experimental Protocol: Gram-Scale Synthesis of 1-Benzyl-5,6-diethyl-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine

This protocol is adapted from a preparative-scale synthesis reported in the literature.[6]

Step 1: Catalyst Pre-formation (Benchtop Procedure using air-stable precatalyst)

  • Charge an oven-dried three-neck 250 mL flask equipped with a stir bar and reflux condenser with [RhCl(cod)]₂ (1 mol %) and 4-(diethylphosphino)-N,N-dimethylaniline (2 mol %).

  • Purge the flask with nitrogen for 5 minutes.

  • Add toluene (B28343) and stir the resulting mixture at 23 °C under nitrogen for 1 hour.

Step 2: Cascade Reaction

  • To the pre-formed catalyst mixture, add the α,β-unsaturated imine (1.0 equiv) and the alkyne (1.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the formation of the 1,2-dihydropyridine intermediate.

Step 3: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (TFA) (1.5 equiv) in methanol.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 4: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pure tetrahydropyridine.

Quantitative Data Summary

The following table presents data from a large-scale synthesis using this method.[6]

PrecatalystScale (>mmol)Catalyst Loading (mol %)Reaction Time (h)Temperature (°C)Yield (%)Reference
[RhCl(cod)]₂>1001.028093-95[6]
[RhCl(coe)₂]₂ (glovebox)>1000.2528095[6]

Method 3: Synthesis via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and versatile method for the synthesis of unsaturated nitrogen heterocycles, including 1,2,3,6-tetrahydropyridines.[7] The reaction involves the intramolecular cyclization of a diene substrate in the presence of a ruthenium-based catalyst.[11]

General Workflow

workflow3 A N-Substituted Diallylamine (B93489) (or related diene) D Ring-Closing Metathesis A->D B Ruthenium Catalyst (e.g., Grubbs' II, Hoveyda-Grubbs' II) B->D C Solvent (e.g., Toluene, DCM) C->D E N-Substituted This compound D->E F Volatile Byproduct (Ethylene) D->F G Workup & Purification E->G

Caption: General workflow for the synthesis of N-substituted 1,2,3,6-tetrahydropyridines via Ring-Closing Metathesis (RCM).

General Experimental Protocol

This is a generalized protocol based on common practices for RCM reactions to form nitrogen heterocycles.[7][12]

  • Dissolve the N-substituted diallylamine substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Add the ruthenium catalyst (typically 1-5 mol %).

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on catalyst activity and substrate) and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and isolate the pure tetrahydropyridine.

Quantitative Data Summary

The following table provides examples of yields for RCM-based synthesis of protected tetrahydropyridines.[7]

N-Protecting GroupSubstrateCatalyst (mol %)SolventTime (h)Yield (%)Reference
Tosyl (Ts)N,N-Diallyl-4-methylbenzenesulfonamideG-II (2)Benzene293[7]
Tosyl (Ts)N-allyl-N-(2-phenylallyl)tosylamideG-II (2)Benzene1.597[7]
Tosyl (Ts)N-allyl-N-(3-phenylallyl)tosylamideG-II (2)Benzene1.595[7]

(G-II refers to Grubbs' Second Generation Catalyst)

Conclusion

The synthesis of N-substituted 1,2,3,6-tetrahydropyridines can be achieved through various effective methodologies. The reduction of pyridinium ylides offers a classical and reliable route to N-acylamino derivatives. For more complex, highly substituted systems, the rhodium-catalyzed cascade reaction provides an elegant and efficient solution with excellent stereocontrol. Finally, Ring-Closing Metathesis stands out for its functional group tolerance and broad applicability in constructing the tetrahydropyridine core. The protocols and data presented herein serve as a practical guide for researchers in the selection and implementation of synthetic strategies tailored to their specific research and development goals.

References

Application of 1,2,3,6-Tetrahydropyridine in Creating Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a potent neurotoxin widely utilized in preclinical research to generate reliable animal models of Parkinson's disease (PD).[1] Its administration leads to selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a key pathological hallmark of PD.[2] These MPTP-induced models are invaluable for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential anti-parkinsonian drugs.[3][4] This document provides detailed application notes and experimental protocols for the use of MPTP in creating PD models, with a focus on the widely used mouse model.

Mechanism of Neurotoxicity

MPTP, a lipophilic compound, readily crosses the blood-brain barrier.[4] Once in the brain, it is metabolized into its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B), primarily located in astrocytes.[4][5] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[6]

Within these neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[3][7] This inhibition leads to a cascade of detrimental events, including:

  • ATP Depletion: A rapid decrease in cellular energy production.[3][8]

  • Oxidative Stress: The generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[3][4]

  • Neuroinflammation: Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[4][9]

  • Apoptotic Cell Death: Ultimately, the combination of energy failure, oxidative damage, and inflammation triggers programmed cell death of dopaminergic neurons.[10][11]

Animal Models

While various animal species are susceptible to MPTP, mice are the most commonly used due to their genetic tractability and the availability of well-characterized strains.[4] It is important to note that different mouse strains exhibit varying sensitivity to MPTP.[3] C57BL/6 mice are a widely used and sensitive strain.[3]

Quantitative Data on MPTP-Induced Neurodegeneration

The extent of dopaminergic neuron loss and dopamine depletion can be modulated by the MPTP administration regimen. The following table summarizes typical quantitative outcomes observed in C57BL/6 mice.

Administration RegimenMPTP DosageDopamine (DA) Depletion in StriatumTyrosine Hydroxylase (TH)-positive Neuron Loss in SNpcBehavioral DeficitsReference
Acute 4 injections of 10-20 mg/kg, 1-2 hours apart~88%~58%Significant motor impairments in open field and swim tests.[12]
Subacute 30 mg/kg/day for 5 consecutive days>50%Significant loss of TH-positive neurons.Motor deficits detectable by open field and rotarod tests.[4][9]
Chronic 25 mg/kg twice a week for 5 weeks (with probenecid)Sustained and progressive DA depletion.Progressive loss of dopaminergic neurons.More gradual onset of motor impairments.[4]
MPTP with Hypercholesterolemia Not specified58% reduction compared to control38% loss of nigral dopaminergic neuronsExacerbated motor behavioral depreciation.[13]
Single High Dose 60 mg/kg40% reduction of dopamine neurons in the enteric nervous systemNot specified for SNpcTransient increase in colon motility.[14]

Experimental Protocols

Safety Precautions: MPTP is a hazardous substance and must be handled with extreme caution in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All contaminated materials must be disposed of as hazardous waste.

Acute MPTP Administration Protocol

This protocol is designed to induce rapid and significant dopaminergic neurodegeneration.

Materials:

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • C57BL/6 mice (8-10 weeks old)

  • Standard animal housing facilities

  • Appropriate safety equipment

Procedure:

  • Preparation of MPTP Solution: On the day of injection, dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution to inject 0.25 mL). Do not autoclave the solution.[15]

  • Animal Handling: Acclimatize mice to the housing facility for at least one week before the experiment.

  • MPTP Administration: Administer MPTP-HCl solution via intraperitoneal (i.p.) injection. A typical acute regimen consists of four injections of 20 mg/kg each, spaced 2 hours apart.[16]

  • Monitoring: Closely monitor the animals for any signs of distress during and after the injection period.

  • Post-Injection Period: House the animals for the desired duration (e.g., 7-21 days) before behavioral testing or tissue collection.

Subacute MPTP Administration Protocol

This regimen produces a more gradual onset of neurodegeneration compared to the acute protocol.

Procedure:

  • Preparation of MPTP Solution: Prepare the MPTP-HCl solution in sterile saline as described above.

  • MPTP Administration: Administer a single daily i.p. injection of 30 mg/kg MPTP-HCl for five consecutive days.[9]

  • Post-Injection Period: Allow for a post-injection period for the neurodegenerative process to stabilize before analysis.

Chronic MPTP Administration Protocol

This protocol aims to model the progressive nature of Parkinson's disease more closely.

Procedure:

  • Preparation of MPTP and Probenecid (B1678239) Solutions: Prepare the MPTP-HCl solution as described. Probenecid is co-administered to inhibit the clearance of MPP+, thereby enhancing its neurotoxic effects. Prepare a separate probenecid solution.

  • Administration: Administer 25 mg/kg of MPTP-HCl (i.p.) followed by 250 mg/kg of probenecid (i.p.) twice a week for five weeks.[4]

  • Long-term Monitoring: This protocol requires a longer post-injection period to observe the progressive development of parkinsonian features.

Behavioral Assessments

A variety of behavioral tests can be used to quantify motor deficits in MPTP-treated mice.

Behavioral TestPrincipleTypical Outcome in MPTP MiceReference
Open Field Test Assesses general locomotor activity, exploration, and anxiety.Reduced distance traveled, increased immobility time.[3][16]
Rotarod Test Measures motor coordination and balance.Decreased latency to fall from the rotating rod.[3]
Pole Test Evaluates bradykinesia and motor coordination.Increased time to turn and descend the pole.[12]
Grid Test Assesses fine motor control and coordination of paw placement.Increased number of foot faults.[3]
Cylinder Test Measures forelimb use and asymmetry.Reduced use of the contralateral forelimb for support.[16]
Swim Test Evaluates motor function and despair-like behavior.Increased immobility time.[12]

Visualizations

Signaling Pathway of MPTP-Induced Neurodegeneration

MPTP_Pathway cluster_outside Systemic Circulation cluster_brain Brain cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_in_Astrocyte MPTP MPTP->MPTP_in_Astrocyte Crosses BBB MAOB MAO-B MPTP_in_Astrocyte->MAOB MPDP MPDP+ MAOB->MPDP MPP_in_Astrocyte MPP+ MPDP->MPP_in_Astrocyte DAT DAT MPP_in_Astrocyte->DAT Released into extracellular space MPP_in_Neuron MPP+ Mitochondrion Mitochondrion MPP_in_Neuron->Mitochondrion ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Apoptosis Apoptotic Cell Death ATP_depletion->Apoptosis ROS->Apoptosis DAT->MPP_in_Neuron Uptake

Caption: MPTP is converted to MPP+ in astrocytes, which is then taken up by dopaminergic neurons, leading to mitochondrial dysfunction and cell death.

Experimental Workflow for MPTP Model Generation and Analysis

Workflow cluster_setup Model Induction cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization MPTP_Prep MPTP Solution Preparation Animal_Acclimatization->MPTP_Prep MPTP_Admin MPTP Administration (e.g., Acute Regimen) MPTP_Prep->MPTP_Admin Behavioral Behavioral Testing (e.g., Open Field, Rotarod) MPTP_Admin->Behavioral Post-injection Period Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical Analysis (e.g., HPLC for Dopamine) Tissue->Biochemical Histological Histological Analysis (e.g., TH Staining) Tissue->Histological

Caption: A typical workflow for creating and evaluating an MPTP-induced mouse model of Parkinson's disease.

Conclusion

The MPTP model is a robust and versatile tool for Parkinson's disease research.[3] By carefully selecting the administration protocol and appropriate behavioral and neurochemical endpoints, researchers can effectively model key aspects of PD pathology and screen potential therapeutic interventions.[3][4] Adherence to strict safety protocols is paramount when working with this neurotoxin.

References

Application Notes and Protocols: 1,2,3,6-Tetrahydropyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 1,2,3,6-tetrahydropyridine derivatives as anticancer agents, including their synthesis, in vitro evaluation, and mechanism of action. Detailed protocols for key experiments are provided to guide researchers in this area of drug discovery.

Introduction

1,2,3,6-Tetrahydropyridines (THPs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic molecules.[1] The versatile structure of the THP scaffold allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] Notably, derivatives of this compound have demonstrated promising anticancer properties, making them attractive candidates for the development of novel cancer therapeutics.[2][3][4] The anticancer activity of these compounds is often linked to the nature and position of substituents on the tetrahydropyridine (B1245486) ring.[2]

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID Cancer Cell Line IC50 (µM) Reference
EH1Ishikawa (Endometrial)> 100[2]
MCF-7 (Breast)81.86[2]
MDA-MB-231 (Breast)> 100[2]
EH2Ishikawa (Endometrial)71.88[2]
MCF-7 (Breast)67.19[2]
MDA-MB-231 (Breast)> 100[2]
EH3Ishikawa (Endometrial)> 100[2]
MCF-7 (Breast)82.91[2]
MDA-MB-231 (Breast)> 100[2]
EH4Ishikawa (Endometrial)> 100[2]
MCF-7 (Breast)> 100[2]
MDA-MB-231 (Breast)> 100[2]
6dMCF-7 (Breast)9.94 ± 1.02[3]
MDA-MB-231 (Breast)9.78 ± 1.08[3]
6eMCF-7 (Breast)9.72 ± 0.91[3]
MDA-MB-231 (Breast)9.54 ± 0.95[3]
6oMCF-7 (Breast)12.19 ± 1.03[3]
MDA-MB-231 (Breast)12.22 ± 1.07[3]
TamoxifenIshikawa (Endometrial)29.89[2]
4-HydroxytamoxifenIshikawa (Endometrial)26.35[2]

Experimental Protocols

General Synthesis of N-Substituted [Benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines

This protocol describes a general method for the synthesis of N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, adapted from published procedures.[2][4]

Step 1: Formation of Pyridinium (B92312) Ylides

  • React 3-ethylpyridine (B110496) with O-mesitylenesulfonylhydroxylamine to produce N-amino-3-ethylpyridinium mesitylenesulfonate.

  • Treat the resulting N-amino-3-ethylpyridinium mesitylenesulfonate with substituted acid chlorides to yield stable crystalline pyridinium ylides.

Step 2: Reduction to 1,2,3,6-Tetrahydropyridines

  • Dissolve the pyridinium ylide (e.g., 0.70 mmol) in absolute ethanol (B145695) (13 mL) and cool the solution to 0°C.

  • Slowly add sodium borohydride (B1222165) (e.g., 3.50 mmol) to the solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as dichloromethane (B109758) (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate:hexane, 6:4 v/v) to obtain the final N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine.[2]

  • Characterize the purified compound using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.

In Vitro Anticancer Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the CellTiter-Glo® assay.[2][4]

Materials:

  • Human cancer cell lines (e.g., Ishikawa, MCF-7, MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Tamoxifen, Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Add the diluted compounds to the respective wells of the 96-well plate. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[2][4]

  • Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives as potential anticancer agents.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 3-Ethylpyridine) ylide Pyridinium Ylide Formation start->ylide reduction Sodium Borohydride Reduction ylide->reduction purification Purification (Column Chromatography) reduction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization treatment Treatment with THP Derivatives characterization->treatment cell_culture Cancer Cell Culture (e.g., MCF-7, Ishikawa) cell_culture->treatment assay Cytotoxicity Assay (e.g., CellTiter-Glo) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis docking Molecular Docking (e.g., against ERα) data_analysis->docking pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis G THP This compound Derivative ER Estrogen Receptor Alpha (ERα) THP->ER Binds & Modulates ERE Estrogen Response Element (in DNA) ER->ERE Binds Estrogen Estrogen Estrogen->ER Binds & Activates Transcription Gene Transcription ERE->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation

References

Application Notes and Protocols: Synthesis and Evaluation of Tetrahydropyridine-Based Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anti-inflammatory evaluation of a series of N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives. Detailed protocols for the chemical synthesis, in vivo and in vitro anti-inflammatory assays, and data analysis are presented to guide researchers in the discovery and development of novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Tetrahydropyridine (B1245486) derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1] This document outlines the synthesis of a series of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs and details the protocols for assessing their anti-inflammatory efficacy through in vivo and in vitro models.

Data Presentation

The anti-inflammatory activity of the synthesized N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives was evaluated using the carrageenan-induced paw edema model in rats and a COX-2 inhibition assay. The results are summarized in the tables below for easy comparison.

Table 1: In Vivo Anti-inflammatory Activity of N-Benzoylamino-1,2,3,6-tetrahydropyridine Derivatives in the Carrageenan-Induced Rat Paw Edema Assay

Compound IDSubstituent (R)Dose (mg/kg)% Inhibition of Paw Edema (at 3h)
9a 4-tert-butyl5035
9b 4-methoxy5028
9c 2-fluoro5045
9d 3-chloro5065
9f 2-fluoro5078
9o 4-methoxy5075
Indomethacin (B1671933) -1085

Table 2: In Vitro COX-2 Inhibitory Activity of Tetrahydropyridine Derivatives

Compound IDSubstituent (R)IC50 (µM) for COX-2
VIIa 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide0.29[2]
Celecoxib -0.42[2]

Signaling Pathway

The anti-inflammatory effects of these tetrahydropyridine-based compounds are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and the enzyme COX-2. By inhibiting this pathway, these compounds can effectively reduce the inflammatory response.

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, etc.) Nucleus->Proinflammatory_Genes Upregulates Transcription THP_Compound Tetrahydropyridine Compound THP_Compound->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the anti-inflammatory tetrahydropyridine compounds is depicted below.

Experimental_Workflow Figure 2: Experimental Workflow Synthesis Synthesis of Tetrahydropyridine Derivatives Purification Purification and Characterization Synthesis->Purification InVivo In Vivo Assay: Carrageenan-Induced Paw Edema Purification->InVivo InVitro In Vitro Assays: COX-2 Inhibition & TNF-α Release Purification->InVitro DataAnalysis Data Analysis and SAR Studies InVivo->DataAnalysis InVitro->DataAnalysis

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: General Synthesis of N-Benzoylamino-1,2,3,6-tetrahydropyridine Derivatives[4][5]

This protocol describes a four-step synthesis starting from a substituted pyridine.

Step 1: Synthesis of N-amino-4-benzylpyridinium mesitylenesulfonate

  • To a solution of 4-benzylpyridine (B57826) (1.0 eq) in anhydrous dichloromethane (B109758), add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.0 eq) in anhydrous dichloromethane dropwise at 0°C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting oil with diethyl ether to afford the N-amino-4-benzylpyridinium mesitylenesulfonate salt as a solid.

  • Collect the solid by vacuum filtration and dry under vacuum.

Step 2: Synthesis of N-(substituted benzoylimino)-4-benzylpyridinium ylides

  • To a suspension of N-amino-4-benzylpyridinium mesitylenesulfonate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (2.2 eq).

  • Add the appropriately substituted benzoyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and filter to remove the triethylammonium (B8662869) salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude ylide.

  • Purify the ylide by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient.

Step 3: Synthesis of N-(substituted benzoylamino)-4-benzyl-1,2,3,6-tetrahydropyridines

  • Dissolve the purified ylide (1.0 eq) in absolute ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (B1222165) (2.0 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final tetrahydropyridine derivative.

Step 4: Characterization

  • Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Carrageenan-Induced Paw Edema in Rats[6][7]

This in vivo assay is a standard model for evaluating acute inflammation.

Animals:

  • Male Sprague-Dawley rats (180-220 g).

  • House animals under standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds (e.g., 50 mg/kg) or the vehicle (e.g., 0.5% carboxymethylcellulose) orally 1 hour before carrageenan injection. Administer the reference drug, indomethacin (10 mg/kg), to a positive control group.

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV = Vt - V₀

Protocol 3: In Vitro Fluorometric COX-2 Inhibition Assay[8][9]

This assay measures the ability of the test compounds to inhibit the activity of recombinant human COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations. For the positive control, add celecoxib. For the no-inhibitor control, add 10 µL of DMSO.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add 80 µL of the reaction mix to each well.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence in a kinetic mode at 25°C for 10-20 minutes.

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: TNF-α Release in LPS-Stimulated Human Whole Blood[10][11]

This assay measures the effect of the test compounds on the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Freshly drawn human whole blood from healthy volunteers (with heparin as an anticoagulant).

  • Lipopolysaccharide (LPS) from E. coli.

  • RPMI-1640 cell culture medium.

  • Test compounds dissolved in DMSO.

  • Human TNF-α ELISA kit.

Procedure:

  • Dilute the fresh whole blood 1:10 with RPMI-1640 medium.

  • Add 180 µL of the diluted blood to the wells of a 96-well cell culture plate.

  • Add 10 µL of the test compound at various concentrations to the wells. For the control wells, add 10 µL of DMSO.

  • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Add 10 µL of LPS solution (final concentration 100 ng/mL) to stimulate TNF-α production. For the unstimulated control, add 10 µL of RPMI-1640 medium.

  • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Collect the supernatant (plasma) and store it at -80°C until analysis.

  • Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

References

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of tetrahydropyridines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield or No Reaction

Q1: My palladium-catalyzed hydroamination/cyclization is giving very low yield or no product. What are the first things to check?

A1: Low or no yield in palladium-catalyzed reactions is a common issue that can often be traced back to a few key factors:

  • Inert Atmosphere: These reactions are typically highly sensitive to oxygen. Ensure your reaction setup was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed.

  • Solvent and Reagent Purity: Trace impurities, particularly water, can poison the catalyst. Use anhydrous solvents and ensure all starting materials are pure and dry. The addition of drying agents to the reaction mixture can sometimes improve consistency.[1]

  • Ligand Choice: The ligand is critical. For intramolecular hydroamination of unactivated alkenes, for example, a tridentate ligand may be necessary to inhibit β-hydride elimination, a common side reaction that prevents product formation.[1]

Q2: I am attempting a formal [4+2] cycloaddition of an allylic amine derivative with an allene (B1206475) and the reaction is not proceeding. What should I investigate?

A2: For this specific type of reaction, which relies on a C-H activation step, several factors are critical:

  • Oxidant: This reaction often requires an oxidant. If your yield is low, the oxidant may be degraded or insufficient.

  • Ligand-Substrate Mismatch: The chiral ligand, often an N-acetylated amino acid, is crucial for both yield and enantioselectivity. The specific amino acid ligand that works best can be highly dependent on the substrate. It is advisable to screen a small library of ligands if the reaction is not performing as expected.

  • Temperature: C-H activation steps are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) might be beneficial. Conversely, if decomposition is observed, the temperature may be too high.

Selectivity Issues (Enantio-, Diastereo-, and Regioselectivity)

Q3: The enantioselectivity (ee) of my asymmetric tetrahydropyridine (B1245486) synthesis is low. How can I improve it?

A3: Low enantioselectivity points directly to the chiral environment of the catalyst.

  • Ligand Choice: This is the most critical factor. In the asymmetric assembly of tetrahydropyridines from allyltriflamides and allenes, the choice of the N-acetylated amino acid ligand is paramount. For instance, switching from N-acetyl-L-Ile to N-acetyl-L-Val can significantly impact the enantiomeric excess. A ligand screening is highly recommended.

  • Solvent: The reaction solvent can influence the conformation of the catalyst-substrate complex. A change in solvent polarity or coordinating ability can sometimes improve enantioselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this may come at the cost of a lower reaction rate.

Q4: My reaction produces a mixture of diastereomers. What can I do to improve diastereoselectivity?

A4: Diastereoselectivity is often governed by steric interactions in the transition state.

  • Bulky Reagents: The steric bulk of both the substrate and the ligand can influence diastereoselectivity. For example, in the cycloaddition of allyltriflamides with allenes, increasing the steric bulk of the substituent on the allene can lead to higher diastereoselectivity.

  • Ligand Modification: Fine-tuning the steric and electronic properties of the ligand can effectively control diastereoselectivity.

Q5: My hydroamination reaction is producing a mixture of regioisomers (e.g., 5-exo vs. 6-endo cyclization). How can I control the regioselectivity?

A5: Regioselectivity in intramolecular hydroamination is a classic challenge.

  • Ligand Control: The bite angle and steric bulk of phosphine (B1218219) ligands can direct the cyclization pathway. Bulky, electron-rich ligands often favor the formation of the thermodynamically more stable product.

  • Substrate Control: The structure of the aminoalkene or aminoalkyne substrate can have a significant influence. In some cases, the presence of a directing group on the substrate can force the reaction to proceed through a specific cyclization pathway.

  • Reaction Conditions: Additives, such as acids or bases, and the choice of solvent can alter the reaction pathway and improve the selectivity for the desired regioisomer.

Side Products and Reaction Monitoring

Q6: I am observing significant formation of an oxidative amination product (e.g., an enamine or imine) instead of the desired tetrahydropyridine. What is causing this?

A6: The formation of oxidative amination products is often due to β-hydride elimination from a palladium-carbon intermediate.

  • Inappropriate Ligand: This is a primary cause. Using a tridentate ligand that coordinates strongly to the palladium center can effectively inhibit β-hydride elimination, thus favoring the desired hydroamination pathway.[1]

  • Reaction Conditions: The presence of an external oxidant can promote oxidative pathways. Ensure that the reaction is run under strictly anaerobic conditions unless an oxidant is intentionally part of the reaction design.

Q7: How can I monitor the progress of my reaction effectively?

A7: Regular monitoring is key to understanding reaction kinetics and identifying potential issues early.

  • TLC and/or LC-MS: For most small-scale reactions, thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) is more powerful, providing information on the masses of products and byproducts, which can be invaluable for troubleshooting.

  • GC-MS: For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is an excellent tool for both monitoring reaction progress and identifying side products.

Data Presentation: Optimizing Asymmetric Tetrahydropyridine Synthesis

The following table summarizes the results of a study on the palladium-catalyzed kinetic resolution of α-branched allyltriflamides with allenes to form enantioenriched tetrahydropyridines. This data highlights the impact of the chiral ligand and the allene substituent on yield and selectivity.

EntryLigandAllene Substituent (R)Yield (%)ee (Product) (%)ee (Starting Material) (%)
1L1Phenyl859293
2L14-MeO-C₆H₄889294
3L14-F-C₆H₄8494>99
4L2Phenyl808890
5L12-Naphthyl829478
6L1Cyclohexyl759085

Ligand L1 = N-acetyl-L-Ile, Ligand L2 = N-acetyl-L-Val. Reactions were typically run with Pd(OAc)₂ (10 mol%), Ligand (30 mol%), Ag₂CO₃ (2.0 equiv.), and Cu(OAc)₂ (0.3 equiv.) in 2-MeTHF at 100 °C.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Assembly of Tetrahydropyridines via C-H Activation/[4+2] Cycloaddition

This protocol is a representative example for the kinetic resolution of α-branched allyltriflamides with allenes.

  • Reaction Setup: To a flame-dried sealed tube, add Pd(OAc)₂ (10 mol%), the N-acetylated amino acid ligand (e.g., N-acetyl-L-Ile, 30 mol%), Ag₂CO₃ (2.0 equivalents), and Cu(OAc)₂ (0.3 equivalents).

  • Reagent Addition: Add the racemic α-branched allyltriflamide (1.0 equivalent) and the allene (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (B130290) (2-MeTHF) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the enantioenriched tetrahydropyridine product and the recovered starting material.

Protocol 2: General Procedure for Intramolecular Hydroamination of an Aminoalkene

This protocol provides a general guideline for the synthesis of a substituted piperidine/tetrahydropyridine scaffold.

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium catalyst. For example, dissolve the palladium precatalyst (e.g., [(allyl)PdCl]₂) and the appropriate ligand (e.g., a tridentate phosphine ligand) in anhydrous, degassed solvent (e.g., toluene).

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the aminoalkene substrate in the reaction solvent.

  • Initiation: Add the catalyst solution to the substrate solution via syringe. If required, an acid or base co-catalyst can be added at this stage.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80-100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyridine derivative.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed reagents_ok Reagents & Atmosphere OK? start->reagents_ok check_atmosphere Verify Inert Atmosphere (Ar/N2 Purge, Degassed Solvents) check_reagents Check Reagent Purity (Anhydrous Solvents, Fresh Catalyst/Ligand) check_reagents->start Retry reagents_ok->check_reagents No optimize_conditions Systematically Optimize Conditions reagents_ok->optimize_conditions Yes screen_ligands Screen Ligands (Sterics/Electronics) optimize_conditions->screen_ligands screen_solvents Screen Solvents (Polarity/Coordinating Ability) screen_ligands->screen_solvents vary_temp Vary Temperature screen_solvents->vary_temp adjust_additives Adjust Additives (Co-catalyst, Oxidant, Base) vary_temp->adjust_additives success Yield Improved adjust_additives->success

Caption: A decision tree for troubleshooting low yields.

Simplified Catalytic Cycle for Intramolecular Hydroamination

Hydroamination_Cycle pd0 LnP-Pd(0) pdII_hydride LnP-Pd(II)-H(Amido) pd0->pdII_hydride Oxidative Addition substrate Aminoalkene Substrate oxidative_addition Oxidative Addition of N-H Bond pdII_alkyl Cyclized Pd(II)-Alkyl Intermediate pdII_hydride->pdII_alkyl Intramolecular Migratory Insertion migratory_insertion Migratory Insertion (Alkene into Pd-N) pdII_alkyl->pd0 Reductive Elimination product Tetrahydropyridine Product pdII_alkyl->product reductive_elimination Reductive Elimination

Caption: A simplified Pd(0)/Pd(II) catalytic cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_glassware Flame-Dry Glassware prep_reagents Degas Solvents & Prepare Reagent Solutions prep_glassware->prep_reagents add_solids Add Solids (Catalyst, Ligand, etc.) under Inert Atmosphere prep_reagents->add_solids add_liquids Add Solvents and Liquid Reagents via Syringe add_solids->add_liquids run_reaction Heat and Stir for Specified Time add_liquids->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor workup Quench and Aqueous Work-up monitor->workup purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 1,2,3,6-Tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,6-tetrahydropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Over-reduction: The double bond in the tetrahydropyridine (B1245486) ring can be further reduced, leading to the formation of the corresponding saturated piperidine (B6355638) as a significant byproduct.

  • Isomerization: Depending on the reaction conditions, the double bond can migrate to form other thermodynamically more stable tetrahydropyridine isomers, such as 1,2,3,4-tetrahydropyridine or 1,4,5,6-tetrahydropyridine.

  • Incomplete reaction: The reaction may stall at an intermediate stage, such as a dihydropyridine (B1217469), which can be difficult to isolate and selectively convert to the desired product.

  • Formation of polymeric materials: Under harsh acidic or basic conditions, polymerization of the starting materials or products can occur.

Q2: How can I minimize the formation of the piperidine byproduct?

A2: To minimize over-reduction to piperidine, careful selection of the reducing agent and control of reaction conditions are crucial. Mild reducing agents are generally preferred. For instance, in the reduction of a dihydropyridine precursor, sodium triacetoxyborohydride (B8407120) has been shown to be more selective than sodium borohydride. Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed can also prevent over-reduction.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A3: Multiple spots on a TLC plate can indicate a mixture of the starting material, the desired this compound product, and various side products. A spot with a lower Rf value than your product could be the more polar piperidine byproduct. Spots with similar Rf values could be other tetrahydropyridine isomers. A spot with a higher Rf value might be a less polar intermediate, such as a dihydropyridine. It is advisable to run co-spots with your starting material and, if available, a standard of the expected byproduct to aid in identification.

Q4: What is the role of the acid in the reduction of dihydropyridine intermediates?

A4: In the reduction of 1,2-dihydropyridine intermediates to 1,2,3,6-tetrahydropyridines, an acid is often used to protonate the enamine double bond, forming an iminium ion intermediate. This iminium ion is then selectively reduced by the hydride reagent. The choice and amount of acid can significantly impact the reaction's yield and selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Suboptimal reaction conditions (temperature, time).Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Inefficient catalyst or reagent.Ensure the purity and activity of your catalysts and reagents. Consider screening different catalysts or reagents.
Degradation of the product.Work up the reaction promptly upon completion. Use milder purification techniques if the product is sensitive.
Presence of a significant amount of piperidine byproduct Over-reduction due to a strong reducing agent or prolonged reaction time.Use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride). Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Formation of isomeric tetrahydropyridines Isomerization catalyzed by acid or base, or at elevated temperatures.Use milder acidic or basic conditions. Run the reaction at a lower temperature. The isomerization of a 1,2-dihydropyridine to a 1,4-dihydropyridine (B1200194) has been observed to be promoted by heat.
Reaction does not go to completion; starting material or intermediate remains Insufficient amount of reagent or catalyst.Use a slight excess of the limiting reagent or increase the catalyst loading.
Deactivation of the catalyst.Ensure anhydrous and inert conditions if your catalyst is sensitive to air or moisture.
Unidentified byproducts are formed Competing side reactions (e.g., Knoevenagel condensation, Michael addition in multicomponent syntheses).In multicomponent reactions, the order of addition of reagents can be critical. Consider a stepwise approach where intermediates are formed before the final cyclization.
Impure starting materials.Purify all starting materials before use.

Quantitative Data

The choice of reducing agent and acid can significantly impact the yield and diastereoselectivity of the reduction of a 1,2-dihydropyridine intermediate to a this compound. The following table summarizes the results from a study on the reduction of a specific dihydropyridine.

EntryReducing AgentAcidSolventYield (%)Diastereomeric Ratio (all-cis : other)
1NaBH₄PivOHToluene-EtOH4592:8
2NaBH₄AcOHToluene-EtOH7885:15
3NaBH(OAc)₃PivOHToluene-EtOH8298:2
4NaBH(OAc)₃AcOHToluene-EtOH8595:5
5NaCNBH₃AcOHToluene-EtOH8768:32
6Me₄N(OAc)₃BHPivOHToluene-EtOH81>99:1
7Me₄N(OAc)₃BHAcOHToluene-EtOH7896:4

Data adapted from a study on a specific substituted dihydropyridine. Yields and diastereomeric ratios are specific to the substrate and may vary.

Experimental Protocols

Protocol 1: Selective Reduction of a 1,2-Dihydropyridine Intermediate

This protocol is based on a highly diastereoselective reduction of a 1,2-dihydropyridine to a this compound using sodium triacetoxyborohydride.

Materials:

  • 1,2-Dihydropyridine precursor

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Toluene (B28343)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of the 1,2-dihydropyridine (1.0 equiv) in a 1:1 mixture of toluene and ethanol, add acetic acid (5.0 equiv) at 0 °C under an inert atmosphere.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (3.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Starting Materials B 1,2-Dihydropyridine Intermediate A->B Cyclization C Iminium Ion Intermediate B->C + H⁺ D This compound (Desired Product) C->D Reduction (e.g., NaBH(OAc)₃) E Piperidine (Over-reduction) D->E Further Reduction F 1,2,3,4-Tetrahydropyridine (Isomerization) D->F Isomerization (Heat, Acid/Base)

Caption: Main synthetic route to this compound and common side reactions.

Experimental Workflow for Troubleshooting Low Yield

G A Low Yield of This compound B Analyze Crude Reaction Mixture by TLC/LC-MS/NMR A->B C Multiple Spots/Peaks? B->C D Identify Side Products (Piperidine, Isomers, etc.) C->D Yes J Check Reagent Purity and Stoichiometry C->J No E Optimize Reaction Conditions (Reagent, Temp, Time) D->E F Re-run Reaction with Optimized Conditions E->F G Improved Yield? F->G H Further Optimization Required G->H No I Proceed with Synthesis G->I Yes H->E J->E

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Technical Support Center: Purification of 1,2,3,6-Tetrahydropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 1,2,3,6-tetrahydropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this class of compounds are:

  • Column Chromatography: Effective for separating compounds with different polarities from reaction mixtures.

  • Recrystallization: Ideal for purifying solid derivatives to a high degree of purity.

  • Distillation (for liquids): Suitable for purifying the parent this compound or other low-boiling point liquid derivatives.

  • Acid-Base Extraction: A useful workup procedure to remove non-basic or acidic impurities.

Q2: My this compound derivative is a liquid. How should I purify it?

A2: For liquid derivatives, fractional distillation is often the most effective method, especially for separating liquids with close boiling points.[1] Simple distillation can be used if the impurities have significantly different boiling points.

Q3: Are there any stability concerns I should be aware of during purification?

A3: Yes, some tetrahydropyridine (B1245486) derivatives can be sensitive to acidic conditions. For instance, prolonged exposure to silica (B1680970) gel in column chromatography can lead to degradation for acid-sensitive compounds.[2] It is crucial to assess the stability of your specific derivative before choosing a purification method.

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents from the synthesis.[3] For example, in syntheses involving the reduction of corresponding pyridines, partially reduced or over-reduced species can be present.

Troubleshooting Guides

Column Chromatography

Q5: My basic tetrahydropyridine derivative is streaking or tailing on the silica gel column. What can I do?

A5: This is a frequent issue caused by the interaction of the basic nitrogen atom with the acidic silanol (B1196071) groups on the silica surface. Here are several solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as 0.5-2% triethylamine (B128534) (TEA) or pyridine, into your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine. This pre-treatment deactivates the most acidic sites.[2]

  • Use an Alternative Stationary Phase: Consider using a more basic or neutral stationary phase, such as alumina, which is effective for the purification of amines.[4] Amine-functionalized silica is another excellent option.

Q6: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A6: Decomposition on silica gel is often due to its acidic nature. To mitigate this:

  • Deactivate the Silica Gel: As mentioned above, pre-treating the silica gel with a basic modifier can prevent acid-catalyzed degradation.[2]

  • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography to reduce the time your compound spends on the column.

  • Alternative Purification Methods: If degradation is severe, consider non-chromatographic methods like recrystallization (if your compound is a solid) or acid-base extraction for initial purification.

Q7: I'm having trouble separating my desired tetrahydropyridine derivative from a very similar impurity. How can I improve the separation?

A7: To improve the resolution between closely eluting compounds:

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate (B1210297) to acetone) can alter the selectivity.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better separate compounds with close Rf values.[2]

  • Dry Loading: For samples that are not very soluble in the initial eluent, dry loading onto silica gel before adding it to the column can lead to a more concentrated starting band and better separation.

Workflow for Troubleshooting Column Chromatography Issues

Troubleshooting Column Chromatography start Problem Observed tailing Peak Tailing / Streaking start->tailing decomposition Product Decomposition start->decomposition poor_separation Poor Separation start->poor_separation solution_tailing1 Add Basic Modifier (e.g., 0.5-2% TEA) tailing->solution_tailing1 solution_tailing2 Use Alternative Stationary Phase (Alumina) tailing->solution_tailing2 solution_decomp1 Deactivate Silica Gel with Base decomposition->solution_decomp1 solution_decomp2 Minimize Column Contact Time decomposition->solution_decomp2 solution_sep1 Optimize Solvent System (TLC) poor_separation->solution_sep1 solution_sep2 Use Gradient Elution poor_separation->solution_sep2

Caption: Decision tree for addressing common column chromatography problems.

Recrystallization

Q8: My tetrahydropyridine derivative "oils out" instead of forming crystals during recrystallization. What should I do?

A8: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this:

  • Slow Down Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.

  • Use a Different Solvent or a Solvent Mixture: The chosen solvent may be too good of a solvent even at lower temperatures. Try a solvent in which your compound is less soluble. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.

  • Lower the Saturation Temperature: If using a solvent pair, add slightly more of the "good" solvent to lower the saturation point.

Q9: I can't find a single suitable solvent for recrystallization. What are my options?

A9: A mixed-solvent system is a good alternative. Here's the general procedure:

  • Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble).

  • While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly.

Common miscible solvent pairs include ethanol/water, ethyl acetate/hexane (B92381), and methanol/diethyl ether.[5]

Q10: My compound is a salt (e.g., a hydrochloride salt) and is difficult to recrystallize from common organic solvents. What should I do?

A10: Salts of amines are often more polar and may require more polar solvents for recrystallization. Try polar protic solvents like ethanol, methanol, or a mixture of one of these with water. If you have the free base and it is difficult to crystallize, converting it to a salt by adding an acid (like HCl in ether) can sometimes induce crystallization. The resulting salt will have different solubility properties and may be easier to recrystallize.

Data Presentation

Table 1: Typical Purification Outcomes for this compound Derivatives

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Column Chromatography 70-90%>95%60-90%Yield can be affected by irreversible adsorption on silica gel, especially for very basic derivatives.
Recrystallization 85-95%>99%70-90%Often used as a final purification step after chromatography to obtain highly pure material.
Fractional Distillation 80-95%>98%50-80%Yield depends on the boiling point difference between the components and the efficiency of the column.
Acid-Base Extraction 50-80%80-95%>90%Effective for removing non-basic impurities but may not separate structurally similar basic compounds.

Note: The data presented are for illustrative purposes and actual results may vary depending on the specific derivative, the nature of the impurities, and the experimental conditions.

Experimental Protocols

Protocol 1: Column Chromatography of a Basic this compound Derivative

This protocol provides a general procedure for the purification of a basic tetrahydropyridine derivative using flash column chromatography with a basic modifier.

1. Materials:

  • Crude tetrahydropyridine derivative

  • Silica gel (60 Å, 40-63 µm)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • TLC plates, developing chamber, and visualization agent (e.g., potassium permanganate (B83412) stain)

2. Procedure:

  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% TEA to the solvent mixture to prevent tailing. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 0.5-1% TEA).

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2 times the weight of your crude product).

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified tetrahydropyridine derivative.

Workflow for Column Chromatography Purification

Column Chromatography Workflow start Start tlc 1. TLC Analysis (with TEA) start->tlc packing 2. Pack Column with Silica Slurry tlc->packing loading 3. Dry Load Sample packing->loading elution 4. Elute with Solvent Gradient loading->elution collection 5. Collect and Analyze Fractions elution->collection combine 6. Combine Pure Fractions collection->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

Protocol 2: Recrystallization of a Solid this compound Derivative

This protocol describes a general procedure for the purification of a solid tetrahydropyridine derivative by recrystallization.

1. Materials:

  • Crude solid tetrahydropyridine derivative

  • A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow for Recrystallization

Recrystallization Workflow start Start dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent start->dissolve cool 2. Slow Cooling to Room Temperature dissolve->cool ice_bath 3. Cool in Ice Bath cool->ice_bath filter 4. Isolate Crystals by Vacuum Filtration ice_bath->filter wash 5. Wash Crystals with Cold Solvent filter->wash dry 6. Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of a solid by recrystallization.

References

Overcoming stereoselectivity issues in asymmetric tetrahydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Tetrahydropyridine (B1245486) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming common stereoselectivity challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of chiral tetrahydropyridines.

Issue 1: Low Enantiomeric Excess (ee) in Catalytic Asymmetric Povarov (aza-Diels-Alder) Reaction

Q: My catalytic asymmetric Povarov reaction is producing the desired tetrahydropyridine, but the enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate to improve enantioselectivity?

A: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can often be resolved by systematically optimizing the reaction parameters. The catalyst system and reaction conditions are the most critical factors.

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of the chiral catalyst is paramount. If you are using a Lewis acid or Brønsted acid catalyst with a chiral ligand, even subtle changes to the ligand structure can have a profound impact on stereoselectivity.

    • Ligand Sterics and Electronics: The steric bulk and electronic properties of the chiral ligand create the specific chiral environment that dictates the facial selectivity of the dienophile's approach. Consider screening a panel of ligands with varied steric and electronic features.

    • Catalyst Purity and Activation: Ensure the catalyst and ligand are of high purity and handled under strictly anhydrous and inert conditions, as moisture can deactivate the catalyst or alter its chiral environment. Some catalysts may require an activation step with molecular sieves.[1]

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A solvent screen is highly recommended. Non-coordinating, non-polar solvents often provide a more defined chiral environment around the catalyst, leading to higher enantioselectivity.

  • Reaction Temperature: Lowering the reaction temperature is a standard strategy for enhancing enantioselectivity. Reduced thermal energy can amplify the small energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer. It is advisable to conduct the reaction at temperatures ranging from room temperature down to -78 °C.

  • Concentration and Stoichiometry: The concentration of reactants can affect catalyst aggregation and the overall reaction kinetics. Additionally, ensure precise stoichiometry as an excess of a particular reactant could potentially lead to background (non-catalyzed) reactions, eroding the overall ee.

dot

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Poor Diastereoselectivity in Vinylogous Mannich Reactions

Q: I am synthesizing a polysubstituted tetrahydropyridine using a vinylogous Mannich reaction, but the reaction yields a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the vinylogous Mannich reaction depends on controlling the facial selectivity of the nucleophilic attack on the imine electrophile. This is typically influenced by the catalyst, the substituents on both the nucleophile and electrophile, and the reaction conditions.

Troubleshooting Steps:

  • Choice of Catalyst/Promoter:

    • Organocatalysts: Chiral organocatalysts, such as quinine-derived squaramides, often provide excellent diastereo- and enantiocontrol by organizing both the nucleophile and electrophile through hydrogen bonding in a highly ordered transition state. If you are already using one, consider screening related catalysts with different steric or electronic properties.

    • Lewis Acids: For reactions involving N-sulfinyl imines or other chiral auxiliaries, the choice of Lewis acid (e.g., BF₃·OEt₂, TiCl₄) is critical. The Lewis acid coordinates to the imine, influencing its conformation and shielding one of its faces. A screen of different Lewis acids is recommended.

  • Solvent Effects: The solvent can impact the solubility of intermediates and the stability of the transition state. In many organocatalyzed vinylogous Mannich reactions, non-polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) provide superior results. It's crucial to perform the reaction under strictly anhydrous conditions, as water can interfere with the catalyst and lead to hydrolysis of the imine.[1]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically preferred, lower-energy transition state.

  • Substrate Structure: The steric bulk of the substituents on both the silyloxyfuran/pyrrole nucleophile and the imine electrophile can play a significant role. Larger groups can create a stronger steric bias, favoring the formation of a single diastereomer.

dot

Catalytic_Cycle cluster_0 Asymmetric Catalytic Cycle Cat Chiral Catalyst (e.g., Squaramide) TS Diastereomeric Transition State (Catalyst-Substrate Complex) Cat->TS Binds Substrates Nuc Nucleophile (Silyloxyfuran) Nuc->TS Elec Electrophile (Imine) Elec->TS Prod Product (Tetrahydropyridine) TS->Prod C-C Bond Formation Prod->Cat Releases Product

References

Technical Support Center: Optimizing Multicomponent Reactions for Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydropyridines via multicomponent reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions for synthesizing tetrahydropyridines, and what are their basic principles?

A1: The two most prevalent MCRs for tetrahydropyridine (B1245486) synthesis are the Hantzsch dihydropyridine (B1217469) synthesis and aza-Diels-Alder reactions.[1]

  • Hantzsch Reaction: This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen source like ammonium (B1175870) acetate (B1210297) or ammonia.[2] The initial product is a 1,4-dihydropyridine, which may require a subsequent oxidation step to yield the corresponding pyridine (B92270) if desired.[2]

  • Aza-Diels-Alder Reaction: This is a powerful cycloaddition method for constructing the tetrahydropyridine ring. It involves the reaction of an aza-diene with a dienophile.[1] A common variant is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which uses an electron-poor aza-diene and an electron-rich dienophile.

Q2: I'm getting a very low yield in my Hantzsch tetrahydropyridine synthesis. What are the first things I should check?

A2: Low yields in Hantzsch reactions are a common issue and can often be resolved by systematically evaluating several factors.[2][3]

  • Reagent Purity: Verify the purity of your starting materials, especially the aldehyde, as impurities can lead to unwanted side reactions.

  • Reaction Conditions: The classical Hantzsch synthesis can require prolonged reaction times and harsh conditions, which might lead to product degradation.[2] Consider optimizing the temperature and reaction time.

  • Catalysis: If you are not using a catalyst, consider introducing one. Catalysts can significantly improve reaction rates and yields under milder conditions.[1]

Q3: My aza-Diels-Alder reaction is not proceeding or is giving a complex mixture of products. What are the likely causes?

A3: Challenges in aza-Diels-Alder reactions often stem from the reactivity of the components and reaction conditions.

  • Substrate Reactivity: The electronic properties of the diene and dienophile are critical. Ensure they have complementary electronic characteristics (i.e., one is electron-rich and the other is electron-poor).

  • Catalyst Choice: For catalyzed variants, the choice of Lewis acid or Brønsted acid is crucial and can significantly influence the reaction's efficiency and stereoselectivity.[4]

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states. A solvent screen is often a valuable optimization step.

  • Side Reactions: Undesired cycloaddition pathways or self-condensation of reactants can lead to a complex product mixture.[1] Purifying the reactants before use can mitigate some of these issues.

Q4: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A4: The formation of side products is a common challenge in MCRs.

  • In the Hantzsch synthesis , you may observe the formation of Knoevenagel condensation products (from the aldehyde and β-ketoester) or Michael addition products.[1]

  • In aza-Diels-Alder reactions , side products can arise from the self-polymerization of the dienophile or diene, or from alternative, undesired cycloaddition pathways.[1]

Careful analysis using techniques like NMR and mass spectrometry is essential to identify these byproducts and optimize the reaction to minimize their formation.

Q5: How can I improve the diastereoselectivity of my tetrahydropyridine synthesis?

A5: Achieving high diastereoselectivity can be challenging. Here are some strategies:

  • Chiral Catalysts: The use of chiral organocatalysts or metal complexes can induce asymmetry and favor the formation of one diastereomer.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The steric bulk of the substituents on your reactants can influence the facial selectivity of the cycloaddition.

  • Solvent: The solvent can play a role in the organization of the transition state assembly, thereby influencing stereoselectivity.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Reagent Stoichiometry Verify the molar ratios of your reactants. In some cases, using a slight excess of one component can drive the reaction to completion.
Inactive or Inappropriate Catalyst Ensure your catalyst is active. If using a solid catalyst, ensure it has been properly activated and stored. Perform a catalyst screen to identify the optimal catalyst for your specific substrates. Both Lewis acids (e.g., Cu(OTf)₂) and Brønsted acids (e.g., CSA) have been used effectively.[5]
Suboptimal Reaction Temperature The optimal temperature can vary significantly. Try running the reaction at a lower or higher temperature to see if the yield improves. Microwave-assisted synthesis can sometimes dramatically increase yields and reduce reaction times.[3]
Poor Solvent Choice The solvent can significantly impact reaction rates and yields. Screen a range of solvents with different polarities. In some cases, solvent-free conditions have been shown to be highly effective.[5]
Steric Hindrance Highly substituted reactants may react more slowly. In such cases, longer reaction times, higher temperatures, or a more active catalyst may be required.

Problem 2: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Complex Reaction Mixture Optimize the reaction to minimize side products. This may involve adjusting the temperature, catalyst, or order of reagent addition.
Similar Polarity of Product and Byproducts Explore different solvent systems for column chromatography. Sometimes a multi-step gradient elution can effectively separate closely related compounds.
Product Insolubility or Instability Recrystallization can be an effective purification method if a suitable solvent is found. If the product is unstable on silica (B1680970) gel, consider using a different stationary phase (e.g., alumina) or alternative purification techniques like preparative HPLC.

Quantitative Data on Reaction Conditions

The following tables summarize the effects of different catalysts and solvents on the yield of tetrahydropyridine products in representative multicomponent reactions.

Table 1: Effect of Catalyst on a Five-Component Tetrahydropyridine Synthesis

Entry Catalyst Time (h) Yield (%)
1No Catalyst24<10
2L-proline1265
3p-TSA878
4(±)-CSA492
5Sc(OTf)₃685

Reaction Conditions: Aldehyde (2 mmol), Amine (2 mmol), β-ketoester (1 mmol) at room temperature.

Table 2: Effect of Solvent on a Hantzsch-type Tetrahydropyridine Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Water801275
2Ethanol (B145695)Reflux1088
3DichloromethaneReflux1845
4TolueneReflux1662
5Solvent-free100295

Reaction Conditions: Benzaldehyde (1 mmol), Ethyl acetoacetate (B1235776) (2 mmol), Ammonium acetate (1.5 mmol).

Experimental Protocols

Protocol 1: General Procedure for a Camphorsulfonic Acid (CSA) Catalyzed Five-Component Synthesis of Tetrahydropyridines

  • To a round-bottom flask, add the aromatic aldehyde (2.0 mmol), the amine (2.0 mmol), and the β-ketoester (1.0 mmol).

  • Add (±)-camphorsulfonic acid (CSA) (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for an Aza-Diels-Alder Reaction

  • To a dry, inert-atmosphere flask, add the aza-diene (1.0 equiv) and the dienophile (1.2 equiv).

  • Add the appropriate dry solvent (e.g., CH₂Cl₂ or toluene).

  • If the reaction is catalyzed, add the catalyst (e.g., a Lewis acid, 5-10 mol%) at this stage.

  • Stir the reaction at the desired temperature (ranging from -78 °C to reflux, depending on the specific reaction).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction (e.g., with saturated aqueous NaHCO₃ if an acid catalyst was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Reaction Planning reagents 1. Prepare & Purify Reactants start->reagents setup 2. Assemble Reaction Apparatus (under inert atmosphere if needed) reagents->setup addition 3. Add Reactants, Solvent, & Catalyst setup->addition reaction 4. Stir at Optimized Temperature addition->reaction monitoring 5. Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup 6. Reaction Work-up & Quenching monitoring->workup Reaction Complete extraction 7. Product Extraction workup->extraction purification 8. Purification (Column Chromatography/Recrystallization) extraction->purification characterization 9. Characterization (NMR, MS, etc.) purification->characterization end_node End: Pure Product characterization->end_node

Caption: General experimental workflow for multicomponent synthesis of tetrahydropyridines.

troubleshooting_flowchart start Low Yield Issue check_reagents Are reactants pure? start->check_reagents purify_reagents Purify reactants and repeat check_reagents->purify_reagents No check_conditions Are reaction conditions optimized? check_reagents->check_conditions Yes purify_reagents->start optimize_temp Optimize Temperature & Time check_conditions->optimize_temp No check_catalyst Is a catalyst being used? check_conditions->check_catalyst Yes optimize_temp->start add_catalyst Screen different catalysts (Lewis/Brønsted acids) check_catalyst->add_catalyst No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes add_catalyst->start solvent_screen Perform a solvent screen (consider solvent-free) check_solvent->solvent_screen No success Yield Improved check_solvent->success Yes solvent_screen->start

Caption: Troubleshooting flowchart for low yield in tetrahydropyridine synthesis.

hantzsch_pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1) Enamine Enamine Intermediate Ketoester1->Enamine Ammonia Ammonia Ammonia->Enamine Ketoester2 β-Ketoester (2) Ketoester2->Knoevenagel Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Product Dihydropyridine Product Cyclized_Intermediate->Product Dehydration

Caption: Simplified reaction pathway for the Hantzsch synthesis of dihydropyridines.

References

Preventing degradation of 1,2,3,6-Tetrahydropyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,2,3,6-Tetrahydropyridine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a dry, cool, and well-ventilated place, specifically within a flammables area.[1][2] Keep containers tightly closed and protected from heat, sparks, and open flames.[1][2] For long-term stability, storing in a cool, dark place is recommended.[3]

Q2: How can I visually identify if my this compound has degraded?

A2: Fresh, pure this compound is a colorless to light yellow liquid.[1][2] Signs of potential degradation include a significant change in color (e.g., darkening to yellow or brown), the appearance of precipitates, or a noticeable change in odor.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways are complex, similar unsaturated nitrogen heterocycles are susceptible to oxidation and polymerization. Oxidation can lead to the formation of more stable aromatic structures, such as pyridine. Exposure to air, light, and elevated temperatures can accelerate these processes.

Q4: What type of container should I use for storage?

A4: Use tightly sealed, suitable, and closed containers for storage.[1] To prevent ignition from static electricity, ensure all metal parts of storage and handling equipment are grounded.[1][2]

Q5: Are there any recommended stabilizers for this compound?

A5: The safety data sheets do not list any specific stabilizers for this product. The primary method for preventing degradation is to maintain proper storage conditions, particularly a cool, dry, and inert atmosphere.

Q6: What analytical methods can be used to check the purity of my sample?

A6: Chromatographic methods are ideal for assessing the purity and detecting degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are highly effective for separating the parent compound from potential impurities.[4]

Summary of Physical and Storage Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Physical State Liquid[1][2]
Appearance Colorless - Light yellow[1][2]
Boiling Point 108 °C / 226.4 °F[1][2]
Melting Point -48 °C / -54.4 °F[1][2]
Density 0.911 g/mL at 25 °C
Flash Point 16 °C / 60.8 °F (closed cup)[1][2]
Storage Temperature Store in a cool, dry, well-ventilated place[1][2][5]
Storage Class (Germany) Class 3 (Flammable liquids)[1]
Incompatible Materials Strong oxidizing agents, Strong acids[2]

Troubleshooting Guide

Observed IssuePotential CauseRecommended Action
Compound has darkened or changed color. Oxidation or polymerization due to exposure to air, light, or heat.1. Verify the purity of the compound using an appropriate analytical method like HPLC or GC-MS. 2. If degraded, dispose of the material according to local regulations.[1] 3. Review storage procedures to ensure the container is tightly sealed and stored away from light and heat sources.[2][3]
Inconsistent or unexpected experimental results. Degradation of the starting material, leading to lower active concentration or interfering impurities.1. Immediately quarantine the suspected batch. 2. Perform a purity analysis (see Experimental Protocol below). 3. If purity is compromised, acquire a new, verified batch. 4. Ensure storage protocols are strictly followed for all reagents.
Visible solid material or precipitate in the liquid. Polymerization or formation of insoluble degradation products.1. Do not use the material. The presence of solids indicates significant degradation. 2. Dispose of the container and its contents safely, following hazardous waste guidelines.[1] 3. Re-evaluate your ordering and storage timeline to ensure the compound is used within its expected shelf life.

Visualizations

Degradation_Pathway Tetrahydropyridine This compound (C5H9N) Dihydropyridine Dihydropyridine Intermediate Tetrahydropyridine->Dihydropyridine Oxidation Polymer Polymerized Products Tetrahydropyridine->Polymer Polymerization Pyridine Pyridine (Aromatized Product) Dihydropyridine->Pyridine Oxidation Oxidants Air (O2) Light Heat Oxidants->Tetrahydropyridine Initiator Heat Contaminants Initiator->Tetrahydropyridine

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Suspicion of Degradation (e.g., color change, bad results) visual_check Perform Visual Inspection start->visual_check analytical_check Perform Purity Analysis (e.g., HPLC, GC-MS) start->analytical_check If results are inconsistent is_discolored Is there discoloration, precipitate, or odor? visual_check->is_discolored is_discolored->analytical_check No discard Quarantine and Dispose of Compound is_discolored->discard Yes is_pure Is purity acceptable (e.g., >95%)? analytical_check->is_pure review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->review_storage Yes is_pure->discard No correct_storage Correct Storage Protocol review_storage->correct_storage proceed Proceed with Experiment correct_storage->proceed

References

Technical Support Center: Troubleshooting Low Recovery in Solid-Phase Extraction of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the solid-phase extraction (SPE) of tetrahydropyridines. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you address common challenges and improve analyte recovery.

Frequently Asked Questions (FAQs)

Q1: My recovery of tetrahydropyridine (B1245486) is consistently low. What are the most common causes?

Low recovery in the solid-phase extraction of tetrahydropyridines, which are basic compounds, can stem from several factors. The most common issues include improper pH of the sample or elution solvent, inappropriate sorbent selection, and suboptimal wash or elution steps.[1][2] Tetrahydropyridines are nitrogen-containing heterocycles, and their basic nature means their charge state is highly dependent on pH.[3] For effective retention on many sorbents, particularly mixed-mode cation exchangers, the analyte should be charged. Conversely, for elution, the charge should be neutralized.[4]

Q2: How does pH affect the retention and elution of tetrahydropyridines on a mixed-mode cation exchange sorbent?

For a mixed-mode cation exchange sorbent, which has both reversed-phase and cation exchange functionalities, pH is a critical parameter.[4]

  • Loading: To ensure the tetrahydropyridine is positively charged and can bind to the cation exchange sites, the sample should be acidified to a pH at least 2 units below the pKa of the analyte.[4] This protonates the nitrogen atom in the tetrahydropyridine ring.

  • Elution: To elute the analyte, its positive charge needs to be neutralized to disrupt the ionic interaction with the sorbent. This is achieved by using an elution solvent with a pH at least 2 units above the pKa of the tetrahydropyridine, often containing a base like ammonium (B1175870) hydroxide (B78521).[5][6]

Q3: I am losing my analyte during the wash step. What should I do?

Analyte loss during the wash step suggests that the wash solvent is too strong.[7] This can happen if the organic content of the wash solvent is too high, causing elution of the analyte through a reversed-phase mechanism, especially if the analyte has significant hydrophobic character. To remedy this, you can:

  • Decrease the percentage of organic solvent in your wash solution.

  • Ensure the pH of the wash solution is low enough to keep the tetrahydropyridine protonated and strongly bound to the cation exchange sorbent.[4]

Q4: I have tried different elution solvents, but the recovery is still poor. What else can I try?

If recovery remains low after optimizing the elution solvent composition, consider the following:

  • Elution Volume: You may not be using a sufficient volume of elution solvent to fully desorb the analyte from the sorbent. Try increasing the elution volume in increments.[2]

  • Soak Step: Introducing a "soak step" during elution can improve recovery.[8] After adding the elution solvent, allow it to remain in the sorbent bed for a few minutes before applying pressure or vacuum. This allows for more complete interaction between the solvent and the analyte-sorbent complex.

  • Flow Rate: A high flow rate during elution may not allow sufficient time for the analyte to desorb. Try reducing the elution flow rate.[8]

Q5: Could the choice of sorbent be the issue for poor tetrahydropyridine recovery?

Yes, sorbent selection is crucial.[9] For basic compounds like tetrahydropyridines, mixed-mode cation exchange (MCX) sorbents are often the most effective.[10] These sorbents offer a dual retention mechanism: reversed-phase and cation exchange. This allows for strong retention of the analyte during loading and aggressive washing of interferences, leading to cleaner extracts and higher recoveries.[11] If you are using a purely reversed-phase sorbent (e.g., C18), retention of more polar tetrahydropyridines might be insufficient, leading to breakthrough during sample loading.

Quantitative Data on SPE Recovery of Basic Compounds

The following table summarizes typical recovery data for basic pharmaceutical compounds using mixed-mode solid-phase extraction. While specific data for tetrahydropyridines may vary, this provides a benchmark for expected performance with an optimized method.

Analyte (Basic Compound)SPE SorbentMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
NordoxepinDiscovery DSC-MCAXSerum99.44.3
DoxepinDiscovery DSC-MCAXSerum102.11.8
NortriptylineDiscovery DSC-MCAXSerum95.62.7
AmitriptylineDiscovery DSC-MCAXSerum>95<5
Multi-functional Drugs (Basic)Polymeric Mixed-Mode Cation ExchangePlasma>80<10[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Tetrahydropyridines from Plasma using Mixed-Mode Cation Exchange (MCX)

This protocol provides a general procedure for the extraction of tetrahydropyridine derivatives from a biological matrix. Optimization will be required for specific analytes.

1. Sample Pre-treatment:

  • To 1 mL of plasma, add an internal standard.
  • Add 1 mL of 2% formic acid in water to acidify the sample and precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol (B129727) through the MCX cartridge.
  • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 3 mL of 2% formic acid in water to remove polar interferences.
  • Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences.

5. Elution:

  • Elute the tetrahydropyridine analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
  • Consider a second elution with another 2 mL of the elution solvent to ensure complete recovery.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Visual Troubleshooting and Workflow Diagrams

Low_Recovery_Troubleshooting cluster_load_wash cluster_elution start Low Recovery Observed check_analyte_loss Where is the analyte being lost? start->check_analyte_loss load_wash Analyte in Load/Wash Fractions (Breakthrough) check_analyte_loss->load_wash Load/Wash elution Analyte Not in Eluate (Poor Elution) check_analyte_loss->elution Elution check_sorbent Is sorbent appropriate? (e.g., using C18 for polar analyte) load_wash->check_sorbent check_elution_strength Is elution solvent strong enough? elution->check_elution_strength solution_load_wash Solutions for Breakthrough end Optimized Recovery solution_load_wash->end Implement Changes & Re-evaluate solution_elution Solutions for Poor Elution solution_elution->end Implement Changes & Re-evaluate check_sorbent->solution_load_wash Yes check_ph_load Is sample pH correct? (Analyte should be charged) check_sorbent->check_ph_load No check_ph_load->solution_load_wash Yes check_wash_strength Is wash solvent too strong? (% Organic too high) check_ph_load->check_wash_strength No check_wash_strength->solution_load_wash No check_elution_strength->solution_elution Yes check_elution_ph Is elution pH correct? (Analyte should be neutral) check_elution_strength->check_elution_ph No check_elution_ph->solution_elution Yes check_elution_volume Is elution volume sufficient? check_elution_ph->check_elution_volume No check_elution_volume->solution_elution No

Caption: Troubleshooting workflow for low SPE recovery.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction sample Plasma Sample add_is Add Internal Standard sample->add_is acidify Acidify & Precipitate Proteins (e.g., 2% Formic Acid) add_is->acidify centrifuge Centrifuge acidify->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition (Methanol then Water) supernatant->condition load 2. Load Sample condition->load wash1 3. Wash 1 (Aqueous Acid) load->wash1 wash2 4. Wash 2 (Organic Solvent) wash1->wash2 elute 5. Elute (Basic Organic Solvent) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General SPE workflow for tetrahydropyridines.

References

Technical Support Center: GC/MS Analysis of Tetrahydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of tetrahydropyridine (B1245486) compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC/MS analysis of tetrahydropyridine compounds?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum. This is particularly common with polar and basic compounds like tetrahydropyridines due to their tendency to interact with active sites within the GC system. Peak tailing is problematic because it can lead to poor resolution between adjacent peaks, inaccurate peak integration, and consequently, unreliable quantification. A tailing factor greater than 1.5 is generally considered an indication that the issue needs to be addressed.

Q2: What are the most common causes of peak tailing for tetrahydropyridine compounds?

A2: The primary causes of peak tailing for these basic compounds stem from unwanted interactions with the GC system and suboptimal analytical conditions. Key factors include:

  • Active Sites: Free silanol (B1196071) groups on the surface of glass inlet liners, the GC column, or other parts of the flow path can strongly interact with the basic nitrogen atom of tetrahydropyridines, causing peak tailing.[1]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column.[2][3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to tailing peaks.[3]

  • Suboptimal Method Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate carrier gas flow rate can all contribute to peak broadening and tailing.[2][4]

Q3: How can I quickly diagnose the source of peak tailing in my analysis?

A3: A systematic approach is the most effective way to identify the root cause of peak tailing. Start by examining the chromatogram to see if all peaks are tailing or only the tetrahydropyridine compounds.

  • If all peaks are tailing: This often points to a physical issue in the system, such as a flow path disruption caused by improper column installation or a leak.[5]

  • If only the tetrahydropyridine and other polar/basic compounds are tailing: This suggests a chemical interaction, likely with active sites in the system.

A good first step is to perform routine inlet maintenance, including replacing the liner and septum.[3] If the problem persists, trimming the front end of the column can often resolve issues related to contamination.

Troubleshooting Guides

Guide 1: Addressing Active Sites in the GC Inlet

Peak tailing of basic compounds like tetrahydropyridines is frequently caused by active sites in the GC inlet. This guide provides a step-by-step approach to deactivating your inlet.

Q: My tetrahydropyridine peaks are tailing significantly. How can I make my GC inlet more inert?

A: To minimize interactions with your basic analytes, it is crucial to use a properly deactivated inlet liner.

Experimental Protocol: Inlet Deactivation

  • Liner Selection: Choose a liner that has been base-deactivated. These liners are specifically treated to mask acidic silanol groups. For particularly problematic compounds, liners with a glass wool packing can aid in vaporization and protect the column, but ensure the glass wool is also deactivated.

  • Liner Replacement:

    • Cool the GC inlet to a safe temperature.

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the old liner using clean forceps.

    • Install a new, base-deactivated liner.

    • Replace the septum and O-ring.

    • Restore carrier gas flow and perform a leak check.

  • System Passivation (Priming): After installing a new liner and column, it can be beneficial to "prime" the system. This involves injecting a high-concentration standard of a basic compound (or the tetrahydropyridine analyte itself) several times.[3] This process helps to occupy any remaining active sites, making the system more inert for subsequent analytical runs.[3]

Guide 2: Resolving Column-Related Issues

If inlet maintenance does not resolve the peak tailing, the issue may lie with the GC column itself.

Q: I've replaced my liner with a base-deactivated one, but the peak tailing persists. What should I check next?

A: The column can be a significant source of activity and contamination.

Experimental Protocol: Column Maintenance and Selection

  • Column Trimming:

    • Cool the GC oven and inlet.

    • Carefully remove the column from the inlet.

    • Using a ceramic scoring wafer, cut 10-20 cm from the front of the column. Ensure the cut is clean and at a 90-degree angle.

    • Reinstall the column to the correct depth in the inlet.

  • Column Conditioning: If you suspect broader contamination or after prolonged storage, conditioning the column at a high temperature (below its maximum limit) for a few hours can help remove semi-volatile residues.

  • Column Selection: For the analysis of basic compounds, a column specifically designed for amine analysis is recommended. These columns have a stationary phase that is more resistant to interaction with basic compounds. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase, is often a good starting point.

Quantitative Data Summary

The following tables provide recommended starting parameters for the GC/MS analysis of tetrahydropyridine compounds. These parameters should be optimized for your specific application and instrument.

Table 1: Recommended GC/MS Starting Parameters

ParameterRecommended ValueRationale
GC Column Base-deactivated, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms amine)Provides good selectivity for a range of polarities and is inert towards basic compounds.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns, ensuring good separation.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overload.
Oven Program Initial Temp: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A starting point to ensure good separation of compounds with varying volatilities.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the detector.
Ion Source Temp 230 °CA standard temperature for good ionization efficiency.
Quadrupole Temp 150 °CA standard temperature for good mass filtering.
Solvent Dichloromethane, Hexane, MethanolVolatile organic solvents compatible with GC-MS analysis.[6][7]
Sample Concentration ~10 µg/mL for a 1 µL injectionAims for an on-column loading of approximately 10 ng.[6]

Table 2: Troubleshooting Summary for Peak Tailing

SymptomPotential CauseRecommended ActionExpected Outcome
All peaks tailFlow path disruption (e.g., poor column cut, incorrect installation)Re-cut and reinstall the column.Symmetrical peak shapes for all compounds.
Only basic/polar peaks tailActive sites in the systemReplace the inlet liner with a base-deactivated one. Trim the column.Improved peak shape for active compounds.
Tailing worsens with each injectionColumn contaminationTrim the front of the column. Implement a sample cleanup procedure.Restored peak shape and longer column lifetime.
Early eluting peaks tailSuboptimal injection conditionsLower the initial oven temperature. Use a split injection.Sharper peaks for early eluting compounds.[8]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC/MS analysis of tetrahydropyridine compounds.

PeakTailingTroubleshooting start Peak Tailing Observed check_peaks Are ALL peaks tailing? start->check_peaks physical_issue Suspect Physical Issue (Flow Path Disruption) check_peaks->physical_issue YES chemical_issue Suspect Chemical Interaction (Active Sites) check_peaks->chemical_issue NO all_tail YES some_tail NO reinstall_column Re-cut and Reinstall Column physical_issue->reinstall_column inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) chemical_issue->inlet_maintenance leak_check Perform Leak Check reinstall_column->leak_check problem_persists Problem Persists? leak_check->problem_persists use_deactivated_liner Use Base-Deactivated Liner inlet_maintenance->use_deactivated_liner use_deactivated_liner->problem_persists trim_column Trim Front of Column (10-20 cm) problem_persists_2 Problem Persists? trim_column->problem_persists_2 check_method Review Method Parameters (Temps, Flow Rate) optimize_method Optimize Method Parameters check_method->optimize_method column_passivation Consider Column Passivation (Priming) optimize_method->column_passivation problem_persists_3 Problem Persists? column_passivation->problem_persists_3 replace_column Replace Column problem_resolved Problem Resolved replace_column->problem_resolved problem_persists->trim_column YES problem_persists->problem_resolved NO problem_persists_2->check_method YES problem_persists_2->problem_resolved NO problem_persists_3->replace_column YES problem_persists_3->problem_resolved NO

Troubleshooting workflow for peak tailing.

References

Minimizing by-product formation in the reduction of pyridinium salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of pyridinium (B92312) salts. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common by-products when reducing pyridinium salts?

The reduction of pyridinium salts can yield a variety of products depending on the substrate, reducing agent, and reaction conditions. The desired products are typically partially or fully saturated nitrogen heterocycles.

  • Desired Products:

    • 1,2,3,6-Tetrahydropyridines: Result from the partial reduction of the pyridinium ring.

    • Piperidines: The fully saturated products of complete reduction.[1][2][3]

  • Common By-products:

    • Over-reduction Products: Formation of piperidines when tetrahydropyridines are the target.

    • Isomeric Tetrahydropyridines: Mixtures of different tetrahydropyridine (B1245486) isomers (e.g., 1,2,5,6-tetrahydropyridines) can be formed.

    • Ring-Opened Products: Under certain conditions, particularly with water present, the pyridinium ring can open to form δ-amino ketones.[4][5] This is sometimes referred to as a reductive Zincke reaction.[5]

    • Products of Incomplete Reaction: Unreacted starting pyridinium salt.

    • Secondary Amine By-products: In reductive transamination reactions, the piperidine (B6355638) product may react further with excess amine.

Q2: My reaction is producing the fully saturated piperidine instead of the desired tetrahydropyridine. How can I prevent this over-reduction?

Controlling the extent of reduction is crucial for selectively obtaining tetrahydropyridines. Over-reduction to piperidines is a common issue.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Use a milder reducing agent. Sodium borohydride (B1222165) (NaBH₄) is generally preferred for the synthesis of tetrahydropyridines.[6] More powerful reducing systems, such as catalytic hydrogenation with H₂ over platinum or rhodium catalysts, are more likely to lead to complete reduction to the piperidine.[7][8]

    • Potassium borohydride (KBH₄) has been reported to provide better yields of tetrahydropyridines with fewer impurities compared to NaBH₄ for certain substrates.[9][10]

  • Reaction Conditions:

    • Temperature: Perform the reduction at lower temperatures. For NaBH₄ reductions, temperatures around -5 °C can improve selectivity.[10]

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the tetrahydropyridine intermediate.

  • Substrate Structure:

    • The substitution pattern on the pyridinium ring plays a significant role. In rhodium-catalyzed transfer hydrogenation, pyridinium salts with a substituent at the 4-position tend to yield 1,2,3,6-tetrahydropyridines, as 1,4-hydride addition is blocked.[7]

Q3: I am observing ring-opening of the pyridinium salt during my reduction. What causes this and how can I minimize it?

Ring-opening is a potential side reaction, especially in the presence of water, leading to the formation of δ-amino ketones or other linear by-products.[4][5]

Troubleshooting Steps:

  • Control of Water Content: This side reaction often involves the interception of a dihydropyridine (B1217469) intermediate by water.[11][12]

    • Use anhydrous solvents and reagents to minimize the presence of water.

    • If the reaction mechanism inherently involves water (e.g., reductive transamination), carefully control the amount of water and other reaction parameters to favor the desired cyclized product.

  • Reaction Mechanism:

    • In some catalytic systems, such as rhodium-catalyzed transfer hydrogenation, the presence of both water and an amine can intentionally lead to a reductive transamination, where the nitrogen in the ring is replaced.[1][2][3] If this is not the desired outcome, avoid using primary or secondary amines in the reaction mixture.

Quantitative Data on By-product Formation

The selectivity of pyridinium salt reductions is highly dependent on the chosen reagents and conditions. Below is a summary of representative data.

Pyridinium Salt SubstituentReducing Agent/CatalystSolventTemperature (°C)Desired ProductYield (%)By-product(s)Reference
N-benzyl-4-(3-nitrophenyl)NaBH₄Methanol (B129727)-51,2,3,6-TetrahydropyridineModerateImpurities[10]
N-benzyl-4-(3-nitrophenyl)KBH₄Methanol-5This compound89Reduced impurities[10]
N-benzyl-2-methyl[CpRhCl₂]₂ / KI / HCOOH-NEt₃HCOOH-NEt₃40Piperidine94-[7]
N-benzyl-4-phenyl[CpRhCl₂]₂ / KI / HCOOH-NEt₃HCOOH-NEt₃40This compound97-[7]
1-methyl-3-ethoxycarbonylZinc / Benzyl bromide, then H₂/Pd-CNot specifiedNot specifiedMixture of tetrahydropyridinesNot specifiedIsomeric mixture[13]

Experimental Protocols

Protocol 1: General Procedure for Selective Reduction to 1,2,3,6-Tetrahydropyridines using Potassium Borohydride [10]

  • Preparation: Dissolve the pyridinium salt (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -5 °C in an ice-salt bath.

  • Addition of Reducing Agent: Slowly add potassium borohydride (KBH₄) (3.0 eq.) to the cooled solution in portions over 15-20 minutes.

  • Reaction: Stir the reaction mixture at -5 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add water to quench the excess KBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Rhodium-Catalyzed Transfer Hydrogenation to Piperidines [7]

  • Preparation: In a reaction tube, combine the pyridinium salt (1.0 eq.), [Cp*RhCl₂]₂ (0.05-1 mol%), and potassium iodide (1.0 eq.).

  • Solvent Addition: Add the azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH-NEt₃).

  • Degassing: Seal the tube and degas the mixture.

  • Reaction: Place the reaction tube in a preheated reactor at 40 °C and stir for the required time (typically 24 hours).

  • Work-up: Cool the reaction mixture to room temperature and basify with an aqueous solution of potassium hydroxide.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure. Further purification can be achieved by vacuum drying or column chromatography.

Visual Guides

Diagram 1: General Reduction Pathways of Pyridinium Salts

G General Reduction Pathways of Pyridinium Salts pyridinium Pyridinium Salt dhp 1,2- or 1,4-Dihydropyridine (Intermediate) pyridinium->dhp [H⁻] thp Tetrahydropyridine (Desired Product) dhp->thp [H⁻] ring_opened Ring-Opened Product (e.g., δ-Amino Ketone) dhp->ring_opened +H₂O piperidine Piperidine (Over-reduction By-product) thp->piperidine [H⁻] (excess)

Caption: Possible reaction pathways in the reduction of pyridinium salts.

Diagram 2: Troubleshooting Workflow for By-product Formation

Caption: A logical workflow to troubleshoot common by-product issues.

References

Validation & Comparative

Comparison of different catalytic systems for 1,2,3,6-Tetrahydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for 1,2,3,6-Tetrahydropyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3,6-tetrahydropyridines, a crucial scaffold in medicinal chemistry, has been significantly advanced through the development of diverse catalytic systems. These heterocyclic motifs are integral to numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2][3] The choice of catalyst profoundly impacts the efficiency, stereoselectivity, and substrate scope of the synthesis, making a direct comparison of these systems essential for researchers in the field. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalytic system is a critical decision in the synthesis of 1,2,3,6-tetrahydropyridines. The following tables summarize key performance metrics for various homogeneous, heterogeneous, and organocatalytic systems, offering a clear comparison of their respective strengths and weaknesses.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.

Catalyst SystemCatalyst LoadingReaction TimeTemperatureYieldStereoselectivityKey Advantages
Rhodium(I) Complex [4]2.5 mol % [Rh(coe)₂Cl]₂ / 5 mol % ligand2 hours (for cyclization)80 °CUp to 95%>95% diastereomeric purityHigh yields and excellent diastereoselectivity for highly substituted products.[4][5]
Palladium-catalyzed Heck/Suzuki [6]Not specifiedNot specifiedMild conditionsGood to excellentPromising enantioselectivityEfficient for constructing various tetrahydropyridines.[6]
Copper(II) triflate [Cu(OTf)₂] [1]Not specifiedNot specifiedRoom temperature84-92%Not specifiedExcellent yields in a one-pot five-component reaction.[1]
Ceric Ammonium Nitrate (CAN) [1]Not specifiedNot specifiedRoom temperature81-94%Not specifiedInexpensive, environmentally friendly, and high yielding.[1]
Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of separation and recyclability.

Catalyst SystemReaction TimeTemperatureYieldKey Advantages
Polyaniline-Zirconium Oxide [4]Not specifiedNot specifiedNot specifiedReusable catalyst.[4]
Nano-BF₃/Cellulose [1]Not specifiedSolvent-free67-90%Biocompatible, easy, and effective for one-pot synthesis.[1]
Al₂O₃/BF₃/Fe₃O₄ Magnetic Nanoparticles [1]Not specified80 °C (solvent-free)75-85%Magnetically recyclable, high yields, and mild conditions.[1]
ZnO Nanoparticles [7]2.5 hoursRoom temperature91%Luminescent nanoparticles, efficient in one-pot multicomponent synthesis.[7]
Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of metals.

Catalyst SystemCatalyst LoadingReaction TimeTemperatureYieldStereoselectivityKey Advantages
Quinine-derived Squaramide [3][4][8]0.5 mol %1.5 - 4 days-25 °C69 - 91%Up to >20:1 dr and 99% eeExtremely low catalyst loading, high enantioselectivity.[3][4][8]
Maleic Acid [1]25 mol %30 minutesRoom temperature68-91%High diastereoselectivityMore promising results compared to fumaric acid.[1]
Lactic Acid [1]5 mol %20 minutesAmbient temperature80-95%Not specifiedHigh atomic efficiency and short reaction time.
Silica Sulfuric Acid (SSA) [1]Not specifiedReflux in ethanol (B145695)58-86%Eco-friendly, with water as the only by-product.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

General Procedure for One-Pot Multicomponent Synthesis using ZnO Nanoparticles[7]
  • To a mixture of β-ketoester (1.0 mmol) and aromatic/aliphatic amine (2.0 mmol), add 100 µL of the ZnO nanocatalyst solution (0.5 mol%).

  • Add the aromatic aldehyde (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or 50°C until completion, as monitored by TLC.

  • Upon completion, a solid separates out. Add 5 ml of ethanol to this solid.

  • Filter the solid, wash, and recrystallize from an ethanol:chloroform (8:2) mixture to obtain the pure this compound product.

Rhodium(I)-Catalyzed Cascade Reaction for Highly Substituted Tetrahydropyridines[5]

A detailed protocol for this specific reaction requires consulting the primary literature. However, a general procedure for such cascade reactions involves:

  • The assembly of imines and alkynes as starting materials.

  • The reaction is catalyzed by a rhodium(I) complex, leading to a C-H activation-alkyne coupling followed by electrocyclization.

  • A subsequent acid/borohydride-promoted reduction in a one-pot procedure affords the highly substituted this compound derivatives.

Organocatalytic Michael/Aza-Henry/Cyclization Triple Domino Reaction[3]
  • The reaction is carried out with a 1,3-dicarbonyl compound (0.25 mmol) and a β-nitroolefin combined with a low loading of a quinine-derived squaramide catalyst (e.g., 0.5 mol %) in a suitable solvent like CH₂Cl₂.

  • After a period, the aldimine (0.5 mmol) is added, and the reaction is continued at a low temperature (e.g., -25 °C).

  • The reaction progress is monitored, and upon completion, the product is isolated and purified using flash chromatography.

Visualizing Catalytic Strategies and Workflows

To better understand the relationships between different catalytic approaches and the general experimental process, the following diagrams are provided.

Catalytic_Systems_Comparison Logical Relationships of Catalytic Systems for this compound Synthesis cluster_main Catalytic Synthesis of this compound Homogeneous Homogeneous Metal-based Metal-based (Rh, Pd, Cu) Homogeneous->Metal-based Heterogeneous Heterogeneous Solid-supported Solid-supported (Polymers, Nanoparticles) Heterogeneous->Solid-supported Organocatalysis Organocatalysis Small Organic Molecules Small Organic Molecules (e.g., Squaramides, Organic Acids) Organocatalysis->Small Organic Molecules Biocatalysis Biocatalysis Enzymes Enzymes (e.g., Lipases, Esterases for precursors) Biocatalysis->Enzymes

Caption: Overview of Catalytic Strategies.

Experimental_Workflow Generalized Experimental Workflow for Catalytic Synthesis Start Start Reactant_Preparation 1. Reactant & Catalyst Preparation Start->Reactant_Preparation Reaction_Setup 2. Reaction Setup (Solvent, Temp, Atmosphere) Reactant_Preparation->Reaction_Setup Catalytic_Reaction 3. Catalytic Reaction (Stirring, Monitoring) Reaction_Setup->Catalytic_Reaction Workup 4. Reaction Workup (Quenching, Extraction) Catalytic_Reaction->Workup Purification 5. Product Purification (Chromatography, Recrystallization) Workup->Purification Characterization 6. Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

A Comparative Study: One-Pot vs. Multi-Step Synthesis of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of tetrahydropyridines, a core structural motif in a vast array of pharmaceuticals and natural products, presents a compelling case study in the strategic advantages of modern synthetic methodologies.[1] For researchers and professionals in drug development, the choice between a convergent one-pot synthesis and a linear multi-step approach can significantly impact efficiency, resource utilization, and the timeline of a project. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for tetrahydropyridine (B1245486) synthesis.

At a Glance: One-Pot vs. Multi-Step Synthesis

ParameterOne-Pot Synthesis (e.g., Hantzsch Reaction)Multi-Step Synthesis
Overall Yield Generally moderate to high (can reach >90%)Often lower due to cumulative losses at each step
Reaction Time Significantly shorter (hours)Considerably longer (days)
Number of Steps Single operational stepMultiple distinct reaction and purification steps
Purification Single final purificationIntermediate purification required at each step
Solvent/Reagent Use MinimizedHigher consumption of solvents and reagents
Atom Economy High, as most atoms from reactants are incorporatedLower, due to the generation of byproducts in each step
Operational Simplicity High; reactants are mixed in a single vesselLower; requires careful execution of multiple procedures
Process Control Can be more challenging to control selectivityAllows for optimization and characterization at each step

Conceptual Workflow Comparison

The fundamental difference between one-pot and multi-step synthesis lies in the workflow. One-pot syntheses, particularly multicomponent reactions (MCRs), are designed for efficiency by combining multiple bond-forming events in a single reaction vessel without isolating intermediates.[1] In contrast, multi-step synthesis involves the sequential execution of reactions, with the isolation and purification of each intermediate product.

G cluster_0 One-Pot Synthesis Workflow cluster_1 Multi-Step Synthesis Workflow A Reactant A D Reaction Vessel A->D B Reactant B B->D C Reactant C C->D E Tetrahydropyridine Product D->E F Reactant X H Intermediate 1 F->H G Reactant Y G->H I Purification H->I K Intermediate 2 I->K J Reactant Z J->K L Purification K->L M Final Cyclization L->M N Tetrahydropyridine Product M->N

Caption: Comparative workflows of one-pot versus multi-step synthesis.

Case Study: Hantzsch Dihydropyridine (B1217469) Synthesis

To provide a concrete comparison, we will examine the synthesis of a substituted 1,4-dihydropyridine, a common type of tetrahydropyridine. The one-pot Hantzsch reaction is a classic example of a multicomponent reaction for this purpose.

One-Pot Hantzsch Synthesis

The Hantzsch synthesis involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

G cluster_0 Hantzsch One-Pot Synthesis Aldehyde Aldehyde Reaction One-Pot Reaction (e.g., Reflux in Ethanol) Aldehyde->Reaction beta_Ketoester1 β-Ketoester (2 eq.) beta_Ketoester1->Reaction Ammonia Ammonia Source Ammonia->Reaction Product 1,4-Dihydropyridine Reaction->Product

Caption: Schematic of the one-pot Hantzsch dihydropyridine synthesis.

Experimental Protocol: One-Pot Hantzsch Synthesis of Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine.

  • Typical Yield: 85-95%

Multi-Step Synthesis of a Hantzsch-type Dihydropyridine

A multi-step approach to a similar tetrahydropyridine would involve the sequential formation of the key intermediates of the Hantzsch reaction, namely an enamine and an α,β-unsaturated ketoester, followed by their condensation.

G cluster_1 Multi-Step Synthesis Ketoester1 β-Ketoester Step1 Step 1: Enamine Formation Ketoester1->Step1 Ammonia2 Ammonia Ammonia2->Step1 Enamine Enamine Intermediate Step1->Enamine Purify1 Purification Enamine->Purify1 Step3 Step 3: Michael Addition & Cyclization Purify1->Step3 Ketoester2 β-Ketoester Step2 Step 2: Knoevenagel Condensation Ketoester2->Step2 Aldehyde2 Aldehyde Aldehyde2->Step2 Unsaturated_Ketoester α,β-Unsaturated Ketoester Step2->Unsaturated_Ketoester Purify2 Purification Unsaturated_Ketoester->Purify2 Purify2->Step3 Product2 1,4-Dihydropyridine Step3->Product2

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1,2,3,6-Tetrahydropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the two most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of 1,2,3,6-tetrahydropyridine and its derivatives. The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the methods' suitability for research, drug development, and pharmaceutical quality control.

Tetrahydropyridines are significant structural motifs in many pharmaceutical compounds, making robust and reliable analytical methods crucial for their quantification.[1][2] The primary challenge in their analysis often relates to their polarity and potential volatility, which dictates the choice of the analytical technique.[1] This guide compares a conventional ion-pairing RP-HPLC method with a GC-MS approach, providing objective performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[3] For tetrahydropyridine (B1245486) analysis, ion-pairing or reverse-phase methods are common.[1][4] HPLC offers excellent reproducibility and is suitable for non-volatile and thermally unstable compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique ideal for separating and identifying volatile and semi-volatile compounds.[5][6] When coupled with a mass spectrometer, it provides high sensitivity and selectivity, allowing for both qualitative and quantitative analysis.[5] For tetrahydropyridine analysis, GC-MS can offer low detection limits, particularly when using techniques like Multiple Reaction Monitoring (MRM).[7]

Quantitative Performance Data

The following tables summarize the validation parameters for representative HPLC and GC-MS methods for the analysis of tetrahydropyridine derivatives. The data is compiled from various studies and demonstrates the typical performance of each technique.

Table 1: HPLC Method Validation Data for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)

Validation ParameterPerformance MetricAcceptance Criteria
Linearity Correlation Coefficient (R²) > 0.999R² ≥ 0.999[8]
Limit of Quantitation (LOQ) 2 ppmMethod-dependent
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%[8]
Precision (% RSD) < 2.0%≤ 2%[9]
Specificity No interference from placebo/impuritiesNo interference at the retention time of the analyte

Data is representative of an ion-pairing HPLC method as described in literature.[4]

Table 2: GC-MS Method Validation Data for Representative Semi-Volatile Compounds

Validation ParameterPerformance MetricAcceptance Criteria
Linearity Correlation Coefficient (R²) > 0.995R² ≥ 0.995
Limit of Detection (LOD) 0.05 - 0.5 µg/LMethod-dependent
Accuracy (% Recovery) 80% - 120%Typically 80% - 120%
Precision (% RSD) < 15%≤ 15%
Specificity Confirmed by mass spectral dataUnique mass spectrum and retention time

Data is representative of a typical multi-residue GC-MS method and may vary based on the specific analyte and matrix.[7]

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and method validation are provided below.

HPLC Method for a Tetrahydropyridine Derivative (MPTP)

This protocol is based on an ion-pairing HPLC assay developed to detect trace levels of MPTP.[4]

a. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1 ppm to 10 ppm).[4]

  • Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in the mobile phase to a final concentration that falls within the linear range of the calibration curve. All solutions must be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.[1]

b. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.[10]

  • Column: Waters Symmetry C8, 250 × 4.6 mm, 5 µm.[4]

  • Mobile Phase: 0.083M Sodium Dodecyl Sulfate (SDS) at pH 4 : Acetonitrile (60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.[11]

  • Injection Volume: 10 µL.

c. Method Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected range. Plot peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).[8]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is 10:1.

GC-MS Method for this compound

This is a general protocol for the analysis of volatile to semi-volatile compounds like this compound.

a. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of a suitable solvent like dichloromethane (B109758) (DCM) or methanol.[7]

  • Working Standards: Prepare a calibration curve by serially diluting the stock solution to cover the desired concentration range (e.g., 0.05 µg/L to 5 µg/L).[7]

  • Sample Preparation (Liquid-Liquid Extraction): For aqueous samples, extract the analyte using a non-polar solvent like DCM. The organic layer is then concentrated and reconstituted in a suitable solvent for injection.[12] For solid samples, a technique like Soxhlet extraction may be employed.[12]

b. Chromatographic Conditions:

  • Instrument: Agilent 6890 GC with a Waters Quattro micro GC Tandem Quadrupole Mass Spectrometer or equivalent.[7]

  • Column: J&W DB-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

c. Method Validation Parameters:

  • Linearity, Accuracy, and Precision: Follow the same principles as outlined for the HPLC method.

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantified. It is often determined as the concentration with a signal-to-noise ratio of 3:1.[7]

  • Specificity: Assessed by the uniqueness of the mass spectrum for the target analyte at a specific retention time, ensuring no co-eluting peaks interfere with the analysis.

Methodology and Workflow Visualization

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for method validation according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Detection Limits Dev Develop Analytical Method (HPLC, GC-MS, etc.) Opt Optimize Parameters (Mobile Phase, Temp, etc.) Dev->Opt Spec Specificity (Analyte vs. Impurities) Opt->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) Robust Robustness (Small Method Variations) SysSuit System Suitability Testing (Ongoing Check) Robust->SysSuit Report Final Validation Report SysSuit->Report

Caption: General workflow for the validation of an analytical method.

References

A Comparative Guide to the Neurotoxicity of MPTP Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its analogs, which are instrumental in modeling Parkinson's disease (PD) in preclinical research. By examining the available experimental data, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the neurotoxic potential of these compounds and to provide detailed methodologies for reproducible in vivo studies.

Introduction to MPTP and its Analogs as Neurotoxins

MPTP is a proneurotoxin that induces a syndrome in primates, including humans, that closely resembles idiopathic Parkinson's disease. Its toxicity is mediated by its conversion to the active metabolite, 1-methyl-4-phenylpyridinium (MPP+). This conversion is primarily catalyzed by monoamine oxidase B (MAO-B) in glial cells. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT). Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, the death of dopaminergic neurons, particularly in the substantia nigra pars compacta (SNpc).[1][2] This selective neurotoxicity makes MPTP and its analogs invaluable tools for studying the pathophysiology of PD and for the preclinical evaluation of potential therapeutic agents. The neurotoxic potency of MPTP analogs is influenced by their ability to be oxidized by MAO and the affinity of their corresponding pyridinium (B92312) metabolites for the dopamine transporter.[3]

Quantitative Comparison of Neurotoxicity

The following tables summarize the quantitative data on the neurotoxic effects of MPTP and some of its analogs from studies in rodent models. It is important to note that direct comparative studies across a wide range of analogs are limited, and variations in experimental protocols (e.g., animal strain, age, sex, drug dosage, and administration route) can influence the observed outcomes.

Table 1: Comparison of Striatal Dopamine Depletion

CompoundAnimal ModelDose and Administration RouteTime Post-TreatmentStriatal Dopamine Depletion (%)Reference
MPTPC57BL/6 Mice2 x 40 mg/kg s.c.4 weeks~80%[4]
MPTPC57BL/6 Mice4 x 20 mg/kg i.p. (2h intervals)7 days~90%[1]
MPTPBALB/c Mice (18-month-old)Not specifiedNot specifiedMarked decrease[5]
2'-CH3-MPTPNMRI MiceNot specifiedNot specifiedDegeneration of dopamine terminals[6]
MPP+Rat (direct intrastriatal injection)Not specifiedNot specifiedLarge, dose-dependent loss[7][8]

Table 2: Comparison of Dopaminergic Neuron Loss in the Substantia Nigra

CompoundAnimal ModelDose and Administration RouteTime Post-TreatmentTH-positive Neuron Loss in SNpc (%)Reference
MPTPC57BL/6 Mice4 x i.p. injections7 daysSignificant loss[9][10]
MPTPC57BL/6 Mice60 mg/kg10 days40% (in enteric nervous system)[11]
MPTPMfn2 Overexpressing MiceNot specifiedNot specified~30% (in WT), almost completely blocked in transgenic[12]
MPTPCrab-eating Monkeys (chronic)0.5 mg/kg i.v. twice a week for 120 daysPost-treatment~67.9%[13]

Table 3: Comparison of Behavioral Deficits

CompoundAnimal ModelBehavioral TestObserved DeficitReference
MPTPC57BL/6 MiceOpen FieldProfoundly and persistently depressed spontaneous motor activity (-66%)[4]
MPTPC57BL/6 MiceRotarodReduced latency to fall (70-90% reduction in Overall Rotarod Performance)[6]
MPTPC57BL/6 & BALB/c MiceOpen FieldSignificantly affected moving distances and rearing frequencies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are representative protocols for key experiments cited in this guide.

MPTP-Induced Parkinson's Disease Mouse Model

A widely used protocol for inducing a robust dopaminergic lesion is the subacute MPTP regimen:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.[14]

  • MPTP Solution Preparation: MPTP hydrochloride is dissolved in sterile, pyrogen-free 0.9% saline.

  • Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[1] Control animals receive saline injections following the same schedule.

  • Post-Treatment Period: Animals are monitored, and experiments are typically conducted 7 to 21 days after the final MPTP injection to allow for the stabilization of the dopaminergic lesion.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is used to visualize and quantify the loss of dopaminergic neurons.

  • Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are removed, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.

  • Sectioning: Coronal sections (e.g., 30 µm thick) of the substantia nigra and striatum are cut on a cryostat.

  • Immunostaining:

    • Sections are washed in PBS and incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal serum) to prevent non-specific antibody binding.

    • Sections are then incubated with a primary antibody against tyrosine hydroxylase (TH) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to provide an unbiased estimate of cell loss.[9][15][16]

HPLC Analysis of Dopamine and its Metabolites

High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a sensitive method for quantifying dopamine and its metabolites.[17][18][19][20][21]

  • Tissue Dissection: The striatum is rapidly dissected from the brain on ice.

  • Sample Preparation: The tissue is homogenized in a solution containing an internal standard and perchloric acid to precipitate proteins. After centrifugation, the supernatant is filtered.

  • HPLC-EC Analysis:

    • An aliquot of the supernatant is injected into the HPLC system.

    • Separation is achieved on a C18 reverse-phase column with a mobile phase typically consisting of a buffer, an ion-pairing agent, and an organic solvent.

    • Dopamine, DOPAC, and HVA are detected by an electrochemical detector.

  • Quantification: The concentrations of dopamine and its metabolites are determined by comparing their peak areas to those of external standards.

Behavioral Testing: Rotarod Test

The rotarod test is used to assess motor coordination and balance.[6][22][23][24][25]

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Acclimation and Training: Mice are trained on the rotarod for several days before the actual test to acclimate them to the apparatus.

  • Testing: On the test day, mice are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall off the rod is recorded. Each mouse typically undergoes multiple trials.

  • Data Analysis: The average latency to fall is calculated for each animal. A shorter latency indicates impaired motor coordination.

Signaling Pathways and Experimental Workflows

The neurotoxic cascade initiated by MPTP and its analogs involves multiple interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

MPTP_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB Crosses BBB MPDP MPDP+ MAOB->MPDP MPP_out MPP+ MPDP->MPP_out DAT Dopamine Transporter (DAT) MPP_out->DAT Uptake MPP_in MPP+ DAT->MPP_in Mitochondrion Mitochondrion MPP_in->Mitochondrion Microglia Microglia Activation MPP_in->Microglia Glutamate ↑ Extracellular Glutamate MPP_in->Glutamate ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Cell_Death Neuronal Death ATP_depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Cell_Death Inflammation Neuroinflammation Microglia->Inflammation Inflammation->Cell_Death Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Excitotoxicity->Cell_Death

Caption: MPTP is metabolized to MPP+, which upon entering dopaminergic neurons, initiates a cascade of neurotoxic events.

Experimental_Workflow cluster_analysis Neurochemical & Histological Analysis Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Toxin_Admin MPTP/Analog Administration (e.g., i.p. injection) Animal_Model->Toxin_Admin Behavioral Behavioral Assessment (e.g., Rotarod, Open Field) Toxin_Admin->Behavioral Tissue_Collection Tissue Collection (Brain Dissection) Behavioral->Tissue_Collection HPLC HPLC-EC (Dopamine & Metabolites) Tissue_Collection->HPLC IHC Immunohistochemistry (TH Staining) Tissue_Collection->IHC Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis Stereology Stereology (Neuron Counting) IHC->Stereology Stereology->Data_Analysis

Caption: A typical workflow for assessing the neurotoxicity of MPTP analogs in animal models.

Structure_Activity_Relationship MPTP_Analog MPTP Analog MAO_Oxidation Oxidation by MAO-B MPTP_Analog->MAO_Oxidation MPP_Analog MPP+ Analog MAO_Oxidation->MPP_Analog Yes No_Neurotoxicity No Neurotoxicity MAO_Oxidation->No_Neurotoxicity No DAT_Uptake Uptake by DAT MPP_Analog->DAT_Uptake Mitochondrial_Inhibition Mitochondrial Complex I Inhibition DAT_Uptake->Mitochondrial_Inhibition High Affinity DAT_Uptake->No_Neurotoxicity Low Affinity Neurotoxicity Neurotoxicity Mitochondrial_Inhibition->Neurotoxicity Potent Mitochondrial_Inhibition->No_Neurotoxicity Weak

Caption: Key determinants of the neurotoxic potential of MPTP analogs.

References

A Comparative Guide to the Biological Activities of 1,2,3,6-Tetrahydropyridine and Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycles, 1,2,3,6-tetrahydropyridine and piperidine (B6355638), are core structures in a vast number of biologically active compounds. While structurally similar, the presence of a double bond in the tetrahydropyridine (B1245486) ring introduces significant conformational and electronic differences that translate into distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of derivatives from these two classes, supported by experimental data and detailed methodologies, to aid in drug discovery and development.

Structural and Electronic Differences

The fundamental difference between the two scaffolds lies in the degree of saturation. Piperidine is a fully saturated ring, affording it considerable conformational flexibility, typically adopting a chair conformation. In contrast, the endocyclic double bond in this compound flattens a portion of the ring, restricting its conformational freedom and altering the electronic distribution. These differences profoundly influence how derivatives of these scaffolds interact with biological targets.

Comparative Biological Activities

While both piperidine and this compound derivatives exhibit a broad range of biological activities, there are notable distinctions in their primary therapeutic applications and mechanisms of action.

Piperidine derivatives are exceptionally prevalent in approved drugs and natural products, often referred to as a "privileged scaffold" in medicinal chemistry.[1][2] They are integral to numerous classes of therapeutics, including:

  • Opioid Analgesics: The piperidine ring is a core component of many potent opioid analgesics, such as fentanyl and meperidine, which primarily act on the µ-opioid receptor.[3][4]

  • Antipsychotics: Several antipsychotic medications, including haloperidol (B65202) and risperidone, feature a piperidine moiety.[3]

  • Antihistamines: Non-sedating antihistamines like fexofenadine (B15129) and loratadine (B1675096) incorporate the piperidine structure.[3]

  • Acetylcholinesterase (AChE) Inhibitors: Donepezil, a key drug for the management of Alzheimer's disease, contains a piperidine ring and functions by inhibiting AChE.[5][6]

This compound derivatives , while also displaying a range of activities, are most famously associated with neurotoxicity, largely due to the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[7][8] However, this scaffold is also being explored for various therapeutic applications:

  • Neurotoxins and Parkinson's Disease Models: MPTP is a potent and selective neurotoxin that induces a condition in primates closely resembling Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[7][8] This has made it an invaluable tool for studying the pathophysiology of the disease.

  • Monoamine Oxidase (MAO) Inhibitors: The mechanism of MPTP's neurotoxicity involves its oxidation by MAO-B. This has spurred research into this compound derivatives as potential MAO inhibitors for the treatment of depression and neurodegenerative diseases.[9][10][11]

  • Muscarinic Agonists: Certain tetrahydropyrimidine (B8763341) derivatives have been investigated as selective M1 muscarinic agonists, which could be beneficial for treating cognitive deficits in conditions like Alzheimer's disease.[12][13]

Quantitative Data Presentation

The following tables summarize quantitative data on the biological activities of representative this compound and piperidine derivatives.

Table 1: Analgesic Activity of Piperidine Derivatives

CompoundAssayTargetActivityReference
FentanylTail-flick (mice)µ-opioid receptorED50 = 0.02 mg/kg[14]
PethidineTail-flick (mice)µ-opioid receptorED50 = 4.0 mg/kg[14]
AMP6 (4-amino methyl piperidine derivative)Tail-flick (mice)µ-opioid receptorSignificant analgesia at 1 mg/kg[14]

Table 2: Enzyme Inhibition by Piperidine and Tetrahydropyridine Derivatives

CompoundEnzymeIC50Reference
Piperidine Derivative
DonepezilAcetylcholinesterase2.9 nM[15]
Tetrahydropyridine Derivatives
Compound 4lMAO-A0.40 ± 0.05 µM[11]
Compound 4nMAO-B1.01 ± 0.03 µM[11]

Table 3: Cytotoxic Activity of Piperidine Derivatives against Cancer Cell Lines

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Analgesic Activity (Tail-Flick Test)

This method is used to assess the central analgesic activity of compounds.

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Procedure: The distal 3-5 cm of the mouse's tail is immersed in a constant temperature water bath maintained at 55 ± 0.5 °C. The time taken for the mouse to flick its tail out of the water (reaction time) is recorded. A cut-off time of 15 seconds is maintained to prevent tissue damage.

  • Drug Administration: Test compounds, a standard drug (e.g., morphine), or a vehicle are administered to different groups of animals (e.g., intraperitoneally or orally).

  • Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B enzymes.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: Kynuramine is used as a substrate for MAO-A, and benzylamine (B48309) for MAO-B.

  • Procedure:

    • The test compound is pre-incubated with the respective MAO enzyme in a buffer solution at 37°C.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period by adding a stop solution (e.g., NaOH).

    • The formation of the product (4-hydroxyquinoline for MAO-A or benzaldehyde (B42025) for MAO-B) is measured fluorometrically or spectrophotometrically.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.

Mandatory Visualizations

MPTP_Neurotoxicity_Pathway MPTP 1-Methyl-4-phenyl- This compound (MPTP) MAOB Monoamine Oxidase B (MAO-B) (in Glial Cells) MPTP->MAOB Oxidation MPDP MPDP+ MAOB->MPDP MPP MPP+ MPDP->MPP Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake Mitochondria Mitochondria MPP->Mitochondria Accumulation DopaminergicNeuron Dopaminergic Neuron DAT->DopaminergicNeuron ComplexI Complex I Inhibition Mitochondria->ComplexI ATP ATP Depletion ComplexI->ATP ROS Increased ROS (Oxidative Stress) ComplexI->ROS NeuronalDeath Neuronal Death ATP->NeuronalDeath ROS->NeuronalDeath Biological_Activity_Workflow Start Start: Piperidine Derivative Synthesis InVitro In Vitro Screening Start->InVitro BindingAssay Receptor Binding Assays InVitro->BindingAssay EnzymeAssay Enzyme Inhibition Assays InVitro->EnzymeAssay CellAssay Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellAssay LeadIdent Lead Compound Identification BindingAssay->LeadIdent EnzymeAssay->LeadIdent CellAssay->LeadIdent LeadIdent->Start Inactive/ Optimize InVivo In Vivo Testing LeadIdent->InVivo Active AnimalModel Animal Models of Disease (e.g., Pain, Cancer) InVivo->AnimalModel Tox Toxicity Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Preclinical Preclinical Candidate AnimalModel->Preclinical Tox->Preclinical PKPD->Preclinical

References

Efficacy of 1,2,3,6-Tetrahydropyridine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,3,6-tetrahydropyridine core has emerged as a promising framework for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the efficacy of different this compound-based anticancer agents, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Comparative Efficacy of Tetrahydropyridine (B1245486) Derivatives

Several studies have demonstrated the anticancer potential of this compound derivatives against a variety of cancer cell lines. The efficacy of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis, with some agents targeting key signaling pathways involved in tumor progression.

A study on novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines revealed their antiproliferative activity against Ishikawa (endometrial), MCF-7 (breast), and MDA-MB-231 (breast) cancer cell lines.[1][2][3][4] Among the synthesized analogs, compound EH2 exhibited the most potent activity against Ishikawa and MCF-7 cell lines.[1]

Similarly, a series of 3,4-dihydropyridine-2(1H)-thiones, structurally related to tetrahydropyridines, have shown significant anticancer activity. One particular compound, S22 , which features a thiophene (B33073) ring, displayed promising antiproliferative activity against melanoma A375 cells.[5][6][7] The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, a critical process for cell division.[5][6][7]

Furthermore, research into 1,2-dihydropyridine derivatives has identified compounds with potent activity against colon (HT-29) and breast (MDA-MB-231) cancer cell lines.[8][9] Notably, compound 6 (4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile) showed a remarkable IC50 value of 0.70 μM against the HT-29 cell line.[8][9] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting the PIM1 kinase and survivin proteins, which are crucial for cancer cell survival and proliferation.[8][10]

The following table summarizes the in vitro anticancer activity of selected this compound and related dihydropyridine (B1217469) derivatives.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
EH2 N-(substituted benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridineIshikawa71.88[1]
MCF-767.19[1]
S22 3,4-dihydropyridine-2(1H)-thione with thiophene ringA375 (Melanoma)1.71 ± 0.58[5][6][7]
Compound 4 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileMDA-MB-2314.6[8][9]
Compound 6 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileHT-290.70[8][9]

Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily involving the disruption of cellular processes essential for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

A key mechanism of action for some dihydropyridine derivatives is the inhibition of tubulin polymerization.[5][6][7] Tubulin is a protein that assembles into microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds lead to cell cycle arrest in the G2/M phase, aberrant mitotic spindle formation, and ultimately, apoptosis.[5][6][7]

Tubulin_Inhibition Tetrahydropyridine Tetrahydropyridine Tubulin Dimers Tubulin Dimers Tetrahydropyridine->Tubulin Dimers Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Mitotic Spindle Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption Cell Division Cell Division Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
Targeting of PIM1 Kinase and Survivin Pathways

Molecular docking studies have suggested that some dihydropyridine derivatives may target PIM1 kinase and survivin.[8][10] PIM1 kinase is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets. Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and plays a crucial role in both cell division and apoptosis resistance. Inhibition of these proteins can lead to decreased cell proliferation and increased apoptosis.

PIM1_Survivin_Inhibition cluster_pathways Cancer Cell Survival & Proliferation PIM1 Kinase PIM1 Kinase Downstream Effectors Downstream Effectors PIM1 Kinase->Downstream Effectors Survivin Survivin Apoptosis Inhibition Apoptosis Inhibition Survivin->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Apoptosis Apoptosis Apoptosis Inhibition->Apoptosis Blocks Dihydropyridine Dihydropyridine Dihydropyridine->PIM1 Kinase Inhibits Dihydropyridine->Survivin Inhibits

Targeting of PIM1 Kinase and Survivin Pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound-based anticancer agents.

Synthesis of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines

The synthesis of these compounds generally follows a multi-step procedure.[1][2][3][4]

  • Formation of N-amino-3-ethylpyridinium mesitylenesulfonate: 3-Ethylpyridine is reacted with O-mesitylenesulfonylhydroxylamine.[1][2][3][4]

  • Formation of Pyridinium (B92312) Ylides: The N-amino-3-ethylpyridinium mesitylenesulfonate is then reacted with various substituted acid chlorides to yield stable crystalline pyridinium ylides.[1][2][3][4]

  • Reduction to Tetrahydropyridines: A sodium borohydride (B1222165) reduction of the pyridinium ylides furnishes the target N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.[1][2][3][4]

  • Purification: The final compounds are typically purified by flash column chromatography.

Synthesis_Workflow A 3-Ethylpyridine + O-mesitylenesulfonylhydroxylamine B N-amino-3-ethylpyridinium mesitylenesulfonate A->B D Pyridinium Ylide B->D C Substituted Acid Chlorides C->D F N-substituted-[benzoylamino]-5-ethyl- This compound D->F E Sodium Borohydride E->F G Purification (Flash Chromatography) F->G H Final Product G->H

General Synthesis Workflow.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridine derivatives and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Incubation: Incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[11][12]

  • Reagent Preparation: Prepare tubulin solution, GTP, and the test compounds.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound or control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time using a plate reader. An increase in absorbance/fluorescence indicates tubulin polymerization. Inhibitors will reduce the rate and extent of polymerization.[11][12][13][14]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

  • Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence signals.

Conclusion

This compound derivatives represent a versatile and promising class of anticancer agents. Their efficacy stems from their ability to target fundamental cellular processes such as cell division and survival pathways. The data presented in this guide highlights the potential of specific analogs to inhibit the growth of various cancer cell lines at micromolar concentrations. The detailed experimental protocols provide a framework for the continued investigation and development of these compounds as potential cancer therapeutics. Further research focusing on optimizing the structure-activity relationship and elucidating the precise molecular targets will be crucial in advancing these promising agents towards clinical applications.

References

In Vitro vs. In Vivo Activity of Novel Tetrahydropyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (B1245486) scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. The transition from promising in vitro results to successful in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the in vitro and in vivo activities of novel tetrahydropyridine compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this transition.

Data Presentation: Comparative Activity of Tetrahydropyridine Derivatives

The following tables summarize the quantitative data for representative tetrahydropyridine compounds, showcasing their in vitro potency and corresponding in vivo effects.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIn Vitro IC₅₀ (µM)In Vivo ModelIn Vivo Effect
FTEAA MAO-A0.8 ± 0.07Not ReportedNot Reported
MAO-B1.2 ± 0.09
Compound 4l MAO-A0.40 ± 0.05Not ReportedNot Reported
Compound 4n MAO-B1.01 ± 0.03Not ReportedNot Reported
MPTP Analog (2'-fluoro) MAO-BPotent SubstrateMousePotent dopaminergic neurotoxicity
Clorgyline (Control) MAO-A0.0045 ± 0.0003Not ReportedNot Reported
L-Deprenyl (Control) MAO-B0.0196 ± 0.001Not ReportedNot Reported

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Anticancer Activity

CompoundCell LineIn Vitro IC₅₀ (µM)In Vivo ModelIn Vivo Effect
FBA-TPQ MCF-7 (Breast)0.097 - 2.297Mouse Xenograft71.6% tumor growth inhibition at 20 mg/kg/d[1]
MDA-MB-468 (Breast)
Compound 6d MCF-7 (Breast)9.94 ± 1.02Not ReportedNot Reported
MDA-MB-231 (Breast)9.78 ± 1.08
Compound 6e MCF-7 (Breast)9.72 ± 0.91Not ReportedNot Reported
MDA-MB-231 (Breast)9.54 ± 0.95
Doxorubicin (Control) MCF-7, MDA-MB-231Not specifiedNot ReportedNot Reported

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro MAO Inhibition Assay

Objective: To determine the concentration of a tetrahydropyridine compound that inhibits 50% of monoamine oxidase A (MAO-A) and B (MAO-B) activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (B48309) (MAO-B substrate)

  • Test tetrahydropyridine compounds

  • Positive controls (Clorgyline for MAO-A, L-Deprenyl for MAO-B)

  • Sodium phosphate (B84403) buffer

  • Spectrofluorometer

Procedure:

  • Prepare serial dilutions of the test compounds and controls in the appropriate buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or controls to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Measure the production of the fluorescent product at specific time intervals using a spectrofluorometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of novel tetrahydropyridine compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test tetrahydropyridine compounds

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and controls for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

In Vivo Anticancer Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead tetrahydropyridine compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • Test tetrahydropyridine compound

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer the test compound (e.g., intraperitoneally or orally) and vehicle control according to the predetermined dosing schedule and duration.[1]

  • Measure the tumor volume with calipers and the body weight of the mice every 2-3 days.[1]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

  • Calculate the tumor growth inhibition for the treatment group compared to the control group.[1]

Mandatory Visualization

Signaling Pathway Diagram

G Tetrahydropyridine Anticancer Tetrahydropyridine Compound PI3K PI3K Tetrahydropyridine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by a tetrahydropyridine compound.

Experimental Workflow Diagram

G start Start: Novel Tetrahydropyridine Compound Synthesis in_vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) start->in_vitro lead_id Lead Compound Identification in_vitro->lead_id in_vivo In Vivo Efficacy Studies (e.g., Xenograft, Behavioral Models) lead_id->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Preclinical Candidate Selection pk_pd->end

Caption: General experimental workflow for tetrahydropyridine drug discovery.

References

A Comparative Guide to the Spectroscopic Signatures of Tetrahydropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative analysis of the spectroscopic data for three key tetrahydropyridine (B1245486) isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The information presented herein, including detailed experimental protocols and tabulated spectral data, serves as a valuable resource for the identification and characterization of these important heterocyclic scaffolds.

The subtle shifts in the position of the double bond among these isomers give rise to distinct spectroscopic fingerprints. These differences are critical for unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This guide will delve into the characteristic signals observed in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for each isomer.

Isomeric Structures of Tetrahydropyridine

Tetrahydropyridine_Isomers Isomers of Tetrahydropyridine cluster_isomers 1,2,3,4-THP 1,2,3,4-Tetrahydropyridine 1,2,3,6-THP This compound 2,3,4,5-THP 2,3,4,5-Tetrahydropyridine Isomers Isomers Isomers->1,2,3,4-THP Isomers->1,2,3,6-THP Isomers->2,3,4,5-THP

Caption: The three constitutional isomers of tetrahydropyridine.

Spectroscopic Data Comparison

¹H NMR Spectral Data
IsomerChemical Shift (δ) ppm
1,2,3,4-Tetrahydropyridine Data for the unsubstituted parent compound is not readily available. Spectroscopic data for derivatives show complex multiplets for the aliphatic protons and signals for the vinylic proton.
This compound ~5.8 (m, 2H, -CH=CH-), ~3.6 (m, 2H, -N-CH₂-), ~3.0 (t, 2H, =CH-CH₂-N-), ~2.2 (m, 2H, -CH₂-CH=)
2,3,4,5-Tetrahydropyridine Data for the unsubstituted parent compound is not readily available. The imine proton is expected to be significantly deshielded.
¹³C NMR Spectral Data
IsomerChemical Shift (δ) ppm
1,2,3,4-Tetrahydropyridine Data for the unsubstituted parent compound is not readily available.
This compound ~125.5 (-CH=CH-), ~51.0 (-N-CH₂-), ~45.0 (=CH-CH₂-N-), ~25.0 (-CH₂-CH=)
2,3,4,5-Tetrahydropyridine ~170 (C=N), ~47 (N-CH₂), ~30 (C=N-CH₂-CH₂), ~22 (CH₂-CH₂-C=N), ~19 (CH₂-CH₂-CH₂)
Infrared (IR) Spectral Data
IsomerKey Absorptions (cm⁻¹)
1,2,3,4-Tetrahydropyridine Expected to show C=C stretching and N-H stretching vibrations.
This compound ~3300 (N-H stretch), ~3020 (C-H stretch, sp²), ~2920, 2850 (C-H stretch, sp³), ~1650 (C=C stretch)
2,3,4,5-Tetrahydropyridine ~1645 (C=N stretch), ~2940, 2860 (C-H stretch, sp³)
Mass Spectrometry (MS) Data
IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1,2,3,4-Tetrahydropyridine 83Expected fragments from retro-Diels-Alder reaction.
This compound 8382, 54, 42
2,3,4,5-Tetrahydropyridine 8382, 55, 42, 41

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for tetrahydropyridine isomers. Instrument parameters should be optimized for each specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydropyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Processing: Fourier transform the free induction decay (FID) with an exponential window function. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Processing: Fourier transform the FID with an exponential window function. Phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) at a concentration of 1-5% and place in a liquid cell.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance or Absorbance.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-add 16-32 scans to improve the signal-to-noise ratio.

    • Background: Record a background spectrum of the salt plates or the solvent cell and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Sample Tetrahydropyridine Isomer Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data Data Acquisition NMR->Data IR->Data MS->Data Processing Data Processing and Analysis Data->Processing Structure Structure Elucidation and Comparison Processing->Structure

Caption: A generalized workflow for the spectroscopic characterization of tetrahydropyridine isomers.

A Comparative Guide to the Synthesis of 1,2,3,6-Tetrahydropyridines: Established Methods vs. Novel Catalytic Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,6-tetrahydropyridine scaffold is a crucial heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules. Its synthesis has long been a focus of organic chemists, leading to a spectrum of methodologies ranging from classical reduction techniques to sophisticated modern catalytic systems. This guide provides an objective comparison of a well-established method, the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, against a novel and powerful Rhodium(I)-catalyzed cascade reaction that enables the construction of highly substituted tetrahydropyridines.

At a Glance: Performance Comparison

The following table summarizes key performance metrics for the established and a representative new synthetic route to 1,2,3,6-tetrahydropyridines, offering a clear comparison of their respective strengths and operational parameters.

ParameterEstablished Method: Rh-Catalyzed Transfer HydrogenationNew Method: Rh(I)-Catalyzed C-H Activation Cascade
Catalyst System [Cp*RhCl₂]₂ / Formic Acid/Triethylamine[RhCl(coe)₂]₂ or [RhCl(cod)]₂ / Phosphine (B1218219) Ligand
Catalyst Loading 0.005 - 1 mol%[1]0.25 - 1 mol%[2][3]
Reaction Time 24 hours[4]~2 hours (for cyclization) + reduction time[2]
Temperature 40 °C[4]80 °C (for cyclization)[2]
Typical Yield Good to excellent (up to 97%)[4]Up to 95%[2]
Stereoselectivity Dependent on substrate and chiral amineHigh diastereoselectivity (>95%)[2]
Key Advantages Mild conditions, low catalyst loadings, chemoselectiveAccess to highly substituted and complex products, high diastereoselectivity
Limitations Requires pre-activation to pyridinium saltHigher temperature for the initial C-H activation step

Delving Deeper: Experimental Protocols

Detailed methodologies for both an established and a novel synthetic route are provided below to facilitate replication and adaptation in a research setting.

Established Method: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt

This protocol outlines the chemoselective reduction of a pyridinium salt to a this compound using a rhodium catalyst and a formic acid/triethylamine mixture as the hydrogen source.[4]

Materials:

  • Substituted Pyridinium Salt (1.0 equiv)

  • [Cp*RhCl₂]₂ (0.0125 mol%)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Potassium hydroxide (B78521) solution (aqueous)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the pyridinium salt (e.g., 1.0 g of N-benzyl-4-phenylpyridinium bromide) and the formic acid/triethylamine azeotrope.

  • Add the rhodium catalyst, [Cp*RhCl₂]₂ (0.25 mg for a 1.0 g scale reaction).

  • Stir the reaction mixture at 40 °C for 24 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully basify with an aqueous solution of potassium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

New Method: Rh(I)-Catalyzed C–H Activation–Alkyne Coupling–Electrocyclization–Reduction Cascade

This protocol describes a one-pot procedure for the synthesis of a highly substituted this compound starting from an α,β-unsaturated imine and an alkyne.[2][3]

Materials:

  • α,β-Unsaturated Imine (1.0 equiv)

  • Alkyne (1.5 equiv)

  • [RhCl(coe)₂]₂ (0.25 mol%) or [RhCl(cod)]₂ (1.0 mol%)

  • 4-(Diethylphosphino)-N,N-dimethylaniline (0.5 mol% with [RhCl(coe)₂]₂ or 2.0 mol% with [RhCl(cod)]₂)

  • Toluene (anhydrous)

  • Ethanol (B145695)

  • Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Acetic Acid

Procedure:

Part 1: Rh-Catalyzed Cascade Reaction

  • In a glovebox, charge a vial with the rhodium precatalyst ([RhCl(coe)₂]₂) and the phosphine ligand, and dissolve in toluene.

  • Transfer this catalyst mixture to an oven-dried three-neck flask equipped with a stirrer and a reflux condenser.

  • Add the alkyne to the flask, followed by the α,β-unsaturated imine.

  • Remove the flask from the glovebox and heat the reaction mixture to 80 °C under a nitrogen atmosphere. Stir for approximately 2 hours, monitoring the reaction by TLC or LC-MS for the formation of the 1,2-dihydropyridine intermediate.

Part 2: Reduction to Tetrahydropyridine

  • Once the cascade reaction is complete, cool the reaction mixture to 0 °C.

  • In a separate flask, prepare a solution of the reducing agent (e.g., NaBH(OAc)₃) in ethanol at 0 °C.

  • Slowly add the solution of the 1,2-dihydropyridine intermediate to the reducing agent solution.

  • Add acetic acid to the reaction mixture and stir at 0 °C for 3 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the highly substituted this compound.

Visualizing the Pathways: Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations in both the established and the new synthetic routes.

established_method cluster_activation Activation cluster_reduction Transfer Hydrogenation Pyridine Pyridine Pyridinium Pyridinium Salt Pyridine->Pyridinium Quaternization AlkylHalide Alkyl Halide AlkylHalide->Pyridinium Dihydropyridine 1,4-Dihydropyridine Intermediate Pyridinium->Dihydropyridine 1,4-Hydride Addition Catalyst [Cp*RhCl₂]₂ Catalyst->Dihydropyridine HydrideSource HCOOH/NEt₃ HydrideSource->Dihydropyridine Tetrahydropyridine This compound Dihydropyridine->Tetrahydropyridine Isomerization & Further Reduction new_method cluster_cascade Rh(I)-Catalyzed Cascade cluster_reduction Stereoselective Reduction Imine α,β-Unsaturated Imine Azatriene Azatriene Intermediate Imine->Azatriene C-H Activation & Alkyne Insertion Alkyne Alkyne Alkyne->Azatriene Rh_Catalyst [Rh(I)] Catalyst Rh_Catalyst->Azatriene Dihydropyridine 1,2-Dihydropyridine Azatriene->Dihydropyridine 6π-Electrocyclization Iminium Iminium Ion Intermediate Dihydropyridine->Iminium Protonation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Tetrahydropyridine Substituted This compound ReducingAgent->Tetrahydropyridine ProtonSource Proton Source (e.g., AcOH) ProtonSource->Iminium Iminium->Tetrahydropyridine Hydride Addition

References

Comparative Guide to the Cross-Reactivity of 1,2,3,6-Tetrahydropyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various 1,2,3,6-tetrahydropyridine derivatives. The information is compiled from publicly available research, highlighting the cross-reactivity and selectivity of these compounds across different biological targets. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The most infamous example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin that induces Parkinsonism by its conversion to MPP+ through the action of monoamine oxidase B (MAO-B).[1] This discovery has spurred extensive research into the structure-activity relationships (SAR) of tetrahydropyridine (B1245486) derivatives, leading to the development of compounds with a wide range of pharmacological activities, including effects on central nervous system (CNS) receptors, and potential as anticancer and antimicrobial agents.[1][2][3]

This guide summarizes the available quantitative data on the cross-reactivity of selected this compound derivatives, provides detailed experimental protocols for key biological assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Cross-Reactivity Profiles

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound IDR GroupsMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
4l R1=4-F-Ph, R2=4-Cl-Ph, R3=4-F-Ph, R4=COOEt0.40 ± 0.051.25 ± 0.080.32
4n R1=4-F-Ph, R2=4-Br-Ph, R3=4-F-Ph, R4=COOEt1.01 ± 0.030.85 ± 0.021.19
Clorgyline(Reference)0.0045 ± 0.0003--
L-Deprenyl(Reference)-0.0196 ± 0.001-
Data extracted from a study on tetrahydropyridines as prospective monoamine oxidase inhibitors.

Table 2: Anticancer Activity (Cytotoxicity)

Compound IDR GroupIshikawa Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)MDA-MB-231 Cell Line IC50 (µM)
EH1 -H29.8 ± 1.135.5 ± 1.3>100
EH2 -Cl15.3 ± 0.820.1 ± 1.085.2 ± 2.5
EH3 -OCH345.6 ± 1.550.2 ± 1.8>100
EH4 -NO260.1 ± 2.175.3 ± 2.9>100
Data from a study on N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as potential anti-cancer agents.[2][3]

Table 3: CNS Receptor Binding Affinity

Compound IDTarget ReceptorKi (nM)Selectivity vs. Dopamine D2Selectivity vs. α1-adrenergic
SUN N5147 5-HT1A<1>1000-fold>1000-fold
Dopamine D2>1000--
α1-adrenergic>1000--
Data for 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine derivative (SUN N5147).[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A, Dopamine D2, α1-adrenergic).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvester and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine).

  • Test compounds.

  • Horseradish peroxidase (HRP).

  • Amplex® Red reagent (or other suitable fluorogenic substrate).

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 96-well black plate, add the MAO enzyme (A or B), HRP, Amplex® Red, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Cancer cell lines (e.g., Ishikawa, MCF-7, MDA-MB-231).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value, the concentration that causes a 50% reduction in cell viability.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures relevant to the study of this compound derivatives.

MPTP_Metabolism_and_Toxicity cluster_blood_brain_barrier Blood-Brain Barrier cluster_astrocyte Astrocyte cluster_dopaminergic_neuron Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B Crosses BBB MPDP MPDP+ MAO_B->MPDP Oxidation MPP MPP+ MPDP->MPP Oxidation DAT Dopamine Transporter (DAT) Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation MPP->DAT Uptake Inhibition Inhibition of Complex I Mitochondrion->Inhibition ATP_Depletion ATP Depletion Inhibition->ATP_Depletion ROS_Formation ROS Formation Inhibition->ROS_Formation Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death ROS_Formation->Neuronal_Death

Caption: Metabolic activation of MPTP and subsequent neurotoxicity in dopaminergic neurons.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Assay Types cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assays (IC50 / Ki Determination) Primary_Screening->Dose_Response Receptor_Binding Receptor Binding Assays (e.g., 5-HT1A, D2) Dose_Response->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) Dose_Response->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Dose_Response->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: General experimental workflow for the screening of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 1,2,3,6-Tetrahydropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2,3,6-Tetrahydropyridine and materials contaminated with it must be treated as hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[1][2][3] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.[4]

Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[4] Never pour this chemical down the drain or dispose of it in regular trash.[6]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

  • Pure or unused this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, glassware, weigh boats)

  • Contaminated personal protective equipment (e.g., gloves, disposable lab coats)

  • Spill cleanup materials

This waste must be segregated from other laboratory waste streams to prevent incompatible chemical reactions.[4] Specifically, it should be stored separately from strong oxidizing agents and acids.[4]

Step 2: Waste Collection and Containerization

Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass, and must be leak-proof.[7]

The container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., Flammable, Irritant)[4]

  • The date of waste accumulation

Step 3: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] This area should be away from sources of heat, sparks, and open flames.

Step 4: Spill Management

In the event of a spill, evacuate the area and assess the situation.

  • For small spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[4][6] Collect the absorbed material and place it in the designated hazardous waste container.

  • For large spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

After cleaning a spill, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 694-05-3[1]
Molecular Formula C5H9N[1]
Physical State Liquid[1][2]
Appearance Colorless to light yellow[1][2]
Odor Irritating[1][2]
Melting Point -48 °C / -54.4 °F[2]
Boiling Point 108 °C / 226.4 °F[2]
Flash Point 16 °C / 60.8 °F[2]
Density 0.911 g/mL at 25 °C
Hazard Classifications Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[1][3]

Disposal Workflow

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_generation Waste Generated (Unused chemical, contaminated items) ppe->waste_generation segregation Segregate as Hazardous Waste waste_generation->segregation collection Collect in Labeled, Compatible Container segregation->collection storage Store in Designated Satellite Accumulation Area collection->storage small_spill Small Spill: Absorb with inert material spill->small_spill Small large_spill Large Spill: Contact EHS Immediately spill->large_spill Large small_spill->collection disposal Arrange for Pickup by EHS or Licensed Contractor large_spill->disposal storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2,3,6-Tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,2,3,6-Tetrahydropyridine (CAS No. 694-05-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This chemical is a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Eye and Face Protection:

  • Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • A face shield should be worn in addition to goggles when there is a risk of splashing.

Skin Protection:

  • Gloves: Due to the lack of specific breakthrough time data for this compound, it is crucial to select gloves with known resistance to cyclic amines and flammable organic compounds. Nitrile or neoprene gloves are recommended for incidental contact.[5] For extended contact or immersion, heavier-duty gloves should be considered. Always consult the manufacturer's specific chemical resistance data. Double gloving is a recommended practice to enhance protection.

  • Protective Clothing: A flame-resistant lab coat is required. For procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.

Respiratory Protection:

  • For work conducted outside of a fume hood, or in situations where ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[1][2][6][7][8]

Quantitative Data for PPE Selection
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 or equivalent)Protects eyes from splashes and vapors.
Face Protection Face shield (in addition to goggles)Provides broader protection for the face from splashes.
Hand Protection Nitrile or Neoprene glovesOffers good resistance to a range of organic chemicals. Always check manufacturer's data.
Body Protection Flame-resistant lab coatProtects against splashes and is essential when working with flammable liquids.
Respiratory Air-purifying respirator with organic vapor cartridgesProtects against inhalation of irritating and potentially harmful vapors.[1][2][6][7][8]

Experimental Protocol Context: Use in Synthesis

This compound is a valuable precursor in organic synthesis, often used in the creation of more complex pyridine (B92270) and piperidine (B6355638) derivatives, which are significant scaffolds in medicinal chemistry.[9][10] For instance, it can be a starting material in palladium-catalyzed cross-coupling reactions to introduce substituents onto the ring, a common strategy in drug discovery.[9] These synthetic steps often involve handling the neat liquid or its solutions, reinforcing the need for stringent adherence to the PPE and handling protocols outlined.

Disposal Plan: Decontamination and Waste Management

Proper disposal is critical to prevent environmental contamination and ensure safety. This compound is classified as a flammable liquid hazardous waste.[3][11]

Waste Collection:

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[11]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene).[3]

  • Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Contaminated PPE and Materials:

  • Disposable gloves, absorbent pads, and other contaminated materials must be collected as solid hazardous waste.

  • Place these items in a sealed bag within the designated solid hazardous waste container.

Decontamination:

  • Work Surfaces: In case of a spill, first, ensure all ignition sources are eliminated.[9] Absorb the spill with an inert material (e.g., vermiculite, dry sand). The contaminated absorbent material must then be collected as hazardous waste. Clean the surface with soap and water.[12][13][14][15]

  • Equipment: Reusable equipment should be rinsed with a suitable organic solvent (such as ethanol (B145695) or acetone) in a fume hood, with the rinsate collected as flammable liquid hazardous waste. Subsequently, wash the equipment with soap and water.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste program.[3][11] Ensure containers are properly labeled with the full chemical name and associated hazards.

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Operational Procedure start Start: Handling this compound hazards Identify Hazards: - Highly Flammable - Skin/Eye Irritant - Respiratory Irritant start->hazards eye_protection Eye Protection: Chemical Safety Goggles hazards->eye_protection hand_protection Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) hazards->hand_protection body_protection Body Protection: Flame-Resistant Lab Coat hazards->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood hazards->respiratory_protection face_protection Face Protection: Add Face Shield (if splash risk) eye_protection->face_protection proceed Proceed with Experiment face_protection->proceed hand_protection->proceed body_protection->proceed respirator_needed Outside Hood: Use Respirator with Organic Vapor Cartridges respiratory_protection->respirator_needed Ventilation inadequate? respiratory_protection->proceed Ventilation adequate respirator_needed->proceed

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydropyridine
Reactant of Route 2
1,2,3,6-Tetrahydropyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.